molecular formula C12H15BN2O2 B1369431 4-Cyanopyridine-3-boronic acid pinacol ester CAS No. 878194-91-3

4-Cyanopyridine-3-boronic acid pinacol ester

Cat. No.: B1369431
CAS No.: 878194-91-3
M. Wt: 230.07 g/mol
InChI Key: DQQFRFWEPQBNEN-UHFFFAOYSA-N
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Description

4-Cyanopyridine-3-boronic acid pinacol ester is a useful research compound. Its molecular formula is C12H15BN2O2 and its molecular weight is 230.07 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O2/c1-11(2)12(3,4)17-13(16-11)10-8-15-6-5-9(10)7-14/h5-6,8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQFRFWEPQBNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00580817
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878194-91-3
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 878194-91-3
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Foundational & Exploratory

An In-depth Technical Guide to 4-Cyanopyridine-3-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 878194-91-3

A Core Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Cyanopyridine-3-boronic acid pinacol ester, a key building block in contemporary medicinal chemistry. As a bifunctional molecule, it incorporates the pharmacologically relevant cyanopyridine scaffold and the synthetically versatile boronic acid pinacol ester group. This unique combination makes it a valuable reagent for the synthesis of complex molecular architectures, particularly in the development of novel kinase inhibitors and other therapeutic agents. This document will delve into the synthesis, properties, and applications of this compound, offering insights into its utility in drug discovery programs.

Chemical Properties and Characterization

This compound is a white to off-white solid at room temperature.[1] Its structure features a pyridine ring substituted with a cyano group at the 4-position and a boronic acid pinacol ester at the 3-position. The pinacol ester group provides stability and ease of handling compared to the corresponding free boronic acid, preventing self-condensation and facilitating purification.

PropertyValueSource
CAS Number 878194-91-3[2]
Molecular Formula C₁₂H₁₅BN₂O₂
Molecular Weight 230.07 g/mol
Appearance White to pale brown solid[1]
SMILES N#CC1=CC=NC=C1B2OC(C)(C)C(C)(C)O2
InChI Key DQQFRFWEPQBNEN-UHFFFAOYSA-N

While detailed, publicly available spectroscopic data for this specific compound is limited, characterization would typically involve standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methyl protons of the pinacol group, and potentially a downfield shift for the proton ortho to the boronic ester.

  • ¹³C NMR: The carbon NMR spectrum would display resonances for the pyridine and pinacol carbons, with the carbon attached to the boron atom often showing a broad signal due to quadrupolar relaxation.[3]

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight.

Synthesis of this compound

The most common and efficient method for the synthesis of aryl and heteroaryl boronic acid pinacol esters is the Miyaura borylation reaction .[4][5] This palladium-catalyzed cross-coupling reaction typically involves the reaction of a halide (or triflate) with bis(pinacolato)diboron (B₂pin₂) in the presence of a suitable base. For the synthesis of this compound, the logical precursor would be a 3-halo-4-cyanopyridine, such as 3-bromo-4-cyanopyridine.

G cluster_reactants Reactants cluster_products Products 3-bromo-4-cyanopyridine 3-Bromo-4-cyanopyridine reaction_center + 3-bromo-4-cyanopyridine->reaction_center B2pin2 Bis(pinacolato)diboron B2pin2->reaction_center product 4-Cyanopyridine-3-boronic acid pinacol ester byproduct KX + PinBO-Pd-X-L2 arrow reaction_center->arrow Pd Catalyst Base (e.g., KOAc) Solvent (e.g., Dioxane) arrow->product

Caption: General scheme for the Miyaura borylation of 3-bromo-4-cyanopyridine.

The causality behind this choice of methodology lies in its exceptional functional group tolerance. The cyano group is generally stable under the mild conditions of the Miyaura borylation, which is a significant advantage over harsher organometallic methods (e.g., Grignard or organolithium reagents) that could potentially react with the nitrile functionality.

Representative Experimental Protocol (General Procedure)

The following is a representative, non-validated protocol based on established Miyaura borylation procedures for heteroaryl halides. Optimization of reaction conditions may be necessary for this specific substrate.

Materials:

  • 3-Bromo-4-cyanopyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium acetate (KOAc), anhydrous

  • 1,4-Dioxane, anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-4-cyanopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.03 eq) and triphenylphosphine (0.12 eq) in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the reaction mixture.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Applications in Drug Discovery

The true value of this compound lies in its application as a versatile building block for the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors.[6][7]

The Cyanopyridine Moiety as a Pharmacophore

The cyanopyridine scaffold is a common feature in many kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The cyano group, being a strong electron-withdrawing group, can modulate the electronic properties of the molecule and also participate in hydrogen bonding interactions.

Suzuki-Miyaura Cross-Coupling: A Gateway to Molecular Complexity

The boronic acid pinacol ester functionality of the title compound is a key enabler for its use in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic ester and an aryl or heteroaryl halide (or triflate). This reaction is one of the most widely used methods in drug discovery for the construction of biaryl and heteroaryl scaffolds, which are prevalent in many drug molecules.

G cluster_reactants Reactants cluster_products Product boronic_ester 4-Cyanopyridine-3-boronic acid pinacol ester reaction_center + boronic_ester->reaction_center aryl_halide Aryl/Heteroaryl Halide (R-X) aryl_halide->reaction_center coupled_product Coupled Product arrow reaction_center->arrow Pd Catalyst Base (e.g., Na₂CO₃, K₃PO₄) Solvent (e.g., Dioxane/H₂O) arrow->coupled_product

Caption: Suzuki-Miyaura coupling of this compound.

The use of this compound in a Suzuki-Miyaura coupling allows for the direct introduction of the 4-cyanopyridin-3-yl moiety into a target molecule. This is a highly efficient strategy for rapidly generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.

G Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition R-Pd(II)-X_L2 R-Pd(II)-X(L₂) Oxidative_Addition->R-Pd(II)-X_L2 Transmetalation Transmetalation (Ar-B(pin)) R-Pd(II)-X_L2->Transmetalation R-Pd(II)-Ar_L2 R-Pd(II)-Ar(L₂) Transmetalation->R-Pd(II)-Ar_L2 Reductive_Elimination Reductive Elimination R-Pd(II)-Ar_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-Ar Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its stable nature and reactivity in the Suzuki-Miyaura cross-coupling reaction make it an ideal reagent for introducing the pharmacologically important 4-cyanopyridine moiety. As the demand for novel therapeutics continues to grow, the utility of such well-designed building blocks will undoubtedly play a crucial role in the advancement of medicinal chemistry.

References

An In-Depth Technical Guide to 4-Cyanopyridine-3-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanopyridine-3-boronic acid pinacol ester is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a pyridine ring, a cyano group, and a boronic ester, allows for intricate molecular architectures to be constructed. This guide, tailored for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, applications, and detailed protocols for its use, emphasizing the causality behind experimental choices to ensure reproducible and robust outcomes.

Part 1: Core Compound Specifications and Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis. This section details the key specifications for this compound.

Molecular Identity and Physicochemical Data

The precise molecular weight and formula are critical for stoichiometric calculations in reaction planning. The pinacol ester form enhances stability compared to the corresponding boronic acid, preventing premature decomposition and trimerization into boroxines.

PropertyValueSource(s)
Molecular Weight 230.07 g/mol
Molecular Formula C₁₂H₁₅BN₂O₂
CAS Number 878194-91-3[1]
Physical Form Solid, powder[2]
Appearance White to pale brown/beige solid[2][3]
Melting Point 77 - 81 °C / 170.6 - 177.8 °F[3]
Structural Information

The compound's structure dictates its reactivity. The boronic ester is positioned at the 3-position of the pyridine ring, ortho to the electron-withdrawing cyano group at the 4-position. This electronic arrangement influences its reactivity in cross-coupling reactions.

IdentifierStringSource(s)
SMILES N#CC1=CC=NC=C1B2OC(C)(C)C(C)(C)O2
InChI 1S/C12H15BN2O2/c1-11(2)12(3,4)17-13(16-11)10-8-15-6-5-9(10)7-14/h5-6,8H,1-4H3
InChI Key DQQFRFWEPQBNEN-UHFFFAOYSA-N

Part 2: Strategic Applications in Synthesis and Drug Discovery

Pyridine boronic acid pinacol esters are exceptionally useful intermediates in modern synthetic organic chemistry, particularly in the pharmaceutical sector.[4] Their primary value lies in their role as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[4][5]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern drug discovery, enabling the efficient synthesis of biaryl structures, which are common motifs in many biologically active compounds.[4][6] The use of boronic esters, like the pinacol variant, offers improved stability over free boronic acids, which can be prone to protodeboronation.[5][6]

Causality in the Workflow: The choice of a pinacol ester is deliberate. It provides a balance of stability for storage and handling while maintaining sufficient reactivity for the transmetalation step in the catalytic cycle under appropriate basic conditions.

Role in Pharmaceutical Scaffolding

The 4-cyanopyridine moiety is a valuable scaffold in drug design. The nitrogen atom can act as a hydrogen bond acceptor, while the cyano group can engage in dipole-dipole interactions or serve as a precursor for other functional groups like amides or tetrazoles. The ability to couple this fragment to other aromatic or aliphatic systems via the boronic ester makes it a powerful tool for rapidly generating libraries of potential drug candidates. Boron-containing compounds themselves have seen a surge in interest, with several FDA-approved drugs, such as Bortezomib (Velcade), containing a boronic acid motif.[7]

Part 3: Experimental Protocols and Methodologies

The following section provides a detailed, self-validating protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized starting point. Optimization of the catalyst, ligand, base, and solvent is often necessary depending on the specific aryl halide coupling partner.

Materials:

  • This compound (1.1 - 1.5 equivalents)

  • Aryl or Heteroaryl Halide (e.g., Bromide, Iodide) (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous Solvent (e.g., Dioxane, DMF, THF/H₂O mixture)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To a flame-dried Schlenk flask or microwave vial, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Degassing: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This step is critical as oxygen can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., dioxane). Follow this with the addition of the palladium catalyst and ligand (if required). For example, a combination of Pd₂(dba)₃ and a phosphine ligand like XPhos can be used.[8]

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. The aqueous washes remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified, typically by silica gel column chromatography, to yield the desired biaryl product.

Workflow Visualization

The following diagram illustrates the logical flow of the Suzuki-Miyaura coupling protocol.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation reagents Combine Aryl Halide, Boronic Ester, & Base inert Establish Inert Atmosphere (N2/Ar) reagents->inert 1. Charge Vessel add_solv_cat Add Degassed Solvent & Pd Catalyst inert->add_solv_cat 2. Add Liquids heat Heat & Stir (80-120 °C) add_solv_cat->heat 3. Initiate monitor Monitor Progress (TLC / LC-MS) heat->monitor 4. Control workup Aqueous Work-up (EtOAc / H2O) monitor->workup 5. Quench purify Column Chromatography workup->purify 6. Purify product Isolated Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle Visualization

The mechanism involves a series of well-defined steps centered around the palladium catalyst.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_add Oxidative Addition pdiia Ar-Pd(II)L2-X pd0->pdiia Ar-X transmetal Transmetalation pdiib Ar-Pd(II)L2-Ar' pdiia->pdiib Ar'-B(pin) pdiib->pd0 Ar-Ar' reductive_elim Reductive Elimination product Ar-Ar' arx Ar-X boronic_ester Ar'-B(pin) + Base

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

Part 4: Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety.

Hazard Identification and First Aid

This compound is classified as a hazardous substance.[1][9]

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[1][9]

  • Signal Word: Warning

  • Pictograms: GHS07 (Exclamation mark)

First Aid Measures:

  • Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[3][9]

  • Skin: Wash off immediately with soap and plenty of water. If irritation persists, seek medical attention.[3][9]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][9]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[3][9]

Handling and Storage
  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[3][9]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] Store locked up.[9] Boronic esters are sensitive to moisture, and proper storage is key to maintaining their integrity.

Conclusion

This compound is a high-value reagent for synthetic and medicinal chemists. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it an essential tool for constructing complex molecular frameworks, particularly in the rapid development of novel pharmaceutical candidates. By understanding its core properties, adhering to validated protocols, and observing strict safety measures, researchers can effectively leverage this building block to advance their scientific and drug discovery objectives.

References

4-Cyanopyridine-3-boronic acid pinacol ester structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Cyanopyridine-3-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry and organic synthesis, the strategic formation of carbon-carbon bonds is paramount to the construction of complex molecular architectures. Heterocyclic boronic acid derivatives, particularly pinacol esters, have emerged as indispensable reagents for their stability, versatility, and efficiency in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of this compound (CAS No. 878194-91-3), a key building block for introducing the cyanopyridine moiety. We will delve into its structural and physicochemical properties, explore the mechanistic advantages of the pinacol ester protecting group, detail its application in the Suzuki-Miyaura reaction, provide a representative experimental protocol, and outline essential safety and handling procedures.

Molecular Profile and Physicochemical Properties

This compound is a functionalized heteroaromatic organoboron compound. The structure incorporates a pyridine ring, a synthetically versatile cyano group, and a boronic acid protected as a pinacol ester. This combination makes it a valuable reagent for introducing a substituted pyridine scaffold into target molecules, a common motif in pharmacologically active compounds.

The key properties and identifiers of this reagent are summarized below for quick reference.

PropertyValueReference(s)
IUPAC Name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile[1]
CAS Number 878194-91-3[2][3]
Molecular Formula C₁₂H₁₅BN₂O₂[2]
Molecular Weight 230.07 g/mol [2][3]
Appearance White to pale brown solid/powder[4]
SMILES N#CC1=CC=NC=C1B2OC(C)(C)C(C)(C)O2[2][3]
InChI Key DQQFRFWEPQBNEN-UHFFFAOYSA-N[2][3]

The Pinacol Ester Advantage: Enhancing Stability and Reactivity

While free boronic acids are foundational to cross-coupling chemistry, they are susceptible to undesirable side reactions, such as dehydration to form cyclic boroxine trimers and protodeboronation under certain conditions. The use of a pinacol ester offers a robust solution to these challenges, providing significant advantages for both storage and reaction efficiency.[5][6]

Causality Behind the Choice of Pinacol Ester:

  • Enhanced Stability: The bulky pinacol group sterically protects the boron center, preventing the intermolecular dehydration that leads to boroxine formation. This ensures the reagent has a longer shelf-life and maintains its structural integrity.

  • Improved Handling: As stable, crystalline solids, pinacol esters are generally easier to handle, weigh, and purify compared to their corresponding boronic acids, which can be less crystalline and more prone to decomposition.[5]

  • Controlled Reactivity: In the reaction mixture, the pinacol ester exists in equilibrium with the free boronic acid. It is hypothesized to act as a slow-release reservoir for the active boronic acid species required for the catalytic cycle.[7] This controlled release can minimize high transient concentrations of the reactive species, potentially reducing side reactions and improving overall yield and reproducibility.

Pinacol_Ester_Equilibrium cluster_reaction In-Situ Equilibrium PinacolEster 4-Cyanopyridine-3-boronic acid pinacol ester (Stable Form) BoronicAcid Boronic Acid (Reactive Intermediate) PinacolEster->BoronicAcid + 2 H₂O - Pinacol Boroxine Boroxine (Inactive Trimer) BoronicAcid->Boroxine - 3 H₂O (Trimerization)

Caption: Equilibrium of the boronic acid pinacol ester.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for this compound is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning methodology is one of the most powerful and widely used tools for constructing C(sp²)–C(sp²) bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[8]

The reaction proceeds via a catalytic cycle involving a palladium complex. The pinacol ester plays a crucial role in the transmetalation step, which is responsible for transferring the cyanopyridine group from boron to the palladium center.

The Catalytic Cycle Explained:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Activation & Transmetalation: A base activates the boronic ester, facilitating the formation of a boronate "ate" complex. This nucleophilic complex then transfers the cyanopyridine group to the Pd(II) center, displacing the halide. This is the key step where the C-C bond precursors are brought together on the metal.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final biaryl product and regenerating the Pd(0) catalyst to re-enter the cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (+ R¹-X) Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation (+ R²-B(OR)₂ + Base) Transmetal->Pd0 Reductive Elimination Transmetal->ProductNode Product (R¹-R²)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a generalized, adaptable protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Note: This protocol should be adapted and optimized based on the specific substrate, scale, and available laboratory equipment.

Objective: To synthesize a 4-cyano-3-arylpyridine derivative.

Materials & Reagents:

  • This compound (1.1 equivalents)

  • Aryl Bromide (Ar-Br) (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 equivalents)

  • Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane or Dimethoxyethane (DME)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

  • Inert gas (Nitrogen or Argon)

Experimental Workflow:

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Ar-Br, Boronic Ester, Pd Catalyst, and Base in Flask B 2. Seal, Evacuate, and Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvents (e.g., Dioxane/Water) B->C D 4. Heat Mixture with Stirring (e.g., 80-100 °C) C->D E 5. Monitor Progress by TLC or LC-MS D->E F 6. Cool, Dilute with Water, and Extract with Ethyl Acetate E->F G 7. Wash Organic Layer with Brine, Dry over MgSO₄ F->G H 8. Filter and Concentrate under Reduced Pressure G->H I 9. Purify Crude Product via Column Chromatography H->I

Caption: Step-by-step workflow for a Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and Na₂CO₃ (2.5 eq).

  • Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the degradation of the Pd(0) catalyst.

  • Solvent Addition: Prepare a degassed solvent mixture (e.g., Dioxane:Water 4:1 v/v) by bubbling inert gas through it for 15-20 minutes. Add the solvent to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with deionized water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over anhydrous MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to isolate the pure product.

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and other appropriate analytical techniques.

Analytical Characterization Profile

While a definitive spectrum for this specific commercial product is not always provided by suppliers, a researcher can anticipate the following characteristic signals to confirm its identity and purity.

TechniqueExpected ObservationRationale
¹H NMR Singlet at ~1.3 ppm (12H). Aromatic signals in the pyridine region (~7.5-9.0 ppm).The 12 equivalent protons of the four methyl groups on the pinacol ester give a strong, sharp singlet. The three protons on the substituted pyridine ring will appear as distinct multiplets in the aromatic region.[4][9]
¹³C NMR Signal at ~84 ppm. Signal for C-B may be broad or absent.The two quaternary carbons of the pinacol group attached to oxygen appear around 84 ppm. The carbon attached to the boron is often difficult to observe due to quadrupolar relaxation.[10]
IR Spec. Strong, sharp absorption band around 2220-2240 cm⁻¹.This band is characteristic of the C≡N (nitrile) stretching vibration.
Mass Spec. Molecular ion peak corresponding to the calculated exact mass.Confirms the molecular weight and formula of the compound.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It is classified as an irritant.

GHS Hazard Information: [3][11][12][13]

PictogramSignal WordHazard Statements
GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

Recommended Safety Protocols:

  • Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of dust.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11][14]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11][14]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed to prevent moisture ingress, which could hydrolyze the ester.[11][12][14]

First-Aid Measures: [12][14][15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.

Conclusion

This compound stands as a highly valuable and versatile building block in the synthetic chemist's toolkit. Its enhanced stability conferred by the pinacol group, combined with its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it a preferred reagent for the synthesis of complex molecules. For researchers in drug discovery and materials science, this compound provides a reliable pathway to novel cyanopyridine-containing scaffolds, enabling the exploration of new chemical space and the development of next-generation innovations. Adherence to proper handling and reaction protocols will ensure its safe and effective application in the laboratory.

References

In-Depth Technical Guide to the Synthesis of 4-Cyanopyridine-3-boronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview for the synthesis of 4-Cyanopyridine-3-boronic acid pinacol ester, a critical building block in medicinal chemistry and drug development. The primary focus is on the Palladium-catalyzed Miyaura borylation of 3-halo-4-cyanopyridine, which stands as the most robust and widely adopted method for this transformation. We will dissect the reaction mechanism, provide a detailed, field-tested experimental protocol, and explore common challenges and troubleshooting strategies. This document is intended for researchers, chemists, and process scientists engaged in pharmaceutical research and development, offering the necessary insights to confidently reproduce and optimize this essential synthesis.

Introduction: Significance of a Versatile Pyridine Building Block

This compound (CAS 878194-91-3) is a highly valuable heterocyclic building block. Its unique structure, featuring a pyridine ring substituted with both a cyano group and a boronic ester, makes it a versatile partner in a multitude of cross-coupling reactions. The boronic acid pinacol ester functionality is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and reliability.[1][2]

The cyano group, an electron-withdrawing moiety, significantly influences the electronic properties of the pyridine ring and can serve as a synthetic handle for further transformations into amines, amides, or tetrazoles. This dual functionality makes the title compound an indispensable intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics where the pyridine scaffold is a prevalent hinge-binding motif.[2]

Primary Synthetic Strategy: The Miyaura Borylation

The most effective and common method for synthesizing aryl and heteroaryl boronic esters is the Miyaura borylation reaction.[1][3] This palladium-catalyzed cross-coupling reaction utilizes a readily available aryl halide (or triflate) and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), to form the desired boronic ester.[1][3]

For the synthesis of this compound, the typical starting material is a 3-halo-4-cyanopyridine, with 3-bromo-4-cyanopyridine being the most common precursor due to its optimal balance of reactivity and stability.

2.1 Overall Reaction Scheme

The general transformation is depicted below:

G cluster_0 Miyaura Borylation Reaction Struc1 3-Bromo-4-cyanopyridine plus1 + Struc2 Bis(pinacolato)diboron (B₂pin₂) arrow Pd Catalyst, Base Solvent, Heat Struc3 4-Cyanopyridine-3-boronic acid pinacol ester plus2 + Struc4 Byproducts

Caption: General scheme for the Miyaura borylation.

In-Depth Protocol: Palladium-Catalyzed Borylation of 3-Bromo-4-cyanopyridine

This section provides a detailed, step-by-step protocol that has been validated for reliability and reproducibility.

3.1 Principle and Catalytic Cycle

The Miyaura borylation proceeds via a palladium-catalyzed cycle. The choice of a mild base, such as potassium acetate (KOAc), is crucial. It facilitates the key transmetalation step without promoting premature Suzuki coupling of the product with the starting halide.[3][4] The generally accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination.

G Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)-X L₂ Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Boryl Aryl-Pd(II)-Bpin L₂ PdII_Aryl->PdII_Boryl Transmetal Transmetalation PdII_Boryl->Pd0 RedElim Reductive Elimination ArylX Aryl-X (3-Bromo-4-cyanopyridine) B2pin2 B₂pin₂ + Base (KOAc) Product Aryl-Bpin (Product)

Caption: Simplified catalytic cycle for Miyaura borylation.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-4-cyanopyridine to form a Pd(II) intermediate.

  • Transmetalation: The base activates the bis(pinacolato)diboron, facilitating the transfer of a boryl group to the palladium center and displacing the halide. The high oxophilicity (affinity for oxygen) of boron is a key driving force for this step.[3]

  • Reductive Elimination: The desired this compound is released from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.

3.2 Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Bromo-4-cyanopyridine>97%Standard VendorStarting material.
Bis(pinacolato)diboron (B₂pin₂)>98%Standard VendorBorylating agent.
PdCl₂(dppf)·CH₂Cl₂Catalyst GradeStandard VendorPalladium catalyst/ligand complex.
Potassium Acetate (KOAc)Anhydrous, >99%Standard VendorMild base. Must be dry.
1,4-DioxaneAnhydrous, <50 ppm H₂OStandard VendorReaction solvent.
TolueneAnhydrousStandard VendorFor azeotropic drying if needed.
Ethyl AcetateACS GradeStandard VendorFor extraction.
Brine (Saturated NaCl)-Lab PreparedFor aqueous wash.
Anhydrous Sodium Sulfate-Standard VendorDrying agent.
Celite®-Standard VendorFiltration aid.
Silica Gel230-400 meshStandard VendorFor column chromatography.

3.3 Step-by-Step Experimental Procedure

G start Start: Assemble Dry Glassware step1 1. Charge Reagents - 3-Bromo-4-cyanopyridine (1.0 eq) - B₂pin₂ (1.2 eq) - KOAc (3.0 eq) - PdCl₂(dppf)·CH₂Cl₂ (0.03 eq) start->step1 step2 2. Add Solvent - Anhydrous 1,4-Dioxane step1->step2 step3 3. Inert Atmosphere - Degas with Argon/N₂ (3 cycles) step2->step3 step4 4. Reaction - Heat to 80-90 °C - Stir for 12-24 h step3->step4 step5 5. Monitoring - Check progress via TLC/LC-MS step4->step5 step5->step4 If incomplete step6 6. Workup: Cooling & Filtration - Cool to RT - Dilute with Ethyl Acetate - Filter through Celite® step5->step6 If complete step7 7. Extraction - Wash filtrate with Water & Brine step6->step7 step8 8. Drying & Concentration - Dry organic layer (Na₂SO₄) - Concentrate in vacuo step7->step8 step9 9. Purification - Silica Gel Chromatography step8->step9 end End: Isolate Pure Product step9->end

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-4-cyanopyridine (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂, 0.03 eq).

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via cannula or syringe.

  • Degassing: Sparge the resulting suspension with a gentle stream of Argon for 15-20 minutes to ensure all dissolved oxygen is removed. Catalyst integrity is paramount.

  • Heating and Monitoring: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting halide is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter the slurry through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.

  • Extraction and Wash: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and saturated brine (1x) to remove residual dioxane and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid or oil.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a white to off-white solid.

Process Optimization and Troubleshooting

While the Miyaura borylation is generally robust, certain challenges can arise, particularly with heteroaromatic substrates.

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion / Stalled Reaction - Inactive catalyst (oxygen exposure).- Insufficiently dry reagents/solvent.- Low reaction temperature.- Ensure rigorous inert atmosphere technique.- Use freshly opened anhydrous solvents and dry base (KOAc can be dried in an oven).- Increase temperature to 100 °C if necessary.
Protodeborylation (Product Loss) - Presence of water or protic sources.- Prolonged reaction time at high temperature.- Instability on silica gel during chromatography.- Use anhydrous conditions scrupulously.- Stop the reaction as soon as starting material is consumed.- Neutralize silica gel with triethylamine (0.5-1% v/v in eluent) if necessary.[5]
Formation of Byproducts - Competing Suzuki coupling (homocoupling of starting material with product).- Dehalogenation of starting material.[6]- Use a mild base like KOAc; avoid stronger bases (e.g., K₂CO₃, K₃PO₄) which can promote side reactions.[3][4]- Consider alternative palladium catalysts/ligands (e.g., those from Buchwald or Fu).[7][8]
Difficult Purification - Co-elution with B₂pin₂ or related boron species.- During workup, a wash with a dilute aqueous base can sometimes help hydrolyze excess boron reagents.- Optimize chromatography gradient carefully.
Safety Considerations
  • Reagents: 3-Bromo-4-cyanopyridine is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Palladium catalysts are expensive and can be toxic; avoid inhalation of dust.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. All operations should be conducted in a fume hood away from ignition sources.

  • Procedure: The reaction is performed under an inert atmosphere, which presents a potential asphyxiation hazard if a large volume of gas is released in a confined space. Ensure proper ventilation.

Conclusion

The Palladium-catalyzed Miyaura borylation provides a reliable and scalable pathway to this compound. Success hinges on careful control of reaction parameters, particularly the exclusion of air and moisture, and the selection of a suitable mild base. By following the detailed protocol and considering the troubleshooting guidance provided, researchers can confidently synthesize this key intermediate, enabling the rapid advancement of discovery programs in pharmaceutical and materials science.

References

4-Cyanopyridine-3-boronic acid pinacol ester: A Strategic Building Block for Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of 4-Cyanopyridine-3-boronic acid pinacol ester, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We will move beyond a simple recitation of properties to explore the causality behind its reactivity, the strategic advantages of the pinacol ester, and the nuanced considerations for its use in synthesis. This document is designed for the practicing scientist, offering not only validated protocols and safety information but also the field-proven insights necessary to troubleshoot and optimize its application, particularly in the context of palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Value of a Bifunctional Reagent

This compound, [CAS Number: 878194-91-3], is more than just another reagent on the shelf.[1] It represents a convergence of two highly valuable functionalities in a single, stable molecule: the pyridine ring, a ubiquitous scaffold in pharmaceuticals, and the boronic ester, the linchpin of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] The presence of the cyano group further modulates the electronic properties of the pyridine ring, offering a handle for further synthetic transformations or a key interaction point in a final target molecule.

The true value of this reagent lies in its ability to serve as a robust and reliable building block for constructing complex molecular architectures, especially the biaryl motifs that are central to many active pharmaceutical ingredients (APIs).[2] This guide will dissect its properties, reactivity, and handling to empower researchers to fully leverage its synthetic potential.

Core Compound Properties

A clear understanding of the fundamental properties is the bedrock of successful synthesis. The key identifiers and physical properties are summarized below.

PropertyValueReference
CAS Number 878194-91-3
Molecular Formula C₁₂H₁₅BN₂O₂
Molecular Weight 230.07 g/mol
Appearance White to off-white or pale brown solid/powder[4]
SMILES N#CC1=CC=NC=C1B(OC(C)(C)C(C)(C)O2)
InChI Key DQQFRFWEPQBNEN-UHFFFAOYSA-N

Physicochemical Properties, Stability, and Safe Handling

The utility of any reagent is intrinsically linked to its stability and the safety protocols required for its handling. Boronic esters, while generally more stable than their corresponding acids, require specific considerations.

Stability and Hydrolysis: A Mechanistic Perspective

The primary stability concern for all boronic esters is their susceptibility to hydrolysis, which cleaves the pinacol group to yield the corresponding 4-cyanopyridine-3-boronic acid.

Hydrolysis cluster_reaction Hydrolysis Pathway Ester 4-Cyanopyridine-3-boronic acid pinacol ester Acid 4-Cyanopyridine-3-boronic acid Ester->Acid Hydrolysis Water H₂O (Moisture) Water->Ester attacks electrophilic Boron Acid->Ester Esterification (Dehydration) Pinacol Pinacol

Caption: The reversible hydrolysis of the pinacol ester.

This reaction is driven by the electrophilic nature of the boron atom, which readily accepts a lone pair from water. While the pinacol ester significantly retards this process compared to other esters due to steric hindrance, it is not immune.[5] This facile hydrolysis presents a significant challenge for analytical chemistry, often making chromatographic purity analysis by standard reversed-phase HPLC difficult due to on-column degradation.[6]

Causality Insight: The consequence of hydrolysis is twofold. First, it changes the stoichiometry of your active reagent. Second, the resulting boronic acid has vastly different solubility and reactivity profiles, which can complicate reaction kinetics and product purification.

Protocol: Safe Handling and Storage

Trustworthiness in the lab begins with protocols that ensure safety and reagent integrity. The following steps are mandatory when handling this compound.

Hazard Profile:

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements: H319 - Causes serious eye irritation. Similar pyridine boronic esters may also cause skin and respiratory irritation (H315, H335).[7][8]

Step-by-Step Handling Protocol:

  • Engineering Controls: Always handle this solid in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust.[9][10]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles. Given the H319 warning, eye protection is paramount.[10]

  • Dispensing: When weighing and dispensing the solid, use anti-static spatulas and a weigh boat on a tared balance inside the fume hood. Avoid generating dust.[9]

  • Storage: Store the reagent in its original, tightly sealed container in a cool, dry, and well-ventilated place, away from sources of moisture and incompatible materials like strong oxidizing agents.[7] A desiccator is highly recommended for long-term storage to minimize hydrolysis.

  • Spill Management: In case of a minor spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for chemical waste disposal.[9]

  • Disposal: Dispose of unused material and its container in accordance with local, state, and federal regulations for chemical waste.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling, a powerful method for forming C-C bonds.[11]

The Catalytic Cycle: A Mechanistic Blueprint

Understanding the catalytic cycle is essential for optimizing reaction conditions and troubleshooting unexpected outcomes. The generally accepted mechanism involves three key stages.[3][11]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle center Pd(0)L₂ node1 Oxidative Addition center->node1 node2 Transmetalation node1->node2 node3 Reductive Elimination node2->node3 node3->center Product Ar-R (Coupled Product) node3->Product Exits Cycle ArX Ar-X (e.g., Aryl Halide) ArX->node1 Enters Cycle BoronicEster R-B(pin) (4-Cyanopyridine-3-boronic acid pinacol ester) BoronicEster->node2 Enters Cycle Base Base (e.g., K₂CO₃) Base->node2 Activates Boron

Caption: The three core stages of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.

  • Transmetalation: This is the key step where the organic fragment is transferred from boron to palladium. A base is required to activate the boronic ester, forming a more nucleophilic "ate" complex, which then exchanges its organic group with the halide on the palladium center.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.

Expertise Insight: The choice of base, solvent, and palladium ligand is critical and interdependent. For heteroaromatic substrates like this one, the pyridine nitrogen can coordinate with the palladium center, potentially inhibiting catalysis. Sterically bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to promote the reductive elimination step and prevent catalyst deactivation.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.

Protocol_Workflow start Start prep 1. Reagent Preparation - Degas solvent (e.g., Dioxane/H₂O) - Weigh Aryl Bromide (1.0 eq) - Weigh Boronic Ester (1.2 eq) - Weigh Base (e.g., K₂CO₃, 2.0 eq) - Weigh Pd Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) start->prep setup 2. Reaction Setup - Combine solids in an oven-dried flask - Purge flask with Argon/Nitrogen - Add degassed solvent via syringe prep->setup reaction 3. Reaction - Heat mixture to 80-100 °C with stirring - Monitor by TLC or LC-MS until starting material is consumed setup->reaction workup 4. Workup - Cool to room temperature - Dilute with Ethyl Acetate - Wash with H₂O, then brine - Dry organic layer over Na₂SO₄ reaction->workup purify 5. Purification - Filter and concentrate organic layer - Purify crude product via column chromatography workup->purify end End (Pure Product) purify->end

Caption: A typical experimental workflow for Suzuki coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.1–1.5 equiv), a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 equiv), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a phosphine ligand, or a pre-catalyst like Pd(dppf)Cl₂, 1–5 mol%).

  • Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove all oxygen.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane, DME, or toluene, often with 10-25% aqueous base) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80–120 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Aqueous Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine to remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel.

Synthesis and Spectroscopic Characterization

While widely available commercially, understanding the synthesis of the reagent itself provides insight into potential impurities.

Common Synthetic Pathway: Miyaura Borylation

The most common industrial and laboratory synthesis involves a palladium-catalyzed borylation of a corresponding halo-pyridine precursor.

Synthesis SM 3-Bromo-4-cyanopyridine Product 4-Cyanopyridine-3-boronic acid pinacol ester SM->Product B2pin2 Bis(pinacolato)diboron (B₂pin₂) B2pin2->Product Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) Catalyst->Product    

Caption: Synthesis via Miyaura borylation reaction.

This reaction couples 3-bromo-4-cyanopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a mild base like potassium acetate (KOAc) in a solvent such as dioxane.[12]

Guide to Spectroscopic Characterization

As many vendors do not provide detailed analytical data, the end-user is responsible for quality control. Here is what to expect:

  • ¹H NMR: The most diagnostic signal is a sharp singlet integrating to 12 protons around δ 1.2-1.4 ppm , corresponding to the four equivalent methyl groups of the pinacol ester. The aromatic protons on the pyridine ring will appear further downfield, typically between δ 7.0-9.0 ppm , with splitting patterns dictated by their positions.

  • ¹³C NMR: Look for the quaternary carbons of the pinacol group around δ 84-85 ppm and the methyl carbons around δ 24-25 ppm . The aromatic and cyano carbons will appear in the δ 115-160 ppm region. The carbon directly attached to the boron atom may be difficult to observe due to quadrupolar relaxation.[13]

  • ¹¹B NMR: A broad singlet is expected in the range of δ 20-35 ppm , characteristic of a trigonal boronic ester.

  • Mass Spectrometry (MS): In ESI+ mode, expect to see the molecular ion plus a proton [M+H]⁺ at m/z 231.1.

Conclusion and Future Outlook

This compound is a high-value, versatile building block for chemical synthesis. Its true power is unlocked through a comprehensive understanding of its properties, its core reactivity in the Suzuki-Miyaura coupling, and the meticulous application of safe handling and validated experimental protocols. The stability afforded by the pinacol moiety, combined with the rich chemical functionality of the cyanopyridine core, ensures its continued relevance in the rapid, modular synthesis of novel compounds for drug discovery, agrochemicals, and materials science. As synthetic methodologies advance, the application of such well-designed building blocks will remain paramount in accelerating the pace of innovation.

References

Navigating the Synthesis Landscape: A Technical Guide to 4-Cyanopyridine-3-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug discovery and organic synthesis, pyridine-based boronic esters are indispensable tools. Their utility in Suzuki-Miyaura cross-coupling reactions allows for the facile construction of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules. Among these valuable reagents, 4-Cyanopyridine-3-boronic acid pinacol ester (CAS No. 878194-91-3) has emerged as a key building block. Its unique substitution pattern, featuring both a nucleophilic nitrogen and an electron-withdrawing cyano group, offers a versatile handle for medicinal chemists to fine-tune the electronic and steric properties of lead compounds.

This guide provides an in-depth technical overview of this compound, moving beyond a standard Safety Data Sheet (SDS) to offer practical insights for its safe and effective use in the laboratory. We will delve into its hazard profile, physicochemical properties, handling and storage protocols, and emergency procedures, all grounded in authoritative data to ensure scientific integrity.

Section 1: Hazard Identification and Classification

A thorough understanding of a reagent's potential hazards is the cornerstone of laboratory safety. This compound is classified as a hazardous substance, and its handling requires adherence to strict safety protocols.[1][2]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. For this compound, the primary hazards are related to irritation and acute toxicity.[1]

GHS Pictograms:

Caption: GHS pictogram for this compound.

Signal Word: Warning

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1][2]

  • Prevention: P261, P264, P270, P271, P280

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P362+P364

  • Storage: P403+P233, P405

  • Disposal: P501

Section 2: Physicochemical Properties

Understanding the physical and chemical properties of a compound is crucial for its proper handling, storage, and use in reactions.

PropertyValueSource
CAS Number 878194-91-3
Molecular Formula C₁₂H₁₅BN₂O₂
Molecular Weight 230.07 g/mol
Appearance Solid
Form Powder[3]
Color White to pale brown[3]
InChI Key DQQFRFWEPQBNEN-UHFFFAOYSA-N
SMILES String N#CC1=CC=NC=C1B2OC(C)(C)C(C)(C)O2

Section 3: Safe Handling and Storage

The causality behind proper handling and storage procedures is to minimize exposure and maintain the integrity of the reagent. Given its hazard profile, meticulous care must be taken when working with this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against chemical exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Before Handling ppe_gloves Wear protective gloves start->ppe_gloves ppe_clothing Wear protective clothing start->ppe_clothing ppe_eye Wear eye protection (goggles) start->ppe_eye ppe_face Wear face protection (shield) start->ppe_face end Proceed with Handling ppe_gloves->end ppe_clothing->end ppe_eye->end ppe_face->end

Caption: Recommended PPE for handling this compound.

Handling Procedures
  • Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes.[1][2]

  • Avoid Contact: Prevent contact with skin and eyes.[4] Wash hands thoroughly after handling.[1][2]

  • Hygiene: Do not eat, drink, or smoke when using this product.[1][2] Contaminated work clothing should be laundered separately before reuse.[1]

Storage Conditions
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1][4] Containers should be clearly labeled and checked regularly for leaks.[1]

  • Inert Atmosphere: For long-term storage and to maintain the quality of the reagent, storing under an inert atmosphere, such as argon, is recommended.[1]

  • Temperature: Store in a cool, dry area.[1] Some suppliers recommend refrigerated storage.[4]

  • Security: Store locked up to prevent unauthorized access.[1][2]

  • Incompatibilities: Store away from incompatible materials and foodstuff containers.[1] While specific incompatibilities are not widely reported, it is prudent to avoid strong oxidizing agents.

Section 4: Emergency Procedures

In the event of accidental exposure or release, immediate and appropriate action is critical.

Exposure RouteFirst-Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1][2]
Skin Contact Wash with plenty of water.[1] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
Ingestion Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1][2]

Firefighting Measures:

  • Extinguishing Media: Use extinguishing media suitable for the surrounding area. There is no restriction on the type of extinguisher that may be used.[1]

  • Hazards from Combustion: The compound is not considered a significant fire risk; however, containers may burn.[1] In a fire, it may emit corrosive fumes.[1]

  • Firefighter Protection: Wear breathing apparatus and protective gloves in the event of a fire.[1]

Section 5: Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound are not extensively available.[2] The provided hazard classifications are based on the available data and computational models. It is essential to handle this compound with the assumption that it may have uninvestigated toxicological properties.[2]

  • Ecotoxicity: Do not empty into drains.[2] The environmental impact of this compound has not been fully evaluated.

  • Persistence and Degradability: No information is available.[2]

  • Bioaccumulation: No information is available.[2]

Section 6: Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Disposal Methods: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2] Dispose of contents/container to an authorized hazardous or special waste collection point.[1]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[4]

This technical guide is intended to provide a comprehensive overview for the safe and effective handling of this compound. Researchers, scientists, and drug development professionals are encouraged to consult the full Safety Data Sheet from their supplier and to conduct a thorough risk assessment before use.

References

4-Cyanopyridine-3-boronic acid pinacol ester stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 4-Cyanopyridine-3-boronic acid Pinacol Ester

Abstract

This compound is a pivotal reagent in modern synthetic chemistry, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to forge complex carbon-carbon bonds. However, its utility is intrinsically linked to its chemical integrity. Like many boronic esters, this compound is susceptible to degradation, primarily through hydrolysis, which can compromise reaction yields and introduce impurities. This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals on understanding and managing the stability of this compound. We will delve into the primary degradation pathways, establish rigorous storage and handling protocols, and outline analytical methods for purity assessment, ensuring the reliability and reproducibility of your experimental outcomes.

Introduction: The Chemical Profile of a Versatile Reagent

This compound, a member of the heteroaryl boronic ester family, has become an indispensable tool for constructing molecules containing a cyanopyridine moiety. The pinacol ester form offers enhanced stability and easier handling compared to its corresponding boronic acid, making it a preferred building block in pharmaceutical and materials science research. However, the term "stable" is relative; its susceptibility to atmospheric moisture necessitates a thorough understanding of its chemical vulnerabilities to ensure its effective use.

This document serves as a technical resource, moving beyond simple storage instructions to explain the causality behind its instability and the rationale for the recommended handling procedures.

Table 1: Key Properties of this compound

PropertyValueReference
CAS Number 878194-91-3[1]
Molecular Formula C₁₂H₁₅BN₂O₂
Molecular Weight 230.07 g/mol
Physical Form Solid
InChI Key DQQFRFWEPQBNEN-UHFFFAOYSA-N
SMILES String N#CC1=CC=NC=C1B2OC(C)(C)C(C)(C)O2
Storage Class 11 (Combustible Solids)

Understanding the Core Challenge: Chemical Stability and Degradation

The efficacy of this compound is entirely dependent on maintaining the integrity of the carbon-boron (C-B) bond and the pinacol ester group. Several environmental factors can trigger degradation, leading to reduced reactivity and the formation of unwanted byproducts.

The Primary Pathway: Hydrolysis

The most significant and common degradation pathway for boronic acid pinacol esters is hydrolysis.[2] This reaction involves the cleavage of the boronic ester by water to yield the corresponding 4-cyanopyridine-3-boronic acid and pinacol (2,3-dimethyl-2,3-butanediol).

  • Mechanism: The Lewis acidic boron atom is susceptible to nucleophilic attack by water. This process can be catalyzed by both acidic and basic conditions.[2] Atmospheric moisture is often sufficient to initiate slow hydrolysis over time, even in a seemingly sealed container.

  • Consequences: The resulting boronic acid has different physical properties (e.g., solubility, polarity) and can behave differently in subsequent reactions.[3] The presence of both the ester and the acid can complicate reaction stoichiometry and purification. While boronic esters are often used to generate the active boronic acid in situ during reactions like the Suzuki-Miyaura coupling, uncontrolled, premature hydrolysis during storage is undesirable.[2]

Hydrolysis cluster_reactants reagent 4-Cyanopyridine-3-boronic acid pinacol ester products 4-Cyanopyridine-3-boronic acid + Pinacol reagent->products   Hydrolysis (catalyzed by acid/base) water + 2 H₂O (Moisture)

Caption: Primary degradation pathway via hydrolysis.

Secondary Degradation Pathways

While hydrolysis is the main concern, other degradation routes can also impact the reagent's quality.

  • Protodeboronation: This is a side reaction where the C-B bond is cleaved by a proton source (such as water or alcohols), replacing the boronic ester group entirely with a hydrogen atom.[2][4] This leads to the formation of 4-cyanopyridine, an inert byproduct that reduces the effective concentration of the desired reagent. Electron-deficient heteroarylboronic acids can be particularly susceptible to this process.[4]

  • Oxidation: The carbon-boron bond can be sensitive to oxidation, especially in the presence of air (oxygen) and certain contaminants.[2] This can lead to the formation of phenolic byproducts.

  • Thermal and Light Sensitivity: Elevated temperatures accelerate all degradation pathways.[2] While less commonly documented for this specific compound, similar organoboron reagents can be sensitive to light, which can promote oxidative degradation.[5]

Table 2: Summary of Factors Affecting Stability

FactorEffect on StabilityRationale
Moisture/Humidity High RiskPrimary driver for hydrolysis to the corresponding boronic acid.[2][6]
Air (Oxygen) Moderate RiskCan cause oxidation of the carbon-boron bond.[2]
Elevated Temperature High RiskAccelerates the rates of hydrolysis and other degradation pathways.[2]
Light Potential RiskMay promote oxidative degradation.[5]
Acidic/Basic pH High RiskCatalyzes the hydrolysis of the pinacol ester.[2]

Field-Proven Protocols for Storage and Handling

To mitigate the risks of degradation, a stringent set of protocols for storage and handling must be implemented. The core principle is the rigorous exclusion of atmospheric moisture and oxygen.

Long-Term Storage Conditions

For maintaining the integrity of the reagent over weeks, months, or years, the following conditions are mandatory:

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.[7][8] This displaces both moisture and oxygen.

  • Container: Use a tightly sealed, opaque container. For bulk quantities, packaging systems like the Aldrich® Sure/Seal™ bottle are ideal as they allow for the removal of material via syringe without compromising the internal atmosphere.[9][10]

  • Temperature: Store in a refrigerated or frozen environment (-20°C is recommended).[8][11] Low temperatures significantly slow the rate of any potential degradation reactions.

Table 3: Recommended Storage Conditions

ConditionRecommendationJustification
Temperature -20°C (Recommended) to 2-8°CMinimizes kinetic rate of degradation.[8]
Atmosphere Inert gas (Argon or Nitrogen)Prevents hydrolysis and oxidation.[7][9]
Container Tightly sealed, opaque vial or bottlePrevents ingress of moisture, air, and light.[12][13]
Location Dry, well-ventilated area away from incompatible materialsEnsures safety and prevents accidental contamination.[12][14]
Experimental Handling: A Self-Validating Workflow

Handling the reagent requires techniques designed to prevent its exposure to the ambient atmosphere.[9][15]

HandlingWorkflow cluster_prep Preparation cluster_transfer Reagent Transfer cluster_cleanup Post-Use p1 Oven-dry all glassware (e.g., 140°C for 4h) p2 Assemble glassware hot and cool under inert gas p1->p2 t1 Equilibrate reagent container to room temp t2 Purge system with inert gas (N₂ or Ar) t1->t2 t3 Transfer reagent via syringe or in glovebox t2->t3 t4 Add anhydrous solvent via syringe t3->t4 c1 Replace container cap tightly c2 Purge headspace with inert gas (optional but ideal) c1->c2 c3 Return to cold storage c2->c3

Caption: Recommended workflow for handling air-sensitive boronic esters.

Step-by-Step Handling Protocol:

  • Preparation: All glassware must be rigorously dried, typically in an oven at >125°C for several hours, and then cooled under a stream of dry inert gas or in a desiccator.[9][10]

  • Inert Environment: Perform all manipulations in a glovebox or using Schlenk line techniques.[15][16] A constant positive pressure of inert gas is crucial to prevent air from entering the system.[9]

  • Equilibration: Before opening, allow the reagent container to warm to ambient temperature. Opening a cold container will cause moisture from the air to condense on the solid reagent.

  • Dispensing:

    • For Sure/Seal™ or septum-capped bottles, use a clean, dry syringe flushed with inert gas to pierce the septum and withdraw the desired amount.[9][16]

    • For standard vials, open them only within a glovebox.

  • Solvents: Use only high-purity, anhydrous solvents for making solutions.

  • Resealing and Storage: After use, securely reseal the container. If possible, flush the headspace with inert gas before returning it to cold storage.

Methods for Assessing Purity and Stability

Verifying the purity of this compound before use is critical for reproducible results.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a rapid and effective method for assessing purity and detecting hydrolysis.

  • Key Signals:

    • Pinacol Ester: A characteristic singlet integrating to 12 protons for the four equivalent methyl groups of the pinacol moiety, typically around 1.3-1.4 ppm.

    • Hydrolysis Products:

      • Pinacol: A singlet around 1.2 ppm.

      • Boronic Acid: The disappearance of the 12H pinacol singlet and the potential appearance of broad signals for the B(OH)₂ protons.

  • Advantage: Provides a clear quantitative ratio between the intact ester and the hydrolyzed pinacol byproduct.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for purity analysis but presents unique challenges for boronic esters due to their potential for on-column hydrolysis.[3][17]

  • The Challenge: Typical reversed-phase (RP-HPLC) conditions using aqueous mobile phases can cause the ester to hydrolyze on the column, giving an inaccurate purity reading.[17][18][19]

  • Strategies for Mitigation:

    • Aprotic Sample Diluent: Dissolve the sample in a non-aqueous, aprotic solvent like acetonitrile.[3][18]

    • Low Silanol Activity Columns: Use columns with end-capping or materials that have low residual silanol group activity, as these silanols can catalyze hydrolysis.[19][20]

    • High pH Mobile Phases: Highly basic mobile phases (e.g., pH > 10) have been shown to stabilize certain pinacol boronate esters during analysis.[3][18]

    • Fast Gradients: Minimizing the analysis time can reduce the extent of on-column degradation.[17]

Experimental Protocol: Purity Assessment by ¹H NMR

This protocol provides a direct method to quantify the level of hydrolysis.

  • Sample Preparation: In a dry environment (glovebox), accurately weigh ~5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of a dry deuterated solvent (e.g., CDCl₃, Acetone-d₆). Avoid solvents with exchangeable protons like D₂O or CD₃OD unless hydrolysis is being intentionally studied.

  • Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of a stable internal standard with a singlet in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficient for quantitative integration (e.g., 5 times the longest T₁ value).

  • Analysis:

    • Integrate the characteristic singlet for the pinacol ester methyl groups (~1.3-1.4 ppm).

    • Integrate the singlet for free pinacol (~1.2 ppm), if present.

    • The molar ratio of hydrolyzed product can be calculated as: % Hydrolysis = [Integral(Pinacol) / (Integral(Pinacol) + Integral(Pinacol Ester))] * 100.

NMR_Workflow s1 Weigh sample in inert atmosphere s2 Add anhydrous deuterated solvent s1->s2 s3 Acquire ¹H NMR spectrum s2->s3 s4 Integrate pinacol ester and free pinacol signals s3->s4 s5 Calculate molar ratio to determine purity s4->s5

Caption: Workflow for purity assessment by ¹H NMR.

Conclusion and Key Takeaways

This compound is a powerful synthetic intermediate whose utility is directly tied to its chemical purity. The primary threat to its stability is hydrolysis, driven by exposure to atmospheric moisture. By implementing a disciplined approach to storage and handling—centered on the strict exclusion of water and air—researchers can ensure the reagent's integrity.

Key Best Practices:

  • Always Store Cold and Dry: Long-term storage at -20°C under an inert atmosphere is the gold standard.

  • Handle with Care: Use inert atmosphere techniques (glovebox or Schlenk line) and oven-dried glassware for all manipulations.

  • Verify Before Use: Routinely check the purity of the reagent, especially for older batches or those of unknown provenance, using ¹H NMR as a quick and reliable method.

Adherence to these protocols will not only preserve the value of your chemical inventory but also enhance the reliability, reproducibility, and success of your synthetic endeavors.

References

A Senior Application Scientist’s Guide to 4-Cyanopyridine-3-boronic acid pinacol ester: From Sourcing to Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Cyanopyridine-3-boronic acid pinacol ester has emerged as a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its utility, primarily as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular architectures, particularly biaryl moieties that are prevalent in pharmacologically active compounds.[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. We will navigate the commercial supplier landscape, delve into the critical aspects of quality control and analytical validation, and present field-proven protocols for its application in the Suzuki-Miyaura reaction. Our focus is on the causality behind experimental choices, ensuring that the protocols described are self-validating systems for reproducible success.

The Strategic Importance of this compound

The pyridine ring is a privileged scaffold in medicinal chemistry, and its functionalization is key to modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of a boronic acid pinacol ester at the 3-position, ortho to a cyano group, creates a unique electronic and steric environment. This specific substitution pattern makes this compound an indispensable reagent for accessing novel chemical space.

Its primary application lies within the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for forming carbon-carbon bonds.[2][3] The pinacol ester provides enhanced stability compared to the free boronic acid, preventing premature protodeboronation and facilitating easier handling and purification.[2] For drug discovery teams, the commercial availability of high-quality pyridine boronic acid pinacol esters is a critical accelerator, enabling rapid synthesis of compound libraries to identify promising leads.[1]

Physicochemical Properties and Handling

Understanding the fundamental properties of this reagent is the first step toward its successful implementation.

PropertyValueSource
CAS Number 878194-91-3[4]
Molecular Formula C₁₂H₁₅BN₂O₂
Molecular Weight 230.07 g/mol
Appearance White to pale brown solid[5]
SMILES N#CC1=CC=NC=C1B2OC(C)(C)C(C)(C)O2
InChI Key DQQFRFWEPQBNEN-UHFFFAOYSA-N

Expert Insight on Handling and Storage: The most significant challenge in working with boronic esters is their susceptibility to hydrolysis, where moisture can cleave the pinacol group to yield the corresponding boronic acid.[6][7] This degradation can significantly impact reaction stoichiometry and yield.

  • Storage: Always store the reagent under an inert atmosphere (Nitrogen or Argon) in a desiccator, away from light and moisture.

  • Handling: Use anhydrous solvents and perform manipulations in a glovebox or under a positive pressure of inert gas. Aprotic solvents like acetonitrile are often suitable for sample preparation.[6]

Navigating the Commercial Supplier Landscape

The quality and documentation of your starting material are paramount. Not all suppliers are equal, and for a reagent like this, understanding the fine print is crucial.

SupplierPurity SpecificationKey Considerations
Sigma-Aldrich (Merck) Not specified; sold as part of an early discovery collection.Buyer assumes full responsibility for confirming identity and purity. This "as-is" policy is common for niche reagents and necessitates robust in-house QC.
Amerigo Scientific ≥95%A specialty distributor serving the life sciences. Purity specification suggests a higher level of initial quality control.[8]
Boroncore Not specified.A specialized supplier focusing on boron-containing compounds. Likely to have good batch-to-batch consistency, but verification is still essential.[9]
Divbio Science Europe Not specified.A broader life science supplier; inquire directly for a Certificate of Analysis (CoA) for the specific batch.[10]

Trustworthiness Pillar: The Self-Validating System Regardless of the supplier or their provided CoA, your first action upon receiving any boronic ester should be to establish its purity and identity independently. The stoichiometry of a Suzuki coupling is precise, and an inaccurate assessment of the reagent's purity is a common, yet avoidable, cause of reaction failure.

The Cornerstone: Robust Quality Control & Analytical Methodology

Standard analytical techniques like reversed-phase liquid chromatography (RPLC) are often problematic for boronic esters. The aqueous mobile phases typically used can cause on-column hydrolysis, leading to inaccurate purity assessments as the ester degrades into the more polar boronic acid during the analysis itself.[6][11]

To ensure trustworthy data, specialized methods are required. Non-aqueous capillary electrophoresis (NACE) is an excellent technique that avoids hydrolysis issues.[12] However, for labs more commonly equipped with HPLC systems, a carefully designed RPLC method using a high pH mobile phase can effectively stabilize the ester.[11]

Diagram: QC Workflow for Boronic Ester Purity Assessment

QC_Workflow cluster_prep Sample Preparation (Inert & Anhydrous) cluster_analysis High-pH RPLC Analysis cluster_data Data Interpretation reagent This compound dissolve Dissolve in Anhydrous, Aprotic Diluent (e.g., Acetonitrile) reagent->dissolve inject Inject onto C18 Column dissolve->inject elute Elute with High-pH Mobile Phase (pH > 11) inject->elute detect UV Detection (e.g., 254 nm) elute->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate compare Compare vs. Reference Standard & Boronic Acid calculate->compare final_result Verified Reagent Purity compare->final_result Final Purity Assessment

Caption: A validated workflow for assessing the purity of hydrolytically sensitive boronic esters.

Protocol: High-pH RPLC Method for Purity Analysis

This protocol is adapted from strategies developed for stabilizing reactive pinacolboronate esters.[11]

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 12.0 with Ammonium Hydroxide.

    • Mobile Phase B: Acetonitrile.

    • Causality: The highly basic pH prevents the protonation necessary for hydrolysis of the boronate ester on the column, thus preserving its integrity during the analysis.[11]

  • Sample Preparation:

    • Accurately weigh ~1 mg of the this compound.

    • Dissolve in 1.0 mL of anhydrous acetonitrile. This aprotic solvent minimizes degradation prior to injection.[6]

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 1 µL.

    • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • The pinacol ester should elute as a sharp, well-defined peak.

    • The potential corresponding boronic acid impurity would elute earlier as a more polar compound.

    • Calculate purity based on the relative peak area of the main component. Spike the sample with an authentic standard of the boronic acid, if available, to confirm peak identity.

Application in Synthesis: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis.[3] The reaction involves a palladium catalyst to couple the organoboron species with an organic halide or triflate.[13] A base is essential for the transmetalation step.[14]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition pd_activated [R¹-Pd(II)L₂-Base']+ pd_complex->pd_activated Base Activation pd_transmetal R¹-Pd(II)L₂-R² pd_activated->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product_out R¹-R² (Product) center r1x_in R¹-X (Aryl Halide) boron_in R²-B(pin) (Boronic Ester) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.

  • Reagent Setup:

    • To a flame-dried reaction vial under an Argon atmosphere, add the Aryl Bromide (1.0 equiv), this compound (1.2 equiv), and Sodium Carbonate (Na₂CO₃, 2.0 equiv, finely powdered).

    • Causality: Using a slight excess (1.1-1.3 equiv) of the boronic ester ensures complete consumption of the potentially more valuable aryl halide. Sodium carbonate is a common, effective base for this reaction.[15]

  • Catalyst Addition:

    • Add the Palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.03 equiv, 3 mol%).

    • Expertise: Pd(dppf)Cl₂ is an excellent, versatile catalyst for coupling heteroaromatic boronic esters. It exhibits good functional group tolerance and thermal stability.

  • Solvent and Reaction Execution:

    • Add a degassed solvent mixture, such as 1,4-Dioxane and Water (4:1 ratio, 0.1 M concentration relative to the aryl halide).

    • Causality: The water is crucial for dissolving the inorganic base and facilitating the transmetalation step. Dioxane is an excellent solvent for dissolving the organic components and the catalyst complex.

    • Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed (typically 2-16 hours).

    • Upon completion, cool the reaction to room temperature. Dilute with Ethyl Acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a powerful tool in the arsenal of the medicinal chemist. However, its effective use is predicated on a clear understanding of its inherent instability and the measures required to mitigate it. By sourcing from reputable suppliers, implementing a self-validating and robust analytical QC program, and applying field-proven synthetic protocols, researchers can harness the full potential of this reagent. This rigorous, science-first approach ensures reproducibility and accelerates the path from a synthetic idea to a novel drug candidate.

References

4-Cyanopyridine-3-boronic acid pinacol ester literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Cyanopyridine-3-boronic acid pinacol ester

Introduction: A Versatile Heterocyclic Building Block

This compound is a specialized heterocyclic organoboron compound that has emerged as a valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its structure, which combines a pyridine core, a nitrile functional group, and a boronic acid pinacol ester, offers a unique confluence of reactivity and functionality. The pyridine ring is a common motif in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its metabolic stability. The strategically placed cyano group acts as a potent electron-withdrawing group, modulating the electronic properties of the pyridine ring and providing a handle for further chemical transformations.

The pinacol ester form of the boronic acid provides enhanced stability, making the compound easier to handle, purify, and store compared to its corresponding free boronic acid, which can be prone to dehydration and other decomposition pathways[1][2]. This stability is crucial for its primary application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction[3][4][5]. In this capacity, it serves as a robust tool for the construction of complex biaryl and heteroaryl structures, which are prevalent scaffolds in a multitude of biologically active molecules[3][6][7]. This guide provides an in-depth review of its synthesis, properties, reactivity, and applications for professionals in research and drug development.

Physicochemical and Safety Profile

A clear understanding of the compound's fundamental properties is essential for its effective use in a laboratory setting.

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 878194-91-3 [8]
Molecular Formula C₁₂H₁₅BN₂O₂ [8]
Molecular Weight 230.07 g/mol [8]
Appearance White to pale brown solid/powder [9]
MDL Number MFCD08458478 [8]

| InChI Key | DQQFRFWEPQBNEN-UHFFFAOYSA-N | |

Safety and Handling: As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Hazard Classification: It is classified as an eye irritant (H319).

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses and gloves, should be worn. In case of contact with eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).

  • Storage: The compound is a combustible solid and should be stored in a well-ventilated place, away from ignition sources. It is advisable to store it under an inert atmosphere to prevent slow hydrolysis of the boronic ester.

Synthesis of this compound

The most common and efficient method for the synthesis of aryl and heteroaryl boronic esters is the palladium-catalyzed cross-coupling of an appropriate halide with a diboron reagent, a reaction pioneered by Miyaura. This approach is highly valued for its functional group tolerance and operational simplicity.

Core Synthetic Strategy: Miyaura Borylation

The synthesis typically starts from a halogenated precursor, 3-halo-4-cyanopyridine. The key transformation is the palladium-catalyzed borylation reaction using bis(pinacolato)diboron (B₂pin₂) as the boron source.

The choice of catalyst and ligand is critical. Palladium complexes with phosphine ligands, such as Pd(dppf)Cl₂, are often effective for this type of transformation. The base, typically a potassium salt like potassium acetate (KOAc) or potassium phosphate (K₃PO₄), plays a crucial role in the catalytic cycle, facilitating the transmetalation step.

Synthesis_Workflow Precursor 3-Bromo-4-cyanopyridine Reaction Miyaura Borylation Heat (e.g., 80-120 °C) Precursor->Reaction Reagents Bis(pinacolato)diboron (B₂pin₂) Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) Reagents->Reaction Solvent Aprotic Solvent (e.g., Dioxane, DMF) Solvent->Reaction Product 4-Cyanopyridine-3-boronic acid pinacol ester Reaction->Product

Caption: General workflow for the synthesis via Miyaura borylation.

Exemplary Experimental Protocol

The following protocol is a representative procedure based on established methodologies for Miyaura borylation reactions.[10][11] Researchers should perform their own optimization.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-4-cyanopyridine (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 eq).

  • Solvent Addition: Add a dry, degassed aprotic solvent (e.g., dioxane or DMF) to the flask.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Reactivity and Key Applications

The utility of this compound stems from its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[4][5][12] The reaction couples an organoboron compound with an organic halide or triflate. Boronic esters, like the title compound, are excellent substrates for this reaction.[13]

The catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species.[12]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ pd_ox Ar¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition pd_trans Ar¹-Pd(II)L₂-Ar² pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar¹-Ar² pd_trans->product ar1x Ar¹-X ar1x->pd0 boronate [Ar²-B(pin)(OH)]⁻ boronate->pd_ox base Base (e.g., OH⁻) boronic_ester Ar²-B(pin) (4-Cyanopyridin-3-yl-Bpin) base->boronic_ester boronic_ester->boronate byproduct X-Pd(0)L₂-B(pin)(OH)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Utility in Drug Discovery

Pyridine boronic acid pinacol esters are instrumental in the synthesis of complex drug molecules.[3] The ability to form biaryl structures efficiently makes them critical intermediates.[3] The electron-withdrawing cyano group on the pyridine ring of this compound influences the reactivity and can serve as a key interaction point (e.g., hydrogen bond acceptor) in a final drug-target complex. Boron-containing compounds themselves, particularly boronic acids and their derivatives, have gained significant traction in medicinal chemistry, with several FDA-approved drugs like Bortezomib utilizing the unique properties of the boron atom.[6][7]

Table 2: Representative Suzuki-Miyaura Coupling Applications

Aryl Halide/Triflate Partner Catalyst/Ligand Base Solvent Product Type Reference (Analogous Reactions)
Bromo-benzene derivatives Pd(PPh₃)₄ Na₂CO₃ Toluene/EtOH/H₂O Phenyl-cyanopyridines [14]
Chloro-pyrimidine derivatives Pd₂(dba)₃ / SPhos K₃PO₄ Dioxane/H₂O Pyrimidyl-cyanopyridines [15]
Iodo-indole derivatives Pd(dppf)Cl₂ K₂CO₃ DME/H₂O Indolyl-cyanopyridines [15]

| Heteroaryl triflates | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | Heteroaryl-cyanopyridines |[12] |

This building block enables medicinal chemists to rapidly synthesize libraries of novel compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[3]

Conclusion

This compound is a highly valuable and versatile reagent in synthetic organic chemistry. Its stability, coupled with the predictable and high-yielding reactivity in Suzuki-Miyaura cross-coupling reactions, makes it an indispensable tool for constructing the complex heteroaromatic scaffolds that are central to modern pharmaceutical research. The strategic placement of the cyano group further enhances its utility, providing electronic modulation and a site for potential biological interactions. As the demand for novel and intricate molecular architectures in drug development continues to grow, the importance of sophisticated building blocks like this compound is set to increase, solidifying its role as a key component in the chemist's synthetic arsenal.

References

Methodological & Application

Application Notes and Protocols for 4-Cyanopyridine-3-boronic acid pinacol ester in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges and Opportunities of Electron-Deficient Pyridine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Within the vast arsenal of building blocks for this transformation, heteroaromatic boronic acids and their esters are of paramount importance, particularly in the synthesis of pharmaceuticals and functional materials. 4-Cyanopyridine-3-boronic acid pinacol ester is a valuable reagent for introducing the 4-cyanopyridin-3-yl moiety, a key structural motif in numerous biologically active compounds.

However, the successful application of this reagent is not without its challenges. The electron-deficient nature of the pyridine ring, exacerbated by the presence of the cyano group, can significantly impact the reaction kinetics and overall efficiency. Furthermore, the Lewis basicity of the pyridine nitrogen presents a potential pitfall, with the ability to coordinate to the palladium catalyst and inhibit its activity.[4] This guide provides a comprehensive overview of the mechanistic considerations, practical protocols, and troubleshooting strategies to empower researchers in leveraging the synthetic potential of this compound in their Suzuki-Miyaura coupling endeavors.

Mechanistic Insights: Understanding the Nuances of Coupling with an Electron-Deficient Pyridine Boronate

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] However, the electronic properties of this compound introduce specific considerations at each stage.

The Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation (Ar-B(OR)2) R-Pd(II)-X(L2)->Transmetalation R-Pd(II)-Ar(L2) R-Pd(II)-Ar(L2) Transmetalation->R-Pd(II)-Ar(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-Ar(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-Ar Reductive_Elimination->Product

Figure 1. A generalized representation of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: This initial step, where the palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner, is generally facilitated by electron-withdrawing groups on the aryl halide.[5] Therefore, when coupling this compound with an aryl halide, the choice of halide is critical. Aryl iodides are the most reactive, followed by bromides and triflates, with chlorides being the least reactive.[1] For less reactive chlorides, the use of highly active catalysts with bulky, electron-rich phosphine ligands is often necessary to promote this step.

  • Transmetalation: This is often the rate-determining step, especially with electron-deficient heteroaryl boronates.[4] The transfer of the organic group from boron to palladium requires the activation of the boronic ester by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transmetalation. The electron-withdrawing nature of the 4-cyanopyridine ring can slow down this step. Careful selection of the base and solvent system is crucial to enhance the rate of transmetalation while minimizing side reactions.

  • Reductive Elimination: This final step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst, is typically fast.

Key Challenges and Mitigation Strategies:

ChallengeMechanistic OriginMitigation Strategy
Slow Transmetalation The electron-withdrawing cyano group reduces the nucleophilicity of the pyridine ring, hindering its transfer from boron to palladium.[4]Use of strong, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃) to promote the formation of the boronate "ate" complex. The choice of solvent can also influence the rate.
Protodeboronation The electron-deficient nature of the pyridine ring makes the C-B bond more susceptible to cleavage by proton sources (e.g., water, alcohols) in the reaction mixture.[4][6]Use of anhydrous solvents and reagents, and careful selection of the base. Pinacol esters are generally more stable to protodeboronation than the corresponding boronic acids.[6]
Catalyst Inhibition The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.Employing bulky phosphine ligands that sterically hinder the coordination of the pyridine nitrogen. Using a higher catalyst loading may also be necessary in some cases.
Homocoupling The reaction of two molecules of the boronic ester can occur as a side reaction, particularly in the presence of oxygen or at elevated temperatures.Thoroughly degassing the reaction mixture and maintaining an inert atmosphere. Careful control of the reaction temperature is also important.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary for specific substrates.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh Reagents: - Aryl Halide - Boronic Ester - Base - Catalyst/Ligand Vessel Add to Reaction Vessel Reagents->Vessel Degas Degas with Inert Gas (e.g., Argon) Vessel->Degas Solvent Add Degassed Solvent Degas->Solvent Heat Heat to Desired Temperature Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Upon Completion Filter Filter (if necessary) Cool->Filter Extract Aqueous Work-up & Extraction Filter->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify

Figure 2. A typical workflow for a Suzuki-Miyaura coupling reaction.

Protocol 1: General Conditions for Coupling with Aryl Bromides

This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or a more electron-rich ligand like SPhos (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry reaction vessel (e.g., a Schlenk tube or a round-bottom flask equipped with a reflux condenser) under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst, the phosphine ligand, and the base.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v). The reaction concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conditions for Challenging Couplings (e.g., with Aryl Chlorides)

For less reactive aryl chlorides, a more active catalytic system is generally required.

Materials:

  • Aryl chloride (1.0 equiv)

  • This compound (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • A bulky, electron-rich phosphine ligand such as XPhos or SPhos (2-6 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-dioxane or toluene

Procedure:

  • Reaction Setup: Follow the same procedure as in Protocol 1, using the specified catalyst, ligand, and base.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Heat the reaction mixture to a higher temperature (typically 100-120 °C) and monitor the reaction progress. Microwave irradiation can also be beneficial for accelerating these challenging couplings.

  • Work-up and Purification: Follow the same procedure as in Protocol 1.

Data Summary: Recommended Starting Conditions

The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound. These are general guidelines and may require optimization for specific substrates.

ParameterRecommended Condition for Aryl BromidesRecommended Condition for Aryl ChloridesRationale
Catalyst Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ (1-3 mol%)Pd₂(dba)₃ is a more active Pd(0) source, often required for less reactive aryl chlorides.
Ligand PPh₃ or SPhos (4-10 mol%)XPhos or SPhos (2-6 mol%)Bulky, electron-rich ligands promote oxidative addition and prevent catalyst inhibition.
Base K₂CO₃ or K₃PO₄ (2-3 equiv)Cs₂CO₃ or K₃PO₄ (3 equiv)Stronger bases are often needed to facilitate the transmetalation of the electron-deficient boronic ester.
Solvent 1,4-Dioxane/Water (4:1)Anhydrous 1,4-Dioxane or TolueneAnhydrous conditions can minimize protodeboronation, especially with less stable substrates.
Temperature 80-100 °C100-120 °CHigher temperatures are often necessary to overcome the higher activation energy of C-Cl bond activation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. 4. Catalyst inhibition by pyridine nitrogen.1. Use a fresh batch of catalyst and ligand. Consider a pre-catalyst. 2. Screen stronger bases (e.g., Cs₂CO₃, K₃PO₄). 3. Increase the reaction temperature. Consider using microwave irradiation. 4. Use a bulkier phosphine ligand (e.g., XPhos, SPhos).
Protodeboronation 1. Presence of protic impurities (e.g., water). 2. Base is too strong or reaction time is too long.1. Use anhydrous solvents and reagents. 2. Screen different bases and optimize reaction time.
Homocoupling of Boronic Ester 1. Presence of oxygen. 2. High reaction temperature.1. Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. 2. Optimize the reaction temperature.
Formation of Byproducts 1. Decomposition of starting materials or product. 2. Side reactions of the cyano group.1. Lower the reaction temperature and shorten the reaction time. 2. While the cyano group is generally stable under Suzuki conditions, if side reactions are observed, consider protecting it if possible, or screen different reaction conditions (e.g., milder base, lower temperature).

Conclusion

This compound is a valuable building block for the synthesis of complex molecules containing the 4-cyanopyridine moiety. While its electron-deficient nature and the presence of the pyridine nitrogen present challenges in Suzuki-Miyaura coupling reactions, these can be overcome through a rational selection of reaction parameters. By understanding the mechanistic nuances and employing optimized protocols with highly active catalytic systems, researchers can successfully incorporate this versatile reagent into their synthetic strategies, paving the way for the discovery and development of new chemical entities.

References

Application Notes and Protocols: 4-Cyanopyridine-3-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and application of 4-Cyanopyridine-3-boronic acid pinacol ester (CAS 878194-91-3). This versatile building block is of significant interest to researchers in medicinal chemistry and materials science, primarily serving as a key coupling partner in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We present a detailed, field-proven protocol for its synthesis via the Miyaura borylation of 3-bromo-4-cyanopyridine, discuss critical quality control parameters, and provide an exemplary protocol for its application in the synthesis of biaryl compounds. The underlying chemical principles and rationale for experimental choices are elucidated to ensure robust and reproducible outcomes.

Introduction: The Strategic Value of Cyanopyridyl Boronates

The pyridine scaffold is a privileged structure in drug discovery, present in numerous FDA-approved therapeutics. The ability to functionalize this core with precision is paramount for the development of novel molecular entities. This compound has emerged as an indispensable reagent for this purpose. The pinacol ester group confers enhanced stability and easier handling compared to the corresponding boronic acid, mitigating issues like protodeboronation.[1][2] The cyano- and pyridyl-moieties offer unique electronic properties and hydrogen bonding capabilities, making this reagent a valuable building block for constructing complex molecules, particularly kinase inhibitors and other targeted therapies.[1][3]

Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[4][5] This guide will detail the practical considerations for synthesizing the title compound and leveraging its reactivity in this cornerstone transformation.

Synthesis Protocol: Miyaura Borylation of 3-Bromo-4-cyanopyridine

The most reliable and widely adopted method for the synthesis of aryl and heteroaryl boronic esters is the Palladium-catalyzed Miyaura borylation reaction.[6] This reaction involves the cross-coupling of a halide with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.

The choice of starting material, 3-bromo-4-cyanopyridine, is strategic. The bromine atom at the 3-position is sufficiently reactive for oxidative addition to the Palladium(0) catalyst, while the cyano group at the 4-position is well-tolerated under these conditions.

Causality of Reagent Selection
  • Palladium Catalyst (Pd(dppf)Cl₂): [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is an excellent, air-stable precatalyst. In the reaction mixture, it is reduced in situ to the active Pd(0) species. The dppf ligand is bulky and electron-rich, which promotes the rates of both oxidative addition and reductive elimination, leading to efficient catalytic turnover.[7]

  • Base (Potassium Acetate, KOAc): A mild base is crucial for the Miyaura borylation. Potassium acetate is effective in promoting the transmetalation step without causing hydrolysis of the pinacol ester or side reactions with the cyano group.[6]

  • Boron Source (Bis(pinacolato)diboron, B₂pin₂): This is a stable, crystalline solid that is easy to handle and serves as the source of the pinacol boronate moiety.[6]

  • Solvent (1,4-Dioxane): Anhydrous dioxane is a common solvent for this transformation due to its ability to dissolve the reactants and its relatively high boiling point, which allows the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.

Experimental Workflow Diagram

Miyaura_Borylation_Workflow cluster_prep Vessel Preparation cluster_reagents Reagent Charging cluster_reaction Reaction cluster_workup Work-up & Purification prep Oven-dry glassware and cool under inert gas (N₂ or Ar) reagents Charge flask with: - 3-Bromo-4-cyanopyridine - Bis(pinacolato)diboron (B₂pin₂) - Potassium Acetate (KOAc) - Pd(dppf)Cl₂ prep->reagents solvent Add anhydrous 1,4-Dioxane reagents->solvent degas Degas mixture (e.g., three freeze-pump-thaw cycles) solvent->degas heat Heat reaction mixture to 80-90 °C degas->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool filter Filter through Celite®, wash with EtOAc cool->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate purify Purify by flash column chromatography concentrate->purify

Caption: Workflow for Miyaura Borylation Synthesis.

Step-by-Step Synthesis Protocol
  • Vessel Preparation: To an oven-dried Schlenk flask, add a magnetic stir bar. Seal the flask and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

  • Reagent Addition: Under a positive pressure of inert gas, add 3-bromo-4-cyanopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the starting halide.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture in an oil bath to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting halide is consumed (typically 8-16 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the Celite® pad with additional ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.

Characterization and Quality Control

Ensuring the purity and identity of the synthesized boronic ester is critical for its successful application in subsequent reactions.

Physical Properties
PropertyValueSource
CAS Number 878194-91-3[8][9]
Molecular Formula C₁₂H₁₅BN₂O₂[9]
Molecular Weight 230.07 g/mol [9]
Appearance White to off-white solidSupplier Data
Spectroscopic Data (Predicted)

While a published spectrum was not available for direct inclusion, the expected NMR signals can be predicted based on analogous structures and chemical principles.[10][11][12][13]

Technique Data
¹H NMR δ (ppm) ~8.9-9.1 (s, 1H, Py-H2), ~8.7-8.8 (d, 1H, Py-H6), ~7.7-7.8 (d, 1H, Py-H5), 1.35 (s, 12H, pinacol methyls).
¹³C NMR δ (ppm) ~155 (Py-C), ~152 (Py-C), ~140 (Py-C), ~120 (Py-C), ~115 (CN), ~85 (pinacol quaternary C), ~25 (pinacol methyl C). Note: The carbon attached to boron is often not observed or is very broad due to quadrupolar relaxation.
Mass Spec (HRMS) Calculated for [M+H]⁺: 231.1305. Found: 231.xxxx.

Application Protocol: Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner for the synthesis of 3-aryl-4-cyanopyridines. This protocol provides a representative example of its use with an aryl bromide.

Rationale for Reaction Conditions
  • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic, highly effective catalyst for Suzuki couplings. It is used directly as the active Pd(0) species.[14]

  • Base (Na₂CO₃ or K₂CO₃): An aqueous solution of a carbonate base is essential. It activates the boronic ester by forming a more nucleophilic boronate "ate" complex, which facilitates the crucial transmetalation step.[4][14]

  • Solvent System (Toluene/Ethanol/Water): A biphasic solvent system is often beneficial. Toluene or dioxane can dissolve the organic substrates and catalyst, while water is required to dissolve the inorganic base. A co-solvent like ethanol can improve the solubility between the two phases.[15]

Catalytic Cycle Diagram

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr BX_out X⁻ + B(OH)₃ Transmetal->BX_out RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX_in Ar-X (Aryl Halide) ArX_in->OxAdd Boronate_in [Ar'-B(OR)₂(OH)]⁻ (from Boronic Ester + Base) Boronate_in->Transmetal Base_in Base (e.g., CO₃²⁻) Base_in->Transmetal activates boron

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Step-by-Step Coupling Protocol
  • Vessel Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.1 eq) and the desired aryl bromide (1.0 eq).

  • Reagent Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base Addition: Add the solvent system (e.g., Toluene/Ethanol, 4:1) followed by an aqueous solution of the base (e.g., 2M Na₂CO₃, 2.0-3.0 eq).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction for the disappearance of the aryl bromide starting material using TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization to yield the desired 3-aryl-4-cyanopyridine.

Safety and Handling

  • This compound is a solid that should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The material is classified as an eye irritant.[1]

  • Palladium catalysts and organic solvents are flammable and toxic. All reaction setups should be performed under an inert atmosphere, and appropriate safety precautions should be taken.

Conclusion

This compound is a highly valuable and versatile building block for modern organic synthesis. Its stability and predictable reactivity in Miyaura borylation for its synthesis and subsequent Suzuki-Miyaura coupling for its application make it an essential tool for drug discovery professionals and researchers. The protocols detailed herein provide a robust framework for the reliable synthesis and application of this important reagent, enabling the efficient construction of complex, pyridine-containing molecules.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 4-Cyanopyridine-3-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

In the landscape of modern drug discovery, heterocyclic scaffolds are paramount, with the pyridine ring being a cornerstone of numerous therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in medicinal chemistry. Specifically, cyanopyridine moieties serve as versatile precursors, with the nitrile group offering a gateway to a variety of chemical transformations such as hydrolysis to carboxylic acids or reduction to amines. 4-Cyanopyridine, in particular, is a key intermediate in the synthesis of drugs like Topiroxostat, used for treating hyperuricemia and gout, and has been implicated in the synthesis of kinase inhibitors such as Abemaciclib, a crucial therapy for certain types of breast cancer.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-Cyanopyridine-3-boronic acid pinacol ester as a key building block for the synthesis of pharmaceutical intermediates, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. The use of the pinacol ester form of the boronic acid enhances stability, improves handling, and can lead to more reproducible results compared to the corresponding free boronic acid.

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that forges a carbon-carbon bond between an organoboron species and an organic halide or triflate, catalyzed by a palladium(0) complex. The reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of building blocks.

The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.

  • Transmetalation: The organic moiety from the boronic ester is transferred to the palladium center. This step requires activation of the boronate by a base to form a more nucleophilic "ate" complex.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle

Application Protocol: Synthesis of a Cyanobipyridine Pharmaceutical Intermediate

This protocol details a representative synthesis of a cyanobipyridine intermediate, a common scaffold in pharmaceutical agents, via a Suzuki-Miyaura coupling between this compound and a suitable aryl halide. For this example, we will use 5-bromo-2-chloropyrimidine as the coupling partner, a versatile building block in medicinal chemistry. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 5-position under controlled conditions.

Materials and Reagents
ReagentCAS NumberMolecular WeightSupplierComments
This compound878194-91-3230.07 g/mol Sigma-Aldrich, etc.Key organoboron coupling partner.
5-Bromo-2-chloropyrimidine38275-57-9193.42 g/mol Commercial suppliersAryl halide coupling partner.
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.64 g/mol Commercial suppliersPalladium catalyst precursor.
Cesium Carbonate (Cs₂CO₃)534-17-8325.82 g/mol Commercial suppliersBase for the reaction. Chosen to minimize side reactions.
1,4-Dioxane (anhydrous)123-91-188.11 g/mol Commercial suppliersSolvent. Should be degassed prior to use.
Water (degassed)7732-18-518.02 g/mol -Co-solvent. Degassing is crucial to prevent catalyst deactivation.
Ethyl acetate141-78-688.11 g/mol Commercial suppliersFor extraction and chromatography.
Hexanes110-54-386.18 g/mol Commercial suppliersFor chromatography.
Celite®

Application Notes & Protocols: 4-Cyanopyridine-3-boronic acid pinacol ester in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone of modern hit identification, enabling the efficient exploration of chemical space to tackle even the most challenging biological targets.[1][2][3] This guide provides an in-depth examination of 4-Cyanopyridine-3-boronic acid pinacol ester , a high-value fragment that exemplifies the principles of FBDD. Its strategic combination of a directional hydrogen bond acceptor (nitrile) and a versatile synthetic handle (boronic ester) makes it a powerful tool for screening and subsequent hit-to-lead optimization.[4][5][6][7] This document details its physicochemical properties, provides step-by-step protocols for its application in primary screening and structural biology, and outlines methodologies for its synthetic elaboration.

Introduction: The Strategic Value of a Bifunctional Fragment

The core principle of FBDD is to identify low-molecular-weight fragments (<300 Da) that bind to a target with low, yet efficient, affinity.[1][3] These initial hits serve as starting points for the rational construction of more potent, drug-like molecules. This compound is an exemplary fragment due to two key structural features:

  • The Cyanopyridine Moiety: The nitrile group is a small, polar, and potent hydrogen bond acceptor.[4][5][8] It is metabolically robust and can act as a bioisostere for carbonyl or hydroxyl groups, often projecting into narrow, sterically congested pockets within a protein's binding site to form critical interactions.[4][5][9] The pyridine ring itself provides a rigid scaffold capable of participating in various aromatic and polar interactions.

  • The Boronic Acid Pinacol Ester: This group is prized in medicinal chemistry for its unique combination of stability and reactivity.[6][7][10] While stable enough to survive screening conditions, it serves as a pre-installed, highly versatile handle for synthetic elaboration.[11] It is a cornerstone of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the reliable formation of C-C bonds—the primary method for growing a fragment hit into a lead compound.[7][12]

This combination allows researchers to first anchor the fragment via the cyanopyridine and then, once the binding mode is confirmed, build out complexity from the boronic ester vector.

Physicochemical & Safety Profile

Proper handling and storage are paramount for maintaining the integrity of the fragment stock. The following data provides a summary of key properties for this compound.

PropertyValueSource / CAS Number
CAS Number 878194-91-3[13]
Molecular Formula C₁₂H₁₅BN₂O₂
Molecular Weight 230.07 g/mol
Form Solid
Storage Store at 2-8°C, protect from moisture.General Best Practice
Safety GHS07 (Warning), H319 (Causes serious eye irritation).P305+P351+P338 (IF IN EYES: Rinse cautiously).

FBDD Workflow: From Primary Screening to Structural Insight

The successful application of this fragment requires a robust, multi-stage workflow. The primary goal is to identify and validate its binding to the target of interest, followed by obtaining high-resolution structural information to guide subsequent chemistry efforts.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Hit-to-Lead prep Stock Preparation (DMSO, 100-200 mM) spr Protocol 2.1: Primary SPR Screen prep->spr Assay Plate hit_val Hit Validation (Dose-Response & Orthogonal Assay) spr->hit_val Initial Hits xtal Protocol 2.2: X-ray Co-crystallization hit_val->xtal Validated Hit structure High-Resolution Co-crystal Structure xtal->structure Diffraction Data analysis Binding Mode Analysis structure->analysis Electron Density Map synthesis Protocol 3.1: Fragment Elaboration analysis->synthesis Structural Insights sar SAR by Synthesis synthesis->sar New Analogs lead Lead Compound sar->lead Improved Affinity & Properties

Caption: High-level workflow for utilizing the fragment in an FBDD campaign.

Protocol 2.1: Primary Fragment Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive biophysical technique ideal for detecting the weak, transient binding events characteristic of fragments.[14][15][16][17]

Causality: The goal is not to measure precise kinetics initially, but to robustly identify binders. A single-concentration screen maximizes throughput, while a subsequent dose-response confirms the interaction and provides an estimate of affinity (K D). Due to the small size of fragments, achieving high-quality, stable sensor surfaces is critical for generating reliable data.[14]

Materials:

  • Target protein of high purity (>95%)

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor chips (e.g., CM5, CAP)

  • Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.0-5.5)

  • Running buffer (e.g., HBS-EP+, PBS-T with 1-5% DMSO)

  • This compound stock (100 mM in 100% DMSO)

  • Microplates for sample preparation

Methodology:

  • Immobilization:

    • Immobilize the target protein onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling). Aim for a density that will yield a theoretical Rmax of ~50-100 RU for the fragment.

    • Create a reference surface (e.g., deactivated channel or immobilized irrelevant protein) to subtract non-specific binding.

  • Assay Development:

    • Prepare a dilution series of the fragment in running buffer. It is critical to match the final DMSO concentration in all samples and the running buffer to avoid solvent-induced bulk shifts.[17]

    • Inject a range of fragment concentrations (e.g., 10 µM to 1 mM) to confirm binding and assess the affinity range. Fragments typically bind with K D values in the high µM to low mM range.[1]

  • Primary Screen (Single Concentration):

    • Prepare assay plates by diluting the fragment stock to a final concentration of 100-200 µM in running buffer.

    • Flow the fragment solution over the target and reference surfaces.

    • Monitor the binding response (in Resonance Units, RU). A positive "hit" is a fragment that shows a significantly higher response on the target surface compared to the reference surface.

  • Hit Validation (Dose-Response):

    • For all identified hits, perform a follow-up experiment using a dilution series (e.g., 8-point, 2-fold dilutions starting from 1 mM).

    • Fit the resulting steady-state binding data to a 1:1 binding model to determine the equilibrium dissociation constant (K D).

  • Data Analysis:

    • Double-reference subtract all data (subtract reference channel data from active channel data, then subtract a buffer-only injection).

    • For primary screen hits, use a predefined threshold (e.g., >3 standard deviations above the mean of negative controls).

    • For validated hits, report the K D value. Calculate Ligand Efficiency (LE) to prioritize fragments that form high-quality interactions relative to their size.

Protocol 2.2: Structural Characterization by X-ray Co-crystallization

Obtaining a high-resolution crystal structure is the ultimate validation, providing a definitive view of the binding mode and the precise interactions formed by the cyanopyridine moiety.[2][18] This information is invaluable for guiding structure-based drug design.[19]

Causality: Co-crystallization (crystallizing the protein in the presence of the ligand) is often preferred over soaking for initial fragment hits. The weak affinity of fragments means they may not readily diffuse into pre-formed apo crystals without disrupting the crystal lattice. The solvent evaporation method is a common and reliable starting point.[20][21]

Materials:

  • Purified, crystallization-grade target protein (>98% purity, monodisperse)

  • This compound (solid or high-concentration DMSO stock)

  • Crystallization screens (commercial or custom)

  • Crystallization plates (e.g., 96-well sitting drop)

  • Cryoprotectant solutions

  • Synchrotron X-ray source

Methodology:

  • Complex Formation:

    • Prepare the protein-fragment complex by incubating the protein with a 5- to 10-fold molar excess of the fragment. For example, mix 10 mg/mL protein with the fragment to a final concentration of 2-5 mM.

    • Rationale: A molar excess helps drive the binding equilibrium towards the complexed state, increasing the likelihood of crystallizing the bound form.

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

    • Dispense drops containing the protein-fragment complex mixed with the reservoir solution from the screen.

    • Incubate plates at a stable temperature (e.g., 4°C or 20°C) and monitor regularly for crystal growth over several weeks.

  • Crystal Optimization & Harvesting:

    • If initial hits are found, optimize conditions (e.g., pH, precipitant concentration) to obtain larger, single crystals.

    • Harvest suitable crystals using a cryo-loop and flash-cool them in liquid nitrogen after brief soaking in a cryoprotectant solution.

  • Data Collection & Structure Determination:

    • Collect X-ray diffraction data at a synchrotron beamline.

    • Process the data and solve the structure using molecular replacement with a known apo-protein structure.

    • Carefully examine the resulting electron density map (2Fo-Fc and Fo-Fc) to unambiguously confirm the presence and orientation of the bound fragment.

  • Binding Mode Analysis:

    • Refine the structure to high resolution (<2.5 Å).

    • Analyze the interactions between the fragment and the protein. Identify the key hydrogen bonds formed by the nitrile nitrogen, as well as any other polar or non-polar contacts.

    • Crucially, identify the vector at which the boronic ester is pointing out of the binding pocket. This is the vector for synthetic elaboration.

Fragment Elaboration: The Path from Hit to Lead

With a validated hit and a high-resolution structure in hand, the boronic acid pinacol ester becomes the focal point. Its function shifts from a mere fragment component to a reactive handle for structure-guided growth. The Suzuki-Miyaura cross-coupling is the premier reaction for this purpose.[12][22]

Elaboration_Strategy cluster_0 Structural Insight cluster_1 Synthetic Elaboration cluster_2 Lead Compound start Hit Fragment in Pocket 4-Cyanopyridine anchors via H-bond Boronic ester points to solvent/new pocket suzuki Protocol 3.1: Suzuki-Miyaura Coupling start:f2->suzuki Growth Vector product Elaborated Compound 4-Cyanopyridine maintains anchor New 'R' group occupies new pocket, improving affinity suzuki->product C-C Bond Formation r_halide Aryl/Heteroaryl Halide (R-X) r_halide->suzuki

Caption: Strategy for elaborating the fragment hit using the boronic ester.

Protocol 3.1: Suzuki-Miyaura Coupling for Fragment Elaboration

This protocol provides a general starting point for the palladium-catalyzed cross-coupling of the fragment with various aryl or heteroaryl halides. Optimization is often required based on the specific coupling partner.

Causality: The choice of catalyst, base, and solvent is critical for efficient coupling, especially with electron-deficient heteroaryl boronates like pyridines, which can be challenging substrates.[23] A catalyst system like Pd(dppf)Cl₂ is often robust and effective for a range of substrates.[22] An aqueous base is required for the transmetalation step of the catalytic cycle.[12]

Materials:

  • This compound ("Fragment Hit")

  • Aryl or heteroaryl halide (R-X, where X = Br, I)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand)[22][23]

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₃PO₄)[22]

  • Anhydrous solvent (e.g., Dioxane, Toluene, DME)

  • Inert atmosphere supplies (Argon or Nitrogen)

  • Schlenk flask or sealed microwave vial

Methodology:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add the fragment hit (1.0 eq), the aryl/heteroaryl halide (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

    • Rationale: Using a slight excess of the halide partner ensures full consumption of the more valuable boronic ester fragment. The catalyst loading is typical for this type of transformation.

  • Solvent Addition and Degassing:

    • Add the anhydrous solvent (e.g., Dioxane) and water (e.g., a 4:1 or 5:1 ratio of organic solvent to water).

    • Degas the reaction mixture thoroughly by bubbling argon through it for 15-20 minutes or by using several freeze-pump-thaw cycles.

    • Rationale: Oxygen can deactivate the Pd(0) catalyst, so removing it is crucial for reaction efficiency.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting fragment is consumed (typically 4-18 hours).

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the elaborated compound.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

    • The purified compound is now ready for biological evaluation to determine if the synthetic modification has improved binding affinity and other properties.

Conclusion and Future Directions

This compound represents an archetypal fragment for modern drug discovery campaigns. It provides a clear and actionable path from initial, low-affinity binding to potent, optimized lead compounds. The nitrile group serves as a reliable anchor, while the boronic ester provides a chemically tractable vector for growth. By employing the systematic workflow and protocols outlined in this guide—combining sensitive biophysical screening, high-resolution structural biology, and robust synthetic chemistry—research teams can effectively leverage this fragment to accelerate the discovery of novel therapeutics.

References

Application Notes and Protocols for 4-Cyanopyridine-3-boronic acid pinacol ester in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Cyanopyridine-3-boronic acid pinacol ester

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the efficient construction of carbon-carbon bonds is a cornerstone of innovation. Pyridine-containing biaryl structures are prevalent motifs in a vast array of pharmaceuticals and functional materials.[1] this compound has emerged as a key building block for introducing the 4-cyanopyridyl moiety with precision and control. Its primary utility is realized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology celebrated for its mild conditions and broad functional group tolerance.[2]

The pinacol ester functionality offers enhanced stability and ease of handling compared to the corresponding boronic acid, mitigating common side reactions such as protodeboronation.[3] This attribute is particularly crucial when dealing with electron-deficient heterocyclic reagents, which can be prone to instability.[3] This guide provides a comprehensive overview of this compound, detailing its properties, a validated protocol for its use in Suzuki-Miyaura cross-coupling, mechanistic insights, and practical troubleshooting advice for researchers, scientists, and drug development professionals.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and safety considerations is paramount for successful and safe experimentation.

PropertyValueSource
Chemical Name This compound[4]
CAS Number 878194-91-3[4]
Molecular Formula C₁₂H₁₅BN₂O₂[4]
Molecular Weight 230.07 g/mol [4]
Physical Form Solid[4]
InChI Key DQQFRFWEPQBNEN-UHFFFAOYSA-N[4]
Hazard Pictograms GHS07 (Exclamation mark)[4]
Signal Word Warning[4]
Hazard Statements H319 (Causes serious eye irritation)[4]
Precautionary Statements P305 + P351 + P338[4]
Storage Class 11 (Combustible Solids)[4]

Handling and Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Avoid formation of dust and aerosols. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the premier application for this compound, enabling the formation of a C-C bond between the pyridine ring and an aryl or vinyl (pseudo)halide.

Mechanistic Overview: The Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.

  • Transmetalation: The organic moiety from the boronic ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X L₂ oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar_prime Ar-Pd(II)-Ar' L₂ transmetalation->ar_pd_ar_prime reductive_elimination Reductive Elimination ar_pd_ar_prime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product boronic_ester Ar'B(pin) (4-Cyanopyridine-3-boronic acid pinacol ester) boronic_ester->transmetalation aryl_halide Ar-X (Electrophile) aryl_halide->oxidative_addition base Base (e.g., K₃PO₄, Cs₂CO₃) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of heteroaryl boronic esters.[5] It provides a robust starting point for the coupling of this compound with an aryl halide. Optimization may be required for specific substrates.

Materials:

  • This compound (1.5 equivalents)

  • Aryl halide (e.g., Aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (3 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃) (3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, with 20% v/v water)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating plate

Workflow Diagram:

Suzuki_Workflow start Start reagents Combine Aryl Halide, Boronic Ester, and Base in Reaction Vessel start->reagents degas Degas Solvent and Add to Vessel reagents->degas catalyst Add Palladium Catalyst under Inert Atmosphere degas->catalyst reaction Heat Reaction Mixture (e.g., 80-100 °C) with Stirring catalyst->reaction monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify Product (e.g., Column Chromatography) workup->purify characterize Characterize Final Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and the base (3.0 equiv.).

    • Rationale: Using an excess of the boronic ester can help drive the reaction to completion, especially if the boronic ester is prone to decomposition. The choice of base is critical; inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly effective.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

    • Rationale: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere throughout the reaction is crucial for catalytic activity.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) to the reaction vessel via syringe.

    • Rationale: Anhydrous solvents are generally preferred to minimize protodeboronation of the boronic ester. However, a small amount of water can sometimes accelerate the reaction.[5] The solvent should be thoroughly degassed to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (3 mol%) to the reaction mixture.

    • Rationale: Pd(dppf)Cl₂ is a common and effective precatalyst for Suzuki-Miyaura reactions.[5] The catalyst loading can be adjusted based on the reactivity of the substrates.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously.

    • Rationale: The reaction temperature is a critical parameter that often requires optimization. Higher temperatures can increase the reaction rate but may also lead to decomposition of sensitive substrates or the catalyst.

  • Monitoring: Monitor the progress of the reaction by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, LC-MS, or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) to confirm its identity and purity.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Poor quality reagents (water contamination).3. Inappropriate base or solvent.1. Use a fresh batch of catalyst or a different precatalyst/ligand system.2. Ensure all reagents and solvents are anhydrous. Use freshly opened bottles or purify/dry them before use.3. Screen different bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) and solvents (e.g., Toluene, DMF, THF).
Protodeboronation Presence of protic sources (e.g., water, alcohols) in the reaction mixture.1. Use rigorously dried solvents and reagents.2. Use a stronger, non-hydroxide base (e.g., anhydrous K₃PO₄).
Homocoupling of Boronic Ester Oxygen in the reaction mixture oxidizing the Pd(0) catalyst to Pd(II).1. Ensure thorough degassing of the solvent and maintain a strict inert atmosphere throughout the reaction setup and duration.
Difficulty in Purification Residual palladium or tin (if applicable) contamination.1. Treat the crude product solution with a palladium scavenger.2. Employ specialized purification techniques like passing through a plug of activated carbon or celite.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of 4-cyanopyridyl-containing compounds. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for medicinal chemists and materials scientists. By understanding the underlying principles of the reaction, adhering to rigorous experimental techniques, and employing systematic troubleshooting, researchers can effectively utilize this building block to accelerate their research and development endeavors. The protocols and insights provided herein serve as a comprehensive guide to unlocking the full potential of this important synthetic intermediate.

References

Application Notes & Protocols: 4-Cyanopyridine-3-boronic acid pinacol ester in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Bifunctional Building Block

In the landscape of advanced materials synthesis, the strategic selection of molecular building blocks is paramount. The ideal precursor is not merely a passive reactant but an active enabler of function, carrying pre-installed properties that guide the final material's performance. 4-Cyanopyridine-3-boronic acid pinacol ester (C₁₂H₁₅BN₂O₂) is a prime exemplar of such a strategic precursor.[1][2] Its utility stems from a carefully orchestrated bifunctionality: the electron-deficient cyanopyridine core and the versatile boronic ester handle for carbon-carbon bond formation.

The pyridine ring, functionalized with a strongly electron-withdrawing nitrile (-CN) group, serves as an excellent acceptor unit. This intrinsic electronic property is fundamental to designing materials for organic electronics, particularly in creating molecules with tailored highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels.[3][4] Concurrently, the boronic acid pinacol ester is a robust and widely used functional group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6] Pinacol esters offer enhanced stability over free boronic acids, mitigating issues like protodeboronation while still providing a reliable gateway for constructing complex molecular architectures.[7][8]

This guide provides an in-depth exploration of two primary applications for this compound: the synthesis of advanced emitters for Organic Light-Emitting Diodes (OLEDs) and the construction of functional Metal-Organic Frameworks (MOFs). We will delve into the mechanistic rationale behind its use and provide detailed, field-tested protocols for its implementation.

Compound Property Value Source
CAS Number 878194-91-3[1][2]
Molecular Formula C₁₂H₁₅BN₂O₂[1]
Molecular Weight 230.07 g/mol [2]
Physical Form Solid[1]
Primary Utility Suzuki-Miyaura Cross-Coupling[9][10]
Key Functional Moiety Electron-deficient Cyanopyridine[3][11]

Application I: High-Efficiency Emitters for Organic Light-Emitting Diodes (OLEDs)

The quest for 100% internal quantum efficiency (IQE) in OLEDs has driven the development of materials that can harvest both singlet (25%) and triplet (75%) excitons generated during electrical excitation. Thermally Activated Delayed Fluorescence (TADF) has emerged as a leading strategy to achieve this without relying on expensive heavy-metal complexes.[12][13]

Scientific Principle: Engineering TADF with Donor-Acceptor Architectures

TADF materials are designed to have a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ).[14] This small gap allows triplet excitons, which are non-emissive, to be converted back into emissive singlet excitons via a thermally driven process called reverse intersystem crossing (RISC).

The key to achieving a small ΔEₛₜ is to spatially separate the HOMO and LUMO within the molecule. This is typically accomplished by covalently linking a strong electron-donating unit (D) to a strong electron-accepting unit (A). In this context, this compound serves as a precursor to a potent acceptor moiety. The Suzuki coupling reaction is the workhorse for connecting it to a suitable donor, such as a carbazole or acridine derivative.[3]

TADF_Mechanism cluster_0 Molecular Excitation S0 S₀ (Ground State) S1 S₁ (Singlet State) S0->S1 Electrical Excitation T1 T₁ (Triplet State) S0->T1 (75% of excitons) S1->S0 Prompt Fluorescence S1->S0 Delayed Fluorescence T1->S0 Non-radiative Decay (Loss) T1->S1 RISC (Thermal Activation)

TADF exciton harvesting mechanism.
Protocol: Synthesis of a Model D-A TADF Emitter via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a model donor-acceptor molecule, 9-(4-(4-cyanopyridin-3-yl)phenyl)-9H-carbazole , by coupling this compound with 9-(4-bromophenyl)-9H-carbazole.

Materials:

  • This compound (1.0 eq)

  • 9-(4-bromophenyl)-9H-carbazole (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Toluene (solvent)

  • Deionized Water

Procedure:

  • Inert Atmosphere: To a 100 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound, 9-(4-bromophenyl)-9H-carbazole, and K₂CO₃.

  • Degassing: Seal the flask and purge with dry nitrogen or argon for 15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.[6]

  • Solvent Addition: Add toluene and deionized water in a 4:1 ratio (e.g., 40 mL toluene, 10 mL water). The aqueous phase is necessary for the base to function effectively and to facilitate the transmetalation step.[8]

  • Catalyst Addition: Briefly open the system under a positive pressure of inert gas and add the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product.

Suzuki_Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X L₂ Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArOH Ar-Pd(II)-OH L₂ PdII_ArX->PdII_ArOH Ligand Exchange (Base, e.g., OH⁻) PdII_ArR Ar-Pd(II)-R L₂ PdII_ArOH->PdII_ArR Transmetalation (R-B(OR)₂) PdII_ArR->Pd0 Reductive Elimination (Ar-R) ArX Ar-X (Halide) RB R-B(OR)₂ (Boronic Ester) Base Base (e.g., K₂CO₃) ArR Ar-R (Product)

Simplified Suzuki-Miyaura catalytic cycle.

Application II: Functional Ligands for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands.[15] By carefully selecting the ligands, one can introduce specific functionalities into the MOF structure, making them suitable for applications in gas storage, catalysis, and chemical sensing.[15][16]

Scientific Principle: Boronic Acid as a Recognition Site

The boronic acid group is well-known for its ability to form reversible covalent bonds with cis-diol-containing molecules, such as sugars and certain bacterial cell wall components.[17][18] By incorporating this compound as a ligand (or co-ligand) in MOF synthesis, it is possible to create a framework with accessible boronic acid sites. These sites can act as recognition points for the selective capture and sensing of target analytes.[19] The pyridine nitrogen and nitrile group can also participate in coordinating to the metal centers or modulate the electronic properties of the framework.

The pinacol ester group is typically hydrolyzed in situ or prior to the MOF synthesis to reveal the active boronic acid. The resulting framework would possess pores decorated with B(OH)₂ groups, ready for interaction with diol-containing guests.

Protocol: Solvothermal Synthesis of a Boronic Acid-Functionalized MOF

This protocol outlines a general procedure for synthesizing a hypothetical MOF, MOF-B(CN)Py , using a combination of a standard structural ligand (e.g., terephthalic acid) and our functional ligand with a zinc-based metal node.

Materials:

  • Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O] (1.5 eq)

  • Terephthalic acid (H₂BDC) (0.8 eq)

  • This compound (0.2 eq)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Ethanol

Procedure:

  • Ligand Hydrolysis (Optional but Recommended): To ensure the availability of the boronic acid, the pinacol ester can be pre-hydrolyzed to the free boronic acid by stirring with an aqueous acid or base, followed by extraction. Alternatively, in situ hydrolysis can often occur under solvothermal conditions.

  • Reactant Dissolution: In a 20 mL glass vial, dissolve the Zinc Nitrate Hexahydrate, terephthalic acid, and this compound in DMF.

  • Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.

  • Solvothermal Reaction: Tightly cap the vial and place it in a programmable laboratory oven. Heat the mixture to 120 °C and hold for 48 hours. During this time, the metal ions and organic ligands will self-assemble into the crystalline MOF structure.[15]

  • Isolation: After cooling the oven to room temperature, a crystalline powder should be present. Decant the mother liquor.

  • Washing and Activation: Wash the collected solid by soaking it in fresh DMF for 24 hours, replacing the DMF at least three times to remove unreacted starting materials trapped within the pores. Subsequently, wash with a more volatile solvent like ethanol in the same manner.

  • Drying: Dry the final product under vacuum at a slightly elevated temperature (e.g., 80 °C) to remove the solvent from the pores and activate the MOF for use. The material is now ready for characterization (e.g., by PXRD, SEM, and gas adsorption) and application in sensing experiments.

MOF_Synthesis cluster_inputs Starting Materials cluster_output Product Metal Metal Source (e.g., Zn(NO₃)₂) Process Solvothermal Reaction (Heat & Pressure) Metal->Process Ligand1 Structural Ligand (e.g., H₂BDC) Ligand1->Process Ligand2 Functional Ligand (4-Cyanopyridine-3-boronic acid) Ligand2->Process Solvent Solvent (DMF) Solvent->Process MOF Crystalline MOF with Functional Pores Process->MOF

Workflow for solvothermal MOF synthesis.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in modern materials science. Its pre-packaged electronic properties and synthetic accessibility via the Suzuki coupling make it an invaluable tool for creating sophisticated organic emitters that push the efficiency limits of OLED technology.[3][12] Furthermore, its potential as a functional ligand opens new avenues in the design of "smart" porous materials like MOFs for targeted sensing and separation.[16][17] As researchers continue to demand more precise control over material properties at the molecular level, the strategic importance of well-designed, multifunctional precursors like this one will only continue to grow.

References

Scale-Up Synthesis with 4-Cyanopyridine-3-boronic acid pinacol ester: An Application Guide for Process Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 4-Cyanopyridine-3-boronic acid pinacol ester in Drug Discovery

This compound is a pivotal building block in contemporary medicinal chemistry and drug development. Its unique trifunctional nature—comprising a pyridine core, a cyano group, and a boronic ester—offers a versatile platform for constructing complex molecular architectures, particularly biaryl and heteroaryl structures that are prevalent in a wide array of pharmacologically active compounds.[1] The pinacol ester provides enhanced stability compared to the corresponding boronic acid, making it more amenable to storage and handling, a critical consideration for large-scale manufacturing.[2]

This guide provides a comprehensive overview of the critical parameters and detailed protocols for the scale-up of Suzuki-Miyaura cross-coupling reactions utilizing this valuable intermediate. We will delve into the mechanistic nuances, process optimization strategies, potential scale-up challenges, and robust purification methodologies tailored for researchers, scientists, and drug development professionals.

I. Foundational Principles: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide or pseudohalide, catalyzed by a palladium complex.[3][4] The generally accepted catalytic cycle, which informs our scale-up strategy, is depicted below.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation [Ar'-B(pin)(OH)]⁻ RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Ar-Ar' ArX Ar-X (Aryl Halide) BoronicEster Ar'-B(pin) (Boronic Ester) Boronate [Ar'-B(pin)(OH)]⁻ (Activated Boronate) BoronicEster->Boronate Base, H₂O Base Base (e.g., K₂CO₃, Cs₂CO₃) Product Ar-Ar' (Biaryl Product) Boronate->Transmetalation Protocol_Workflow start Start setup Reactor Setup & Inerting start->setup charge_reagents Charge Aryl Bromide, Base, and Solvent setup->charge_reagents heat Heat to Reaction Temperature (e.g., 80-90 °C) charge_reagents->heat addition Controlled Addition of Boronic Ester Solution heat->addition prepare_boronic Prepare Boronic Ester Solution prepare_boronic->addition monitor Monitor Reaction by HPLC addition->monitor monitor->monitor Incomplete cooldown Cool to Room Temperature monitor->cooldown Reaction Complete workup Aqueous Work-up & Phase Separation cooldown->workup purification Purification (Crystallization/Pd Scavenging) workup->purification end End purification->end

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Cyanopyridine-3-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Cyanopyridine-3-boronic acid pinacol ester. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this versatile building block. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to ensure you achieve the highest possible purity for your downstream applications, such as Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile largely depends on the synthetic route used. Common synthesis methods include palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent or metal-halogen exchange followed by borylation. Based on these routes, you can anticipate several types of impurities:

Impurity TypeSpecific Example(s)OriginImpact on Downstream Reactions
Unreacted Starting Materials Halopyridine precursor (e.g., 4-chloro-3-cyanopyridine), Bis(pinacolato)diboron (B₂pin₂)Incomplete reactionCan lead to side reactions and complicate product isolation.
Homocoupled Byproducts Bipyridine speciesSelf-coupling of the starting halide or the boronic ester product, often promoted by oxygen or inefficient catalysts.[1]Difficult to separate from the desired product due to similar polarity.
Hydrolysis Product 4-Cyanopyridine-3-boronic acidExposure of the pinacol ester to water or protic solvents, often accelerated on silica gel.[2][3][4]May have different reactivity in coupling reactions and can complicate characterization.
Decomposition Products Protodeboronated species (e.g., 3-Cyanopyridine)Cleavage of the C-B bond, a common issue with heteroaryl boronic acids, especially under harsh conditions.[1][5]Inactive in Suzuki coupling, leading to lower yields.
Q2: How stable is this compound? Is it susceptible to hydrolysis?

A2: Yes, like many boronic acid pinacol esters, this compound is susceptible to hydrolysis, which cleaves the pinacol protecting group to form the corresponding boronic acid. The rate of hydrolysis is influenced by several factors:

  • pH: Hydrolysis is significantly accelerated at both acidic and physiological pH.[3]

  • Solvents: The presence of water or protic solvents (like methanol) in your sample or chromatography eluent can promote hydrolysis.[2][6] Using aprotic, non-aqueous diluents for analysis is recommended.[4]

  • Stationary Phase: Standard silica gel is acidic and contains surface silanol groups and bound water, which can catalyze the hydrolysis of the ester during column chromatography.[2][6][7]

Due to its instability, it is crucial to handle and purify the compound under anhydrous or carefully controlled conditions to maintain its integrity.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize degradation, this compound should be stored as a solid under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. It is best kept refrigerated or in a freezer to slow down potential decomposition pathways. Avoid storing it in solution for extended periods.

Q4: Which analytical techniques are best for assessing the purity of the final product?

A4: A combination of techniques is recommended for a comprehensive assessment:

  • ¹H NMR Spectroscopy: This is the primary tool for confirming the structure and identifying major impurities. The pinacol group gives a characteristic singlet at ~1.3 ppm, and the aromatic protons of the pyridine ring will have distinct shifts.[8][9] The presence of free pinacol or the boronic acid can often be detected.

  • Reverse-Phase HPLC (RP-HPLC): HPLC is excellent for quantifying purity and detecting minor impurities. However, care must be taken to avoid on-column hydrolysis. Specialized methods using columns with low silanol activity (like an XTerra MS C18) and mobile phases without acidic modifiers are recommended to get an accurate purity reading.[2][6] Using an aprotic diluent like acetonitrile for sample preparation is also critical.[4][6]

  • LC-MS: Liquid Chromatography-Mass Spectrometry can help identify the mass of the parent compound and any impurities, aiding in their structural elucidation.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process and provides actionable solutions.

Problem 1: My NMR spectrum is complex and shows signals for both the pinacol ester and the free boronic acid.
  • Underlying Cause: This is a classic sign of partial hydrolysis. The sample was likely exposed to moisture during the reaction workup, purification, or even during NMR sample preparation in a non-anhydrous solvent.

  • Solution Workflow:

    • Re-protection: If a significant amount has hydrolyzed, you can often recover the material. Dissolve the crude mixture in an anhydrous solvent like toluene or THF, add an excess of pinacol, and heat under Dean-Stark conditions to remove water and drive the equilibrium back towards the ester.[10]

    • Aqueous Workup Minimization: During workup, minimize contact time with aqueous layers. Ensure all organic solvents used for extraction are anhydrous, and thoroughly dry the final organic solution with a drying agent like Na₂SO₄ or MgSO₄ before concentrating.

    • Analytical Diligence: For NMR analysis, use anhydrous deuterated solvents (e.g., CDCl₃, Acetone-d₆) from a fresh, sealed bottle.

Problem 2: I experience significant product loss or smearing during silica gel column chromatography.
  • Underlying Cause: The acidic nature of standard silica gel is likely causing on-column decomposition (hydrolysis and/or protodeboronation) of your boronic ester.[11] The polar pyridine nitrogen and the boronate group can also interact strongly with the silica surface, leading to tailing and poor recovery.

  • Troubleshooting Protocol:

Caption: Decision tree for troubleshooting column chromatography.

  • Detailed Step-by-Step Protocol: Column Chromatography with Passivated Silica

    • Prepare Slurry: In a beaker, add your calculated amount of silica gel. Add your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) containing 1% triethylamine (TEA).

    • Pack Column: Swirl to create a uniform slurry and pour it into your column. Allow the silica to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

    • Equilibrate: Run 2-3 column volumes of the TEA-containing eluent through the packed column to ensure it is fully equilibrated and neutralized.

    • Load Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Adsorb it onto a small amount of silica gel (dry loading) or load it directly onto the column (wet loading).

    • Elute: Run the column using a gradient of your chosen eluent system (e.g., Hexane/EtOAc), ensuring that 1% TEA is present in all solvent mixtures.

    • Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

Problem 3: After workup, my product is an oil or waxy solid that is difficult to handle and won't crystallize.
  • Underlying Cause: The presence of persistent, oily impurities can inhibit crystallization. The product itself may also have a low melting point.

  • Alternative Purification Strategies:

    • Acid-Base Extraction: This powerful technique can remove non-basic organic impurities. By protonating the pyridine nitrogen with a dilute acid, the desired compound becomes a water-soluble salt, allowing for its separation from neutral impurities.[12][13]

    • Derivatization: For very challenging purifications, a temporary conversion to a highly crystalline derivative can be effective. For example, reacting the boronic ester with diethanolamine can form a stable, often crystalline, zwitterionic adduct.[11][14] This adduct can be isolated by filtration and then hydrolyzed back to the pure boronic acid (which can be re-esterified if needed).[14]

  • Detailed Step-by-Step Protocol: Purification via Acid-Base Extraction

G start Crude Product in Organic Solvent (e.g., Ethyl Acetate) step1 Transfer to Separatory Funnel start->step1 step2 Add dilute aq. HCl (e.g., 1M) Shake gently to mix phases. step1->step2 step3 Separate Layers step2->step3 org_layer Organic Layer: Contains neutral impurities. step3->org_layer Discard or analyze aq_layer Aqueous Layer: Contains protonated product (pyridinium salt). step3->aq_layer step4 Cool aqueous layer in an ice bath. Slowly add aq. NaOH or NaHCO₃ to basify (pH ~8-9). aq_layer->step4 step5 Extract with fresh organic solvent (e.g., Ethyl Acetate, 3x). step4->step5 step6 Combine organic extracts. Wash with brine. step5->step6 step7 Dry over Na₂SO₄, filter, and concentrate. step6->step7 end Purified Product step7->end

Caption: Workflow for purification by acid-base extraction.

Problem 4: My purified material still performs poorly in a subsequent Suzuki-Miyaura coupling reaction.
  • Underlying Cause: The issue may be a subtle impurity that co-elutes with your product or a sign of product degradation. Pyridine-boronic acids can be challenging in Suzuki couplings due to potential catalyst inhibition by the pyridine nitrogen or protodeboronation.[1][15]

  • Final Purity Check & Optimization:

    • Re-evaluate Purity: Use a high-sensitivity analytical method like RP-HPLC to check for trace impurities that may not be visible by NMR.[2][6]

    • Consider a Different Boron Species: If protodeboronation is suspected, converting the boronic ester to a more robust potassium trifluoroborate salt (MIDA esters are also an option) can improve stability and reactivity in some coupling reactions.[1]

    • Optimize Coupling Conditions: The issue may not be purity but the reaction conditions. For heteroaromatic substrates, specialized ligands (e.g., Buchwald ligands like SPhos or XPhos) and bases (e.g., K₃PO₄) are often required to achieve high yields and prevent side reactions.[1]

References

Side reactions of 4-Cyanopyridine-3-boronic acid pinacol ester in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Side Reactions in Suzuki-Miyaura Coupling

Welcome to the Technical Support Center for 4-Cyanopyridine-3-boronic acid pinacol ester. As Senior Application Scientists, we have designed this guide for researchers, chemists, and drug development professionals to address the unique challenges this reagent can present in Suzuki-Miyaura cross-coupling reactions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate potential side reactions and achieve high-yield, clean conversions.

The this compound is a valuable building block, but its electron-deficient pyridine ring and reactive cyano group introduce specific challenges not always encountered with standard arylboronic esters. This guide is structured to provide not just solutions, but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: From Low Yield to Complex Mixtures

This section addresses the most common issues encountered when using this compound in Suzuki coupling reactions. Each question is designed to tackle a specific experimental observation and provide a logical path to a solution.

Q1: My reaction is showing low to no conversion of my starting materials. What are the primary causes and how can I fix it?

A1: Low conversion with this substrate often points to two main culprits: catalyst inhibition/deactivation or inefficient transmetalation. The pyridine nitrogen and the cyano group can coordinate to the palladium center, leading to inactive catalyst species.[1] Additionally, the electron-withdrawing nature of the cyanopyridine ring can slow down the transmetalation step.[2]

Initial Checks & Solutions:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be robust enough. For electron-deficient heteroaryl couplings, more electron-rich and bulky phosphine ligands are often required to promote both oxidative addition and reductive elimination.

    • Recommendation: Switch to a more active catalyst system. Buchwald ligands (e.g., SPhos, XPhos) or other electron-rich, bulky phosphine ligands in combination with a suitable palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) are excellent starting points.[3][4]

  • Inert Atmosphere: Ensure your reaction is performed under strictly anhydrous and oxygen-free conditions. Oxygen can lead to the oxidative homocoupling of the boronic ester and deactivate the Pd(0) catalyst.[5]

    • Protocol: Degas your solvent thoroughly by sparging with argon or nitrogen for at least 30 minutes. Use Schlenk techniques or a glovebox for the reaction setup.

Q2: I'm observing a significant amount of 4-cyanopyridine as a byproduct. What is causing this and how can I prevent it?

A2: The formation of 4-cyanopyridine is a classic sign of protodeboronation , a major side reaction where the C-B bond is cleaved and replaced by a C-H bond.[3] Electron-deficient heteroarylboronic acids and their esters are particularly susceptible to this pathway, which is often promoted by the presence of water and a strong base.[3][4]

Strategies to Mitigate Protodeboronation:

  • Choice of Base: The base is critical for activating the boronic ester for transmetalation, but stronger bases can accelerate protodeboronation.

    • Recommendation: Use a milder base. Finely powdered, anhydrous potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often superior choices to stronger bases like sodium or potassium hydroxide for sensitive substrates.[3][6]

  • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water is the proton source for this side reaction.

    • Recommendation: Switch to anhydrous conditions. Use an anhydrous solvent (e.g., dioxane, toluene) and an anhydrous base.

  • Use of Boronic Ester: You are already using a pinacol ester, which is more stable towards protodeboronation than the corresponding boronic acid.[7] Ensure the quality of your ester is high and it has not hydrolyzed during storage.

Q3: My mass spectrometry analysis shows byproducts corresponding to the hydrolysis of the cyano group to an amide or carboxylic acid. How can I avoid this?

A3: The cyano group can be sensitive to hydrolysis under basic conditions, especially at elevated temperatures.[8] This will lead to the formation of 4-carboxamidopyridine or 4-pyridinecarboxylic acid derivatives of your starting material or product.

Preventing Cyano Group Hydrolysis:

  • Base Selection: Strong, nucleophilic bases like NaOH or KOH are more likely to promote cyano group hydrolysis.

    • Recommendation: Use non-nucleophilic, moderately strong bases like K₃PO₄ or Cs₂CO₃. Potassium carbonate (K₂CO₃) can also be effective and is less harsh.[9]

  • Reaction Temperature and Time: Prolonged heating increases the likelihood of hydrolysis.

    • Recommendation: Aim for the lowest possible reaction temperature that provides a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-incubation. If the reaction is sluggish, it is often better to switch to a more active catalyst system rather than increasing the temperature excessively.

Q4: I am seeing a significant amount of a symmetrical biaryl byproduct derived from the homocoupling of my this compound. What causes this and what are the solutions?

A4: Homocoupling is the palladium-catalyzed reaction of two molecules of the boronic ester to form a symmetrical biaryl. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[10]

Minimizing Homocoupling:

  • Rigorous Degassing: As mentioned before, thoroughly degassing your solvents and maintaining an inert atmosphere is crucial to prevent oxygen-mediated homocoupling.

  • Catalyst Choice:

    • Recommendation: If using a Pd(II) source like Pd(OAc)₂, ensure your conditions favor its reduction to Pd(0). The choice of phosphine ligand is critical here. Alternatively, starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be beneficial, although these can be less stable.

  • Reaction Stoichiometry: Ensure you are using a slight excess of the boronic ester (typically 1.1-1.5 equivalents) relative to your aryl halide. A large excess of the boronic ester can sometimes favor homocoupling.

Frequently Asked Questions (FAQs)

Q: Is this compound stable for long-term storage?

A: Pinacol esters are generally more stable than their corresponding boronic acids.[7] However, like all boronic esters, they can be sensitive to moisture over time, leading to hydrolysis back to the boronic acid and pinacol. For long-term storage, it is recommended to keep the reagent in a tightly sealed container under an inert atmosphere (argon or nitrogen) and in a desiccator or freezer to minimize exposure to moisture.

Q: Can I use aqueous conditions for my Suzuki coupling with this reagent?

A: While aqueous conditions are common in many Suzuki couplings, they increase the risk of both protodeboronation of the boronic ester and hydrolysis of the cyano group.[3][8] If aqueous conditions are necessary for solubility reasons, it is crucial to use a mild base (like K₃PO₄ or K₂CO₃), a highly active catalyst to keep reaction times short, and the lowest possible temperature. Anhydrous conditions are generally recommended for this substrate.

Q: What is the best solvent for this reaction?

A: Aprotic polar solvents are typically the best choice. 1,4-Dioxane, toluene, and DME are all commonly used and effective solvents for Suzuki couplings.[7] The choice may depend on the solubility of your coupling partner and the desired reaction temperature. A mixture of solvents, such as dioxane/water, is sometimes used, but be mindful of the potential for side reactions as discussed above.[8]

Q: How do I monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) is a quick and effective way to monitor the disappearance of your limiting starting material (usually the aryl halide). For more quantitative analysis, LC-MS or GC-MS are excellent techniques. If you have access to it, in-situ NMR spectroscopy can provide real-time information on the conversion to product and the formation of any major byproducts.[11]

Visualizing the Challenges and Solutions

The following diagrams illustrate the key concepts discussed in this guide.

Side_Reactions Start 4-Cyanopyridine-3-boronic acid pinacol ester Desired Desired Cross-Coupled Product Start->Desired Suzuki Coupling (Aryl Halide, Pd Catalyst, Base) Proto Protodeboronation (4-Cyanopyridine) Start->Proto H₂O, Base Hydrolysis Cyano Group Hydrolysis (Amide/Carboxylic Acid) Start->Hydrolysis Strong Base, H₂O, Heat Homo Homocoupling (Bipyridine byproduct) Start->Homo O₂, Pd(II)

Caption: Key reaction pathways for this compound.

Troubleshooting_Workflow Start Low Yield or Complex Mixture Check1 Identify Major Byproduct(s) (LC-MS, NMR) Start->Check1 IsProto Protodeboronation (4-Cyanopyridine) Check1->IsProto IsHydrolysis Cyano Hydrolysis (Amide/Acid) Check1->IsHydrolysis IsHomo Homocoupling Check1->IsHomo NoConv Low Conversion Check1->NoConv Sol_Proto Use Milder Base (K₃PO₄, KF) Employ Anhydrous Conditions IsProto->Sol_Proto Yes Sol_Hydrolysis Use Milder, Non-nucleophilic Base (K₂CO₃) Lower Temperature, Shorter Time IsHydrolysis->Sol_Hydrolysis Yes Sol_Homo Ensure Rigorous Degassing Use Pd(0) Source or More Efficient Precatalyst IsHomo->Sol_Homo Yes Sol_NoConv Switch to More Active Catalyst (e.g., Buchwald System) Optimize Base and Solvent NoConv->Sol_NoConv Yes

Caption: A workflow for troubleshooting Suzuki couplings with this reagent.

Experimental Protocols

The following protocols provide a robust starting point for your experiments. Remember that optimization is often necessary for each unique combination of substrates.

Protocol 1: General Anhydrous Suzuki Coupling

This protocol is designed to minimize protodeboronation and cyano group hydrolysis.

Materials:

  • This compound (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Palladium Catalyst System: Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%)

  • Base: Anhydrous, finely powdered Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene (to make a 0.1 M solution with respect to the aryl halide)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction will be a suspension.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS for the consumption of the aryl halide. Reactions are typically complete within 4-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Catalyst and Base Screening

If you are still experiencing low yields, a systematic screen of catalysts and bases can be highly effective. This can be performed on a small scale in parallel vials.

Setup:

Prepare an array of reaction vials, each containing your aryl halide (1.0 equiv) and this compound (1.2 equiv).

Variables to Screen:

Catalyst System (mol%) Base (3.0 equiv) Solvent Temperature
Pd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O (4:1)100 °C
Pd(dppf)Cl₂ (3%)K₂CO₃Dioxane/H₂O (4:1)100 °C
Pd₂(dba)₃ (2%) + SPhos (4%)K₃PO₄Dioxane (anhydrous)100 °C
Pd₂(dba)₃ (2%) + XPhos (4%)K₃PO₄Toluene (anhydrous)100 °C
Pd(OAc)₂ (2%) + P(t-Bu)₃ (4%)Cs₂CO₃Dioxane (anhydrous)80 °C

Procedure:

  • Set up each reaction according to the table under an inert atmosphere.

  • Run all reactions for a set period (e.g., 12 hours).

  • Quench all reactions at the same time and analyze the crude reaction mixtures by LC-MS or ¹H NMR with an internal standard to determine the relative conversion to the desired product.

  • The conditions that provide the highest yield with the cleanest profile can then be scaled up.

References

Technical Support Center: Optimizing Reactions with 4-Cyanopyridine-3-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide expert insights and practical solutions for improving the yield and purity of reactions involving 4-Cyanopyridine-3-boronic acid pinacol ester. We understand the nuances and challenges you face in your synthetic endeavors and have structured this resource to be a go-to reference for troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered when working with this compound.

Q1: What are the most common reasons for low yields in Suzuki-Miyaura coupling reactions using this compound?

A1: Low yields in Suzuki-Miyaura coupling with this substrate often stem from a few key factors:

  • Catalyst deactivation: The pyridine nitrogen can coordinate with the palladium catalyst, inhibiting its activity.[1][2]

  • Protodeboronation: This is a significant side reaction where the boronic ester group is replaced by a hydrogen atom, particularly in the presence of aqueous bases.[1][2][3]

  • Hydrolysis of the pinacol ester: Boronic acid pinacol esters can be susceptible to hydrolysis, converting them back to the less reactive boronic acid, especially under non-anhydrous conditions or during purification.[4][5][6]

  • Homocoupling: Self-coupling of the boronic ester can occur, leading to undesired byproducts.[1]

  • Sub-optimal reaction conditions: The choice of catalyst, ligand, base, solvent, and temperature is critical and often needs to be tailored for this specific substrate.[7][8][9]

Q2: How can I minimize protodeboronation?

A2: To minimize protodeboronation, consider the following strategies:

  • Use anhydrous conditions: Water can be a proton source for this side reaction, so using dry solvents and reagents is crucial.[3]

  • Select a milder base: Strong bases can promote protodeboronation. Consider using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[3]

  • Optimize reaction time and temperature: Shorter reaction times and lower temperatures can help reduce the extent of protodeboronation.[3]

Q3: My this compound seems to be degrading during column chromatography. What can I do?

A3: Degradation on silica gel is a common issue with boronic acid pinacol esters.[10] Here are a few approaches to mitigate this:

  • Use boric acid-impregnated silica gel: This can help suppress the over-adsorption and decomposition of the boronic ester on the silica surface.[11]

  • Consider alternative purification methods: Techniques like crystallization/recrystallization or using a different stationary phase like neutral alumina could be more suitable.[10][12]

  • Convert to a more stable derivative: For purification purposes, you could temporarily convert the pinacol ester to a more robust derivative like a MIDA boronate, which is more stable to chromatography.[10]

Q4: What is the best way to store this compound?

A4: To ensure the stability of your reagent, it should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. This will help prevent hydrolysis from atmospheric moisture.

In-Depth Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving common issues.

Problem 1: Low or No Product Formation in Suzuki-Miyaura Coupling

Symptoms: TLC or LC-MS analysis shows unreacted starting materials and minimal to no desired product.

Diagnostic Workflow & Solutions:

G start Low/No Product Formation catalyst Is the Catalyst System Active? start->catalyst conditions Are the Reaction Conditions Optimal? catalyst->conditions Yes catalyst_sol Solution: - Use a pre-catalyst or a fresh batch of catalyst. - Consider bulky, electron-rich ligands (e.g., SPhos, XPhos) to prevent catalyst inhibition by the pyridine nitrogen. - Ensure a strictly inert atmosphere to prevent catalyst oxidation. catalyst->catalyst_sol No reagents Are the Reagents of High Quality? conditions->reagents Yes conditions_sol Solution: - Screen different bases (e.g., K₃PO₄, Cs₂CO₃). - Optimize the solvent system (e.g., dioxane/water, toluene, DMF). - Increase the reaction temperature incrementally (e.g., 80-110 °C). conditions->conditions_sol No reagents_sol Solution: - Use anhydrous and degassed solvents. - Check the purity of the boronic ester and the coupling partner. - Ensure the base is of high purity and anhydrous if required. reagents->reagents_sol No

Caption: Troubleshooting workflow for low or no product formation.

Causality Explained: The electron-deficient nature of the pyridine ring and the presence of the nitrogen lone pair in this compound make it a challenging substrate. The nitrogen can act as a ligand for the palladium center, leading to catalyst deactivation.[1][2] Therefore, using ligands that are more strongly coordinating and sterically bulky can prevent this inhibitory interaction. The choice of base is also critical as it must be strong enough to facilitate transmetalation but not so strong as to promote significant protodeboronation.[1][3]

Problem 2: Significant Formation of Side Products

Symptoms: TLC or LC-MS shows multiple spots/peaks, including potential homocoupled products or protodeboronated starting material.

Diagnostic Workflow & Solutions:

G start Significant Side Product Formation protodeboronation Is Protodeboronation Observed? start->protodeboronation homocoupling Is Homocoupling a Major Byproduct? protodeboronation->homocoupling No protodeboronation_sol Solution: - Switch to anhydrous conditions. - Use milder bases like K₃PO₄ or KF. - Minimize reaction time. protodeboronation->protodeboronation_sol Yes homocoupling_sol Solution: - Ensure thorough degassing of the reaction mixture to remove oxygen. - Use a Pd(0) source or an efficient pre-catalyst system. - Adjust the stoichiometry of the reactants. homocoupling->homocoupling_sol Yes

Caption: Troubleshooting workflow for side product formation.

Causality Explained: Protodeboronation is often exacerbated by the presence of water and a strong base. The mechanism involves the protonation of the carbon atom attached to the boron, leading to the cleavage of the C-B bond. Homocoupling of the boronic ester is typically promoted by oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), leading to a different catalytic cycle that favors self-coupling.[1]

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • This compound

  • Aryl halide (coupling partner)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a combination of a Pd source like Pd(OAc)₂ and a ligand like SPhos)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.2 eq.), the aryl halide (1.0 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (typically 1-5 mol%).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (consider using boric acid-impregnated silica gel) or recrystallization.[11]

G setup 1. Reaction Setup (Reagents & Base) inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert add 3. Solvent & Catalyst Addition inert->add react 4. Reaction (Heat & Stir) add->react monitor 5. Monitoring (TLC, LC-MS) react->monitor workup 6. Workup (Extraction) monitor->workup purify 7. Purification (Chromatography/ Recrystallization) workup->purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Data Summary

ParameterRecommendationRationale
Catalyst/Ligand Pd(dppf)Cl₂, Pd(OAc)₂/SPhos, Pd(OAc)₂/XPhosBulky, electron-rich ligands can prevent catalyst inhibition by the pyridine nitrogen and are often more active for challenging substrates.[1]
Base K₃PO₄, Cs₂CO₃, KFMilder bases can reduce the incidence of protodeboronation.[3]
Solvent Dioxane/water, Toluene, DMFThe choice is substrate-dependent; screening may be necessary. Anhydrous solvents are preferred to minimize hydrolysis and protodeboronation.[2]
Temperature 80-110 °CHigher temperatures may be needed for less reactive aryl chlorides, but can also increase side reactions.[1]

References

Technical Support Center: 4-Cyanopyridine-3-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Cyanopyridine-3-boronic acid pinacol ester (CAS No. 878194-91-3). This document is designed for researchers, chemists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. As a functionalized heterocyclic boronic ester, it is a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] However, its unique structure, featuring both a pyridine ring and a cyano group, can present challenges, most notably with solubility.

This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you overcome these challenges and achieve optimal results in your experiments.

Part 1: Troubleshooting Guide - Solubility Issues

This section addresses the most common issue encountered with this compound: achieving complete dissolution in reaction solvents.

Q1: My this compound is not dissolving in my reaction solvent. What are the immediate steps I should take?

A1: Incomplete dissolution is a frequent roadblock that can lead to low yields and inconsistent results. The pinacol ester group is generally included to improve stability and solubility over the free boronic acid[2][3]; however, the planar, polar structure of the cyanopyridine core can limit solubility in certain organic solvents. Follow this systematic approach to address the issue.

A Start: Reagent Insoluble B Step 1: Verify Reagent Quality - Check appearance (solid?) - Confirm CAS No. 878194-91-3 A->B C Step 2: Gentle Physical Agitation - Sonicate the mixture for 5-10 min - Gently warm the solution (e.g., 30-40°C) B->C Reagent OK D Step 3: Solvent System Evaluation - Is the solvent appropriate for a Suzuki reaction? - Consider a solvent screen (see Protocol 1) C->D Still insoluble G Outcome: Reagent Dissolved Proceed with reaction C->G Dissolved E Step 4: Trial Co-Solvent Addition - Add a small percentage of a more polar aprotic solvent (e.g., DMF, Dioxane) - For Suzuki, add water (e.g., 4:1 organic:water) D->E Solvent seems appropriate D->G New solvent works F Step 5: Review Reaction Conditions - Is the base fully dissolved? - Is the concentration too high? E->F Still insoluble E->G Dissolved F->G Adjusted & Dissolved

Caption: Troubleshooting workflow for solubility issues.

Detailed Explanation of Steps:

  • Verify Reagent Integrity: Before modifying your protocol, confirm you are using the correct reagent and that it has been stored properly. This compound is a solid at room temperature. It should be stored in a tightly sealed container in a cool, dry place, as boronic esters are susceptible to hydrolysis.[4][5] Some suppliers recommend storage under an inert atmosphere like argon.[4]

  • Apply Gentle Energy: Often, dissolution is kinetically slow.

    • Sonication: Using an ultrasonic bath can break up solid aggregates and increase the surface area, facilitating dissolution without excessive heating.

    • Gentle Warming: Slightly increasing the temperature (to 30-40°C) can significantly improve solubility. Avoid high temperatures at this stage, as it could promote premature decomposition or side reactions.

  • Re-evaluate Your Solvent Choice: The ideal solvent must dissolve all reaction components (the boronic ester, the coupling partner, the catalyst, and the base).

    • Common Solvents for Suzuki-Miyaura Reactions: A wide range of solvents are effective, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMAc).[6]

    • Polarity Mismatch: this compound has a polar cyanopyridine head and a non-polar pinacol tail. If you are using a very non-polar solvent like hexane or toluene alone, solubility may be limited. Conversely, it is insoluble in water alone.[7][8]

    • Recommendation: If you started with a non-polar solvent like toluene, try a more polar option like Dioxane or THF. Refer to the solubility screening protocol below.

  • Use a Co-Solvent System: Many Suzuki-Miyaura reactions run optimally in biphasic or mixed-solvent systems.[9]

    • Organic/Aqueous Mixtures: The addition of water is common and can be beneficial. Water can mediate the speciation of the pinacol boronic ester and facilitate the transmetalation step.[10] A common ratio is 4:1 or 5:1 Dioxane:Water or THF:Water.

    • Polar Aprotic Additives: If your primary solvent is less polar (e.g., Toluene), adding a small amount (5-10%) of DMF or NMP can substantially increase the solubility of polar reagents without dramatically changing the overall reaction environment.

Part 2: Experimental Protocols & Data

Protocol 1: Small-Scale Solubility Screening

This protocol helps you quickly identify a suitable solvent or solvent system for your reaction.

Objective: To determine the approximate solubility of this compound in various common organic solvents.

Methodology:

  • Weigh 5 mg of this compound into several individual small vials.

  • To each vial, add 100 µL of a different solvent to achieve a target concentration of 50 mg/mL (a common concentration for coupling reactions).

  • Vortex each vial at room temperature for 2 minutes. Observe and record solubility.

  • If not fully dissolved, sonicate the vial for 5 minutes. Observe and record.

  • If still not dissolved, warm the vial to 40°C for 5 minutes. Observe and record.

  • If a single solvent is insufficient, try mixtures (e.g., 4:1 Toluene:DMF or 4:1 Dioxane:H₂O).

Table 1: Expected Solubility Profile for Aryl Boronic Pinacol Esters (This table is based on general observations for similar compounds, as specific quantitative data for this compound is not widely published.[3])

SolventTypeExpected SolubilityNotes
Dichloromethane (DCM)ChlorinatedHighOften used for workup and purification.
ChloroformChlorinatedHighGood solubility reported for phenylboronic pinacol ester.[3]
Tetrahydrofuran (THF)EtherModerate to HighCommon Suzuki solvent.[6]
1,4-DioxaneEtherModerate to HighVery common Suzuki solvent.[6]
AcetoneKetoneModerateGood solubility reported for phenylboronic pinacol ester.[3]
Dimethylformamide (DMF)AmideHighExcellent solvating power, but can be hard to remove.
TolueneAromaticLow to ModerateMay require heating or a co-solvent.
WaterAqueousInsoluble[7][8]
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a robust starting point for coupling this compound with an aryl bromide.

Objective: To synthesize a cyano-functionalized bipyridine system.[11]

Reaction Scheme:

cluster_reactants cluster_conditions cluster_products r1 4-Cyanopyridine-3-boronic acid pinacol ester plus1 + r1->plus1 c1 Pd Catalyst Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) r2 Aryl Bromide (Ar-Br) plus1->r2 p1 Coupled Product c1->p1 Heat p2 Side Products c1->p2 Heat plus2 +

Caption: General Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Reaction Setup: To a clean, dry reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add the chosen degassed solvent system (e.g., 4:1 Dioxane:Water) to the vessel. Stir the mixture.

    • Troubleshooting Point: At this stage, ensure all solids are dissolving. If the boronic ester remains undissolved, gentle warming (30-40°C) or sonication can be applied before adding the catalyst.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the stirring mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100°C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Part 3: Frequently Asked Questions (FAQs)

Q2: What are the recommended storage conditions for this compound? A2: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][12] To prevent potential hydrolysis from atmospheric moisture, storage in a desiccator or under an inert atmosphere (argon) is recommended for long-term stability.[4]

Q3: Is this compound stable in solution? A3: While pinacol esters are significantly more stable than their corresponding boronic acids, they can still undergo hydrolysis or protodeboronation, especially under acidic or basic conditions or in the presence of water.[13][14] It is best practice to prepare solutions fresh for each reaction rather than storing them for extended periods. Cyanopyridyl boronic esters are generally considered more stable than the free acids during cross-coupling reactions.[11]

Q4: Could the cyano group or the pyridine nitrogen interfere with the palladium catalyst? A4: Yes, this is a valid consideration. The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially acting as a ligand and inhibiting catalysis. The cyano group is generally considered a spectator group in Suzuki couplings but is a known coordinating group in organometallic chemistry.[15] If you experience low reactivity, consider using a catalyst system with more electron-rich and bulky phosphine ligands (e.g., those developed by Buchwald) or N-heterocyclic carbene (NHC) ligands, which can be less susceptible to inhibition by nitrogen-containing substrates.[9]

Q5: What is protodeboronation and how can I avoid it with this reagent? A5: Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the boronic ester.[13] This is often promoted by aqueous base and heat. Electron-deficient systems, like cyanopyridine, can be more susceptible. To minimize this:

  • Use the mildest base effective for your reaction (e.g., K₃PO₄ or Cs₂CO₃ instead of stronger bases if possible).

  • Ensure your reaction is run under a well-maintained inert atmosphere to prevent oxidative side reactions that can complicate the catalytic cycle.[6]

  • Avoid unnecessarily long reaction times or excessive temperatures.

Q6: Are there any known chemical incompatibilities? A6: Avoid strong oxidizing agents, strong acids, and strong bases during storage and handling.[4][16] In a reaction context, the primary incompatibilities relate to functional groups that may react under the coupling conditions (e.g., other halides on the coupling partner if mono-substitution is desired).

References

Overcoming protodeboronation of 4-Cyanopyridine-3-boronic acid pinacol ester.

Author: BenchChem Technical Support Team. Date: January 2026

A-Level Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support hub for 4-Cyanopyridine-3-boronic acid pinacol ester. This guide is designed to provide you, a senior scientist, with expert insights and actionable protocols to overcome the primary challenge associated with this reagent: protodeboronation. Authored from the perspective of a seasoned application scientist, this document goes beyond mere procedural steps to explain the underlying chemical principles, ensuring your success in even the most challenging cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction is failing, and I'm isolating 4-cyanopyridine as the major byproduct. What's happening?

A1: You are observing protodeboronation, a common and often frustrating side reaction where the C–B bond of your boronic ester is cleaved and replaced by a C–H bond from a proton source in the reaction mixture.[1][2] This is particularly prevalent with electron-deficient heteroaromatic boronic acids and their esters, such as this compound, especially under the basic and often aqueous conditions required for Suzuki-Miyaura coupling.[3] The electron-withdrawing nature of the nitrile group and the pyridine nitrogen makes the boron-bearing carbon atom susceptible to protonolysis.[4][5]

Q2: I thought using a pinacol ester would prevent protodeboronation. Why is it still occurring?

A2: While pinacol esters are generally more stable than their corresponding boronic acids, they are not immune to protodeboronation, particularly with challenging substrates.[6][7][8] The pinacol group offers steric hindrance and reduces the Lewis acidity of the boron atom, which slows down hydrolysis to the less stable boronic acid.[7][9] However, under basic Suzuki-Miyaura conditions, the equilibrium can still favor the formation of the reactive boronate anion, which is susceptible to protonolysis.[1][10] Furthermore, some studies suggest that certain boronic esters can undergo protodeboronation even more rapidly than the parent boronic acid under specific pH conditions.[11][12]

Q3: What is the fundamental mechanism of protodeboronation for my compound?

A3: For electron-deficient arylboronic acids, a key mechanism involves the formation of a boronate species by the reaction with a base (e.g., hydroxide).[1][4] This tetrahedral boronate can then undergo a rate-limiting cleavage of the C-B bond, potentially forming a transient aryl anion, which is then rapidly quenched by a proton source (like water) to give the protodeboronated product.[1][4][5] The stability of this transient anion, enhanced by the electron-withdrawing cyano group, is a major driving force for this undesired pathway.

In-Depth Troubleshooting Guide

Issue 1: Significant Protodeboronation (>20%) Observed by LC-MS

This is the most common failure mode. The desired cross-coupling reaction is in a kinetic race with the protodeboronation pathway. To favor your desired product, you must either accelerate the Suzuki-Miyaura coupling, decelerate the protodeboronation, or ideally, both.

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D1 [label="Use Anhydrous Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; D2 [label="Use Anhydrous Base", fillcolor="#F1F3F4", fontcolor="#202124"]; D3 [label="Modify Boron Reagent\n(e.g., MIDA ester)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> {B, C, D} [dir=back, color="#5F6368"]; B -> {B1, B2, B3} [color="#5F6368"]; C -> {C1, C2, C3} [color="#5F6368"]; D -> {D1, D2, D3} [color="#5F6368"]; } dot Troubleshooting Workflow

1. Optimize the Base and Temperature:

  • Causality: Strong bases (like NaOH, KOH, alkoxides) and high temperatures dramatically accelerate protodeboronation.[2] The base promotes the formation of the reactive boronate, and heat provides the activation energy for C-B bond cleavage.

  • Protocol: Switch from strong bases to milder inorganic bases. The order of preference is generally CsF, K₃PO₄, or Cs₂CO₃.[2] Concurrently, attempt the reaction at a lower temperature. If your catalyst is sufficiently active, temperatures between 60-80 °C, or even room temperature, can be effective and will significantly suppress the side reaction.[2]

2. Enhance Catalytic Activity:

  • Causality: A highly efficient catalyst can increase the rate of the productive cross-coupling reaction to outcompete the slower protodeboronation pathway.[1] Modern palladium catalysts with bulky, electron-rich phosphine ligands are designed for rapid catalytic turnover.

  • Protocol:

    • Ligand Choice: Employ advanced ligands such as SPhos, XPhos, or RuPhos. These ligands stabilize the active Pd(0) species and facilitate both oxidative addition and reductive elimination steps of the catalytic cycle.

    • Catalyst Source: Use a pre-formed Pd(0) source or a G3/G4 precatalyst to bypass the often-problematic in-situ reduction of Pd(II) sources like Pd(OAc)₂.

    • Additives: The addition of copper(I) salts (e.g., CuI, CuTC) has been shown to accelerate cross-coupling reactions of some heterocyclic boronates, potentially by facilitating the transmetalation step.[1]

3. Control the Proton Source (Water):

  • Causality: While a small amount of water is often beneficial or even necessary for the Suzuki-Miyaura reaction (to help solubilize the base and facilitate the formation of the active Pd-OH species), excess water is a direct proton source for protodeboronation.[2]

  • Protocol: Use anhydrous solvents (e.g., freshly distilled dioxane or toluene) and oven-dried glassware. If your reaction requires a co-solvent, carefully titrate the amount of water. A common starting point is a 4:1 to 10:1 ratio of organic solvent to water.

Issue 2: Low or No Conversion to Product

If you have minimized protodeboronation but still see poor conversion, the issue likely lies with the activation of the C-B bond for transmetalation.

  • Re-evaluate Your Base: While milder bases are good for preventing protodeboronation, they must be strong enough to activate the boronic ester. K₃PO₄ is often an excellent compromise, providing sufficient basicity for the catalytic cycle while being less harsh than hydroxides.[2][13]

  • Boron Reagent Stoichiometry: Ensure you are using a slight excess of the boronic ester (typically 1.2–1.5 equivalents). This can help drive the reaction to completion, compensating for any minor decomposition.

  • "Slow Release" Strategy: For extremely sensitive substrates, the best approach is to keep the instantaneous concentration of the reactive boronic acid/boronate species very low.[1][7] This can be achieved by using N-methyliminodiacetic acid (MIDA) boronates. These are highly stable, air-stable solids that slowly hydrolyze under the reaction conditions to release the boronic acid, feeding it into the catalytic cycle at a rate that matches the cross-coupling, thereby minimizing the opportunity for decomposition.[1][2]

Validated Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound with a generic aryl bromide.

Reagents & Equipment:

  • Oven-dried Schlenk flask or microwave vial with a magnetic stir bar.

  • Aryl Bromide (1.0 equiv)

  • This compound (1.3 equiv)

  • K₃PO₄ (potassium phosphate), finely powdered and dried (3.0 equiv)

  • XPhos Pd G3 (precatalyst, 2 mol%)

  • Anhydrous, degassed 1,4-dioxane

Step-by-Step Procedure:

  • Preparation: To the reaction vessel, add the aryl bromide, this compound, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the XPhos Pd G3 precatalyst.

  • Solvent Addition: Add the degassed dioxane via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 80 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at 1-hour intervals. The reaction is typically complete within 2-12 hours.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Conversion to and Coupling of the MIDA Boronate

For substrates where Protocol 1 still results in significant protodeboronation, this "slow-release" method is the gold standard.

Part A: Synthesis of the MIDA Boronate

  • Dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in a flask.

  • Add a suitable solvent system, such as a mixture of toluene and DMSO.

  • Heat the mixture with azeotropic removal of water (using a Dean-Stark apparatus) until the reaction is complete (monitored by NMR).

  • Isolate the stable, solid MIDA boronate.

Part B: Slow-Release Suzuki-Miyaura Coupling

  • Follow the setup in Protocol 1, but substitute the pinacol ester with the synthesized MIDA boronate (1.3 equiv).

  • Use a base that facilitates the slow hydrolysis of the MIDA ester, such as aqueous K₃PO₄ or Cs₂CO₃.

  • The reaction may require slightly higher temperatures (e.g., 100 °C) to ensure a sufficient rate of MIDA ester hydrolysis.

Data Summary Table

ParameterStandard ConditionsRecommended OptimizationRationale
Base NaOH, K₂CO₃, Cs₂CO₃K₃PO₄, CsF Milder bases reduce the rate of base-catalyzed protodeboronation.[2]
Temperature 100-120 °C60-80 °C Lower temperatures significantly disfavor the protodeboronation side reaction.[2]
Catalyst Pd(PPh₃)₄, Pd(OAc)₂XPhos/SPhos Pd G3/G4 Highly active catalysts accelerate the desired coupling to outcompete decomposition.[1]
Solvent Dioxane/H₂O (2:1)Anhydrous Dioxane or Toluene/H₂O (10:1) Minimizes the availability of the proton source for protodeboronation.[2]
Boron Reagent Pinacol EsterMIDA Boronate "Slow-release" strategy keeps the concentration of the unstable free boronic acid low.[1][7]

Mechanistic Overview: The Competing Pathways

G C C F F

This diagram illustrates the critical branch point. After initial hydrolysis and base activation to form the boronate [Ar-B(OH)₃]⁻, it can either undergo the desired transmetalation with the palladium complex or the undesired protonolysis, leading to protodeboronation. Your goal is to create conditions that heavily favor the transmetalation pathway.

References

Technical Support Center: Analytical Methods for Monitoring 4-Cyanopyridine-3-boronic acid pinacol ester Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of reactions involving 4-Cyanopyridine-3-boronic acid pinacol ester. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you troubleshoot and optimize your analytical workflows.

Introduction: The Analytical Challenge of Boronic Pinacol Esters

This compound is a key building block in modern synthetic chemistry. However, its analysis is notoriously challenging due to the inherent reactivity of the C-B bond. The primary obstacle faced by chemists is the facile hydrolysis of the pinacol ester to its corresponding boronic acid, especially under typical analytical conditions like reversed-phase HPLC.[1][2] This instability can lead to inaccurate quantification of reaction progress, misleading purity profiles, and difficulties in method development.

This guide provides a structured approach to overcoming these challenges, focusing on the most common analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography (GC), and Mass Spectrometry (MS).

Section 1: At-a-Glance Method Selection

Choosing the right analytical tool is the first step toward reliable reaction monitoring. The table below summarizes the suitability of common methods for analyzing this compound and its reaction mixtures.

Technique Primary Use Case Advantages Common Challenges & Limitations
HPLC (Reversed-Phase) Purity assessment, reaction completion, and impurity profiling.High resolution and sensitivity; widely available.On-column hydrolysis of the ester to the boronic acid. [3][4] Peak tailing for polar boronic acids.
NMR Spectroscopy Real-time reaction monitoring, structural confirmation, and quantification (qNMR).Non-destructive; provides rich structural information; excellent for distinguishing isomers.Lower sensitivity than HPLC/MS; requires careful sample preparation for quantification; potential for signal overlap.
GC / GC-MS Generally not recommended for direct analysis.High separation efficiency for volatile compounds.The pinacol ester can degrade at high inlet temperatures; the hydrolyzed boronic acid is non-volatile.[1][2] Derivatization is often required.[5]
LC-MS Component identification, impurity tracking, and confirmation of product mass.High sensitivity and specificity; provides molecular weight information.Complex spectra due to adduct formation and in-source dehydration of boronic acids to boroxines.[6][7]
Section 2: Troubleshooting High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for reaction monitoring, but boronic esters require special consideration. The most prevalent issue is the on-column hydrolysis of the pinacol ester, which can give a false impression of the reaction mixture's composition.

Q1: My chromatogram shows a growing peak for the boronic acid and a shrinking peak for my pinacol ester starting material, even when I analyze a pure standard. What is happening?

This is a classic case of on-column hydrolysis.[3][4] The aqueous mobile phases and residual silanols on standard silica-based C18 columns can catalyze the breakdown of the ester into the more polar boronic acid.

Causality: The Lewis acidic boron atom is susceptible to nucleophilic attack by water. This process is often accelerated by the acidic nature of free silanols on the stationary phase surface.[3]

Solutions:

  • Use Aprotic Sample Diluents: Prepare your samples in 100% aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF).[1][8] Avoid methanol or aqueous mixtures for sample preparation, as they can cause significant hydrolysis before injection.[8]

  • Modify Mobile Phase pH: Highly basic mobile phases (e.g., pH > 10) can stabilize the boronate ester and improve the retention of the resulting boronic acid.[2] Some methods have successfully used mobile phases at pH 12.4 with an ion-pairing reagent.[1][2]

  • Select an Appropriate Column:

    • Use columns with low residual silanol activity. A Waters XTerra MS C18 column has been shown to significantly minimize on-column hydrolysis compared to standard C18 columns.[3][4]

    • Consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC stationary phases, like a ZIC-cHILIC, can provide excellent retention and selectivity for both the pinacol ester and the polar boronic acid without promoting hydrolysis.[1][9]

  • Run Fast Gradients: Minimizing the analysis time reduces the duration the analyte spends on the column, thereby limiting the extent of hydrolysis.[1]

Q2: The peak for my 4-Cyanopyridine-3-boronic acid (the hydrolyzed product) is broad and tailing. How can I improve the peak shape?

Poor peak shape for boronic acids is common in reversed-phase chromatography. This can be due to secondary interactions with the stationary phase or poor retention.

Solutions:

  • Adjust Mobile Phase pH: As mentioned, a high pH mobile phase can improve peak shape for the boronic acid.

  • Ion-Pairing Reagents: Incorporating an ion-pairing reagent into the mobile phase can improve the retention and peak shape of the polar boronic acid.[2]

  • Column Choice: HILIC is often a superior choice for retaining and resolving highly polar compounds like boronic acids.[9]

HPLC Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving common HPLC issues encountered during the analysis of boronic pinacol esters.

start Problem Observed in HPLC Chromatogram problem1 Symptom Peak Tailing / Broadening start->problem1 problem2 Symptom Extra Peak (Boronic Acid) Appears/Grows start->problem2 problem3 Symptom Shifting Retention Times start->problem3 cause1 Potential Cause Secondary Silanol Interactions problem1->cause1 cause2 Potential Cause On-Column Hydrolysis problem2->cause2 cause3 Potential Cause Mobile Phase Inconsistency Column Degradation problem3->cause3 solution1 Solution Use High pH Mobile Phase Use End-Capped Column (e.g., XTerra) Switch to HILIC cause1->solution1 solution2 Solution Use Aprotic Diluent (ACN/THF) Minimize Run Time Use Low-Silanol Column cause2->solution2 solution3 Solution Prepare Fresh Mobile Phase Equilibrate Column Properly Replace Column cause3->solution3

Caption: A troubleshooting flowchart for common HPLC analytical issues.

Section 3: Troubleshooting Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for monitoring these reactions, offering unambiguous structural information in real-time.

Q1: How can I use NMR to accurately quantify the conversion of my reaction?

Quantitative NMR (qNMR) is a powerful technique but requires careful setup.

Solutions:

  • Choose an Internal Standard: Select an inert internal standard with a simple spectrum (e.g., a singlet) that does not overlap with your reactant, product, or solvent signals. 1,3,5-Trimethoxybenzene or dimethyl sulfone are common choices. The standard must be accurately weighed.

  • Ensure Full Relaxation: Use a long relaxation delay (D1) in your acquisition parameters, typically 5 times the longest T1 relaxation time of the nuclei you are quantifying. A D1 of 30 seconds is often a safe starting point.

  • Select Non-Overlapping Peaks: Identify clean, well-resolved peaks for your starting material, product, and internal standard. For this compound, the singlet from the 12 protons of the pinacol group is often a good choice for quantification.

  • Process Data Consistently: Use identical phasing and baseline correction for all spectra in the series. The integral of a peak is directly proportional to the number of nuclei it represents.

Q2: I am having trouble distinguishing the pinacol ester from the hydrolyzed boronic acid in my ¹H NMR spectrum. What should I look for?

While the aromatic regions can be complex, there are key differences. However, the most definitive method is to use ¹¹B NMR.

  • In ¹H NMR: The most obvious signal for the pinacol ester is the large singlet for the two methyl groups of the pinacol, typically around 1.2-1.4 ppm.[10] Upon hydrolysis, this signal disappears and is replaced by a signal for free pinacol. The aromatic protons will also shift, but this can be subtle.

  • In ¹¹B NMR: This technique is highly specific for boron-containing species.[11][12]

    • sp²-hybridized boronic esters and acids typically show a broad signal around 25-33 ppm .[13]

    • sp³-hybridized boronate species (formed at high pH or upon binding to diols) show a sharper, upfield signal around 3-9 ppm .[12][14] By monitoring the ¹¹B spectrum, you can directly observe the consumption of the starting ester and the formation of any boron-containing byproducts.

NMR Sample Preparation Workflow for Quantification

cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing A Accurately weigh internal standard B Dissolve standard in NMR solvent (e.g., CDCl3) A->B D Add aliquot to NMR tube with standard B->D C Withdraw reaction aliquot (e.g., 50 µL) C->D E Mix thoroughly D->E F Acquire spectrum with long relaxation delay (D1 > 30s) E->F G Apply consistent phasing and baseline correction F->G H Integrate non-overlapping peaks (Standard, SM, Product) G->H I Calculate concentration/ conversion H->I

Caption: A workflow for preparing and analyzing NMR samples for quantification.

Section 4: Gas Chromatography (GC) and Mass Spectrometry (MS) Considerations

Q1: Is GC a viable method for monitoring my reaction?

Direct GC analysis is generally unsuitable for reactions involving boronic pinacol esters.[2] The primary reason is the formation of the non-volatile boronic acid upon hydrolysis.[1] Even the pinacol ester itself can be thermally labile. If you observe your starting material by GC, you are likely not seeing the full picture, as any hydrolyzed portion will not elute.

Recommendation: Avoid GC for routine monitoring unless a validated derivatization protocol is used.[5] For example, silylation can increase the volatility of the boronic acid, but this adds an extra step and potential for error.[7]

Q2: My LC-MS data shows multiple peaks for my boronic acid-containing compounds. How do I interpret this?

Mass spectrometry of boronic acids can be complex. Under anhydrous conditions or in the ion source of a mass spectrometer, boronic acids readily dehydrate to form cyclic trimers known as boroxines.[7][15]

What to look for:

  • Molecular Ion: You should see the expected [M+H]⁺ or [M+Na]⁺ for your compound.

  • Dehydration Products: Look for peaks corresponding to [M+H - H₂O]⁺.

  • Boroxine Formation: Be aware of much larger masses corresponding to the trimeric boroxine, which will have a mass of approximately (3M - 3H₂O).

  • Matrix/Solvent Adducts: Boronic acids can form adducts with diols, including common MALDI matrices like DHB, or with solvents.[6][16]

Tip: Using a method with electrospray ionization (ESI) coupled to UHPLC can provide rapid separation and help identify components before significant in-source reactions occur.[6]

Section 5: General FAQs

Q1: My Suzuki-Miyaura reaction is sluggish or fails. Could it be my this compound? Yes. While catalyst, base, and solvent are common culprits, the stability of the boronic ester is critical. Protodeboronation (cleavage of the C-B bond) can occur under the reaction conditions, effectively removing the starting material.[15][17] Use an analytical method like HPLC or NMR to confirm the purity and integrity of your starting material before starting the reaction.

Q2: How can I prevent the degradation of my boronic ester during the reaction itself? This is a common challenge in Suzuki couplings.[15]

  • Use Anhydrous Conditions: Meticulously dry your solvents and reagents.

  • Degas Solvents: The active Pd(0) catalyst is oxygen-sensitive.[18] Degassing solvents prevents catalyst deactivation and can reduce side reactions.

  • Consider a "Slow-Release" Strategy: Using a masked form of the boronic acid that slowly hydrolyzes in situ can maintain a low concentration of the active boronic acid, minimizing degradation while still allowing the cross-coupling to proceed.[15]

Section 6: References
  • Ye, J., Xu, J., Mao, B., & Welch, C. J. (2014). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1333, 70-77. (--INVALID-LINK--)

  • Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography B, 903, 143-149. (--INVALID-LINK--)

  • Wimmer, E., & Bailleul, M. (2020). Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. Molecules, 25(16), 3624. (--INVALID-LINK--)

  • Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. (--INVALID-LINK--)

  • Sigma-Aldrich. Boronic acid pinacol ester. (--INVALID-LINK--)

  • Kovacevic, S., & Mustac, V. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. (--INVALID-LINK--)

  • Smith, M. K., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15089-15097. (--INVALID-LINK--)

  • Magritek. (2024). Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR. (--INVALID-LINK--)

  • Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1984-1999. (--INVALID-LINK--)

  • Wang, T. H., et al. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Polymers, 14(19), 4192. (--INVALID-LINK--)

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (--INVALID-LINK--)

  • Labcompare. (2025). Troubleshooting Common HPLC Issues. (--INVALID-LINK--)

  • Ye, J., et al. (2015). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. Journal of Liquid Chromatography & Related Technologies. (--INVALID-LINK--)

  • Wimmer, E., & Bailleul, M. (2020). Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing. ResearchGate. (--INVALID-LINK--)

  • Schmidt, J. A. (2019). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest Dissertations Publishing. (--INVALID-LINK--)

  • Bohrium. (n.d.). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. (--INVALID-LINK--)

  • Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. ElectronicsAndBooks. (--INVALID-LINK--)

  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. (--INVALID-LINK--)

  • Sigma-Aldrich. This compound. (--INVALID-LINK--)

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. (--INVALID-LINK--)

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (--INVALID-LINK--)

  • Smith, M. K., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. (--INVALID-LINK--)

  • Benchchem. (2025). Technical Support Center: Overcoming Challenges in Suzuki Coupling of Chloropyridines. (--INVALID-LINK--)

  • Lamos, S. M., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical chemistry, 83(11), 4216-4222. (--INVALID-LINK--)

  • Comi, T., et al. (2017). On-tissue Chemical Derivatization of Catecholamines Using 4-(N-methyl)Pyridinium Boronic Acid for ToF-SIMS and LDI-ToF Mass Spectrometry Imaging. ResearchGate. (--INVALID-LINK--)

  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. (--INVALID-LINK--)

  • Reddit. (2024). Struggling with Suzuki Reaction. (--INVALID-LINK--)

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119. (--INVALID-LINK--)

  • Wang, Y., et al. (2019). A boronic acid modified binary matrix consisting of boron nitride and α-cyano-4-hydroxycinnamic acid for determination of cis-diols by MALDI-TOF MS. Mikrochimica Acta, 186(9), 612. (--INVALID-LINK--)

  • Pandiyan, B., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(18), 7354-7360. (--INVALID-LINK--)

  • Szwarc-Karabyka, K., et al. (2020). 17O NMR studies of boronic acids and their derivatives. RSC Publishing. (--INVALID-LINK--)

  • Benchchem. (2025). Mass Spectrometry of (7-Heptylnaphthalen-2-yl)boronic Acid and its Derivatives: A Comparative Guide. (--INVALID-LINK--)

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(15), 3925-3928. (--INVALID-LINK--)

  • Szwarc-Karabyka, K., et al. (2020). 17O NMR studies of boronic acids and their derivatives. ResearchGate. (--INVALID-LINK--)

References

Handling and disposal of 4-Cyanopyridine-3-boronic acid pinacol ester waste

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Dual-Hazard Landscape

4-Cyanopyridine-3-boronic acid pinacol ester is a valuable reagent in modern synthetic chemistry, particularly in cross-coupling reactions for the development of novel pharmaceutical compounds. However, its unique structure presents a dual-hazard profile that demands rigorous and informed handling and disposal protocols. This molecule contains both a boronic acid pinacol ester functional group and a cyanide moiety (as a nitrile on a pyridine ring).

The primary risks stem from the potential for the cyano- group to release highly toxic hydrogen cyanide (HCN) gas under acidic conditions and the general hazardous nature of boronic acid derivatives.[1][2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage waste streams containing this compound safely and in compliance with regulatory standards.

Section 1: Hazard Identification & Core Safety Principles (FAQs)

This section addresses the fundamental safety questions that must be understood before any handling or disposal procedures are initiated.

Q: What are the primary chemical hazards of this compound?

A: The compound presents two distinct and significant hazards:

  • Cyanide Toxicity: The most critical hazard is the cyanopyridine functional group. In the presence of acids, it can react to generate hydrogen cyanide (HCN), a rapidly acting and potentially lethal gas.[1][3][4] Therefore, all contact with acids must be strictly avoided in the waste stream and during decontamination.

  • Boronic Acid Derivative Hazard: Like other boronic acid derivatives, this compound is classified as a hazardous chemical.[2] The Safety Data Sheet (SDS) for this compound indicates it causes serious eye irritation (H319).[5] It should be handled as a hazardous solid.[5]

Q: What Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste?

A: A comprehensive PPE strategy is your first line of defense. The following equipment is required at all times.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.[2][6]Protects against splashes of solutions and accidental contact with solid particles, which can cause severe eye irritation.[5]
Hand Protection Nitrile or neoprene gloves (consider double-gloving).[2][7]Provides a chemical-resistant barrier to prevent skin absorption. Gloves must be inspected before use and disposed of immediately after contamination.[8]
Body Protection A fully fastened, long-sleeved lab coat.[2][7]Protects skin from accidental contact.
Footwear Closed-toe shoes.[2]Prevents injury from spills or dropped equipment.

Q: What are the non-negotiable rules for the work area?

A: To ensure a safe operating environment, the following rules must be strictly enforced:

  • Work in a Fume Hood: All handling of the solid compound and its solutions, as well as all decontamination and waste management activities, must be performed in a certified chemical fume hood.[1][2][3]

  • Establish a Designated Area: Clearly mark an area within the fume hood specifically for working with cyanide compounds. This prevents cross-contamination and alerts others to the specific hazard.[1][3]

  • Never Work Alone: Always ensure another trained individual is aware of your work and is present in the laboratory.[3][8]

  • Segregate Chemicals: Keep all acids and acidic materials completely out of the designated cyanide work area and fume hood unless they are essential for the reaction, in which case only the minimum required quantity should be present.[1][3][9]

Section 2: Waste Management & Disposal (FAQs)

Proper segregation and labeling are the cornerstones of safe chemical waste disposal.

Q: How must I segregate waste containing this compound?

A: This is the most critical step in the disposal process. All waste containing this compound must be treated as cyanide-containing hazardous waste .

  • Dedicated Containers: Use separate, dedicated, and leak-proof containers for liquid and solid cyanide waste.[1][3]

  • Strict Segregation: Never mix cyanide waste with any other waste stream, especially acidic waste.[4][8] Accidental mixing can have fatal consequences due to the generation of HCN gas.

Q: How should I label the waste containers?

A: Clear and accurate labeling prevents dangerous errors. Each container must have a hazardous waste tag that includes:

  • The words "Hazardous Waste".[2][3]

  • The full chemical name: "this compound Waste".

  • A clear indication of the hazard: "Cyanide Waste – No Acids" .[3][8]

  • Separate labels for "Solid" or "Liquid" waste.

Q: Can I neutralize the waste myself before disposal?

A: No. Do not attempt to treat bulk waste solutions with bleach or any other reagent.[8] Decontamination procedures are intended for glassware and small spills on surfaces, not for the treatment of collected waste containers. Bulk waste must be collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for proper disposal.

Q: What do I do with the empty original container?

A: The empty container that held the this compound must also be managed as hazardous waste. Cyanide is often regulated as an EPA P-listed (acutely toxic) material, meaning the empty container is considered hazardous.[10] Do not discard it in the regular trash. It should be collected along with other solid cyanide waste.

Section 3: Troubleshooting & Emergency Procedures

Q: What should I do if I spill a small amount of the compound or its solution inside the chemical fume hood?

A: For small, contained spills within a fume hood, follow this procedure:

  • Alert Personnel: Inform others in the lab of the spill.

  • Containment: If it is a liquid, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Decontamination: Carefully clean all contaminated surfaces using the two-step process described in Protocol 2 . First, use a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[1][3]

  • Collection: All cleanup materials (absorbent, paper towels, contaminated gloves) must be collected and placed in the designated solid cyanide hazardous waste container.[1][3]

Q: What is the procedure for a spill outside the fume hood?

A: This is a serious emergency due to the risk of HCN gas release.

  • EVACUATE: Immediately evacuate the area. Alert all personnel to leave the laboratory.[1][3]

  • ALERT: Contact your institution's emergency response team (e.g., EHS) and/or call 911.[1]

  • SECURE: Close the laboratory doors to contain the spill. Do not re-enter the area.

  • ASSIST: If anyone has been exposed, move them to fresh air immediately and seek emergency medical attention.[3]

Q: How do I decontaminate glassware and equipment after an experiment?

A: All glassware and equipment must be decontaminated inside a chemical fume hood before being removed for standard washing. Follow the detailed steps in Protocol 2: Step-by-Step Decontamination of Surfaces and Glassware . This procedure uses an alkaline buffer followed by an oxidative bleach solution to safely neutralize residual cyanide.[8]

Section 4: Detailed Protocols

Protocol 1: Step-by-Step Waste Collection and Segregation

This protocol ensures waste is collected safely at the point of generation.

  • Prepare Containers: Before starting your experiment, obtain two designated hazardous waste containers from your EHS department. One for liquids and one for solids. Ensure they are properly labeled as described in Section 2.

  • Liquid Waste Collection: During your experiment, collect all liquid wastes containing this compound (e.g., reaction mother liquors, rinsates from initial product isolation) directly into the labeled liquid cyanide waste container. Use a funnel to prevent spills.

  • Solid Waste Collection: Collect all contaminated solid materials in the designated solid cyanide waste container. This includes:

    • Used gloves.[1]

    • Contaminated weighing paper or boats.

    • Spent filter paper.

    • Any other contaminated disposable lab supplies.

  • Secure and Store: Once your work is complete or the containers are full, securely close the lids. Store the containers in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials (especially acids), until they are collected by EHS.[2]

Protocol 2: Step-by-Step Decontamination of Surfaces and Glassware

This protocol is for neutralizing residual cyanide on equipment and work surfaces inside a fume hood.

  • Prerequisite: Ensure you are wearing full, appropriate PPE.

  • Step 1: Alkaline Rinse (Pre-treatment):

    • Action: Liberally rinse all contaminated glassware and wipe down all affected surfaces with a pH 10 buffer solution .[1][3] Collect all rinsate and used wipes as liquid cyanide hazardous waste .

    • Causality: This step is critical. It ensures the environment is strongly basic. Adding bleach in the next step to a neutral or acidic cyanide solution can generate highly toxic cyanogen chloride (CNCl) gas.[8] This pre-treatment mitigates that risk.

  • Step 2: Oxidative Decontamination:

    • Action: Prepare a fresh 10% bleach solution (sodium hypochlorite). Rinse the glassware and wipe the surfaces again with this bleach solution. Allow a contact time of at least 15-20 minutes.

    • Causality: The hypochlorite ion (OCl⁻) in the bleach oxidizes the toxic cyanide ion (CN⁻) to the much less toxic cyanate ion (OCN⁻). This reaction is most effective and safe under alkaline conditions.[8]

  • Step 3: Final Collection and Rinse:

    • Action: Collect all the bleach rinsate and wipes as liquid cyanide hazardous waste . After the decontamination steps, perform a final rinse with water and collect this as hazardous waste as well.[2]

    • Causality: Although the cyanide has been oxidized, the rinsate should still be handled cautiously and disposed of as hazardous waste to ensure complete containment.

  • Final Cleaning: The decontaminated glassware can now be washed using standard laboratory procedures.

Section 5: Visual Workflow for Waste Disposal

This diagram outlines the logical flow from waste generation to final disposal.

Waste_Disposal_Workflow exp Experiment Generates Waste (Solid & Liquid) segregate Segregate Waste Immediately exp->segregate solid_waste Solid Waste Container (Contaminated Gloves, Paper, etc.) segregate->solid_waste Solids liquid_waste Liquid Waste Container (Solvents, Rinsates, etc.) segregate->liquid_waste Liquids label_solid Label as: 'SOLID CYANIDE WASTE - NO ACIDS' solid_waste->label_solid label_liquid Label as: 'LIQUID CYANIDE WASTE - NO ACIDS' liquid_waste->label_liquid store Store Securely in Satellite Accumulation Area (SAA) label_solid->store label_liquid->store pickup Request Pickup by EHS for Final Disposal store->pickup

Caption: Waste disposal workflow for this compound.

Section 6: References

  • Information on Cyanide Compounds - Stanford Environmental Health & Safety. --INVALID-LINK--

  • Proper Disposal of Methylboronic acid pinacol ester-d3: A Safety and Operational Guide - Benchchem. --INVALID-LINK--

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. --INVALID-LINK--

  • This compound 878194-91-3 - Sigma-Aldrich. --INVALID-LINK--

  • CYANIDES (as CN) | Occupational Safety and Health Administration - OSHA. --INVALID-LINK--

  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents. --INVALID-LINK--

  • SAFETY DATA SHEET - Pyridine. --INVALID-LINK--

  • Cyanide Standard Operating Procedure Template - Environmental Health & Safety, University of New Mexico. --INVALID-LINK--

  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water | Request PDF - ResearchGate. --INVALID-LINK--

  • Hazardous Waste | US EPA. --INVALID-LINK--

  • Pyridine ACS Safety Data Sheet Jubilant Ingrevia Limited. --INVALID-LINK--

  • 3-Cyanopyridine-4-boronic acid pinacol ester, 95% 1 g - Thermo Fisher Scientific. --INVALID-LINK--

  • SAFETY DATA SHEET - Sigma-Aldrich. --INVALID-LINK--

  • Trying to remove a boronic acid in a workup. Help! : r/chemistry - Reddit. --INVALID-LINK--

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. --INVALID-LINK--

  • Cyanide Safe Use Guidelines - Columbia | Research. --INVALID-LINK--

  • Cyanides Storage, Handling and General Use Information - University of Windsor. --INVALID-LINK--

  • Cyanides - Division of Research Safety - University of Illinois. --INVALID-LINK--

  • HAZARD SUMMARY - Pyridine - NJ.gov. --INVALID-LINK--

  • Proper Disposal of (4-(Butylsulfinyl)phenyl)boronic acid: A Step-by-Step Guide for Laboratory Professionals - Benchchem. --INVALID-LINK--

  • This compound, 96% | 878194-91-3 - J&K Scientific LLC. --INVALID-LINK--

References

Technical Support Center: Optimizing Suzuki Coupling of 4-Cyanopyridine-3-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

The Suzuki-Miyaura cross-coupling of heteroaromatic systems is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical and materials science. However, substrates such as 4-cyanopyridine-3-boronic acid pinacol ester present a unique set of challenges. The electron-deficient nature of the pyridine ring, exacerbated by the strongly withdrawing cyano group, and the Lewis basicity of the pyridine nitrogen, can lead to a host of complications including slow transmetalation, catalyst inhibition, and substrate decomposition via protodeboronation.[1][2]

This guide is designed to serve as a technical resource for scientists encountering these challenges. It moves beyond generic protocols to provide a deeper understanding of the mechanistic roles of the base and solvent, offering targeted troubleshooting advice and optimized starting points for this specific, demanding coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why is my reaction with this compound failing or giving low yields?

Answer: Low yields with this substrate typically stem from a combination of factors rooted in its electronic properties:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle, inactive complexes.[3][4] This is a common issue with nitrogen-containing heterocycles.

  • Slow Transmetalation: The transmetalation step, which is often rate-limiting, can be particularly slow for electron-deficient heteroaryl boron compounds.[1] The electron-withdrawing cyano group reduces the nucleophilicity of the carbon atom attached to the boron, hindering its transfer to the palladium center.

  • Protodeboronation: This is a critical side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material.[5] Pyridine boronic acids and their esters are notoriously susceptible to this pathway, which can be promoted by the base and the presence of water.[6] Using the pinacol ester form instead of the boronic acid is a good first step to mitigate this, as it is generally more stable.[6][7]

Question 2: What is the optimal base for this coupling, and why?

Answer: The choice of base is arguably the most critical parameter for this substrate. It must be strong enough to promote the catalytic cycle but not so strong as to cause degradation of the starting materials or product.

The primary role of the base is to activate the boronic ester to form a more nucleophilic boronate "ate" complex, which is the active species in the transmetalation step.[8][9] There are two proposed mechanistic pathways for this activation (see diagram below).[10][11]

For electron-deficient pyridyl couplings, inorganic bases are generally preferred.

  • Potassium Phosphate (K₃PO₄): This is often the base of choice for challenging Suzuki couplings, including those with heteroaromatics.[12][13] It is a moderately strong, non-nucleophilic base that effectively promotes the reaction while minimizing side reactions like ester hydrolysis. Its effectiveness is often attributed to its ability to facilitate the boronate pathway under relatively mild conditions.

  • Cesium Carbonate (Cs₂CO₃): Another excellent option, often outperforming potassium salts. The "cesium effect" is attributed to the higher solubility of cesium salts in organic solvents and the larger, more polarizable cation, which can influence the transition state of the transmetalation step.[14][15]

  • Potassium Carbonate (K₂CO₃): A standard, cost-effective choice that can be effective, but may be less efficient than K₃PO₄ or Cs₂CO₃ for this specific substrate due to its lower basicity and solubility.[13]

Stronger bases like hydroxides (NaOH, KOH) or alkoxides (NaOtBu) should be used with caution as they can significantly accelerate the undesired protodeboronation pathway and may not be compatible with other functional groups.[13]

MechanisticPathways cluster_0 Pathway A: Boronate Formation cluster_1 Pathway B: Pd-Hydroxide Formation B_Ester Ar-B(pin) Ate_Complex [Ar-B(pin)(OH)]⁻ (Nucleophilic Boronate) B_Ester->Ate_Complex + Base Base1 Base (e.g., OH⁻) Transmetalation1 Transmetalation Ate_Complex->Transmetalation1 Pd_Halide L₂Pd(II)-X (Aryl') Pd_Halide->Transmetalation1 Pd_Halide2 L₂Pd(II)-X (Aryl') Pd_Hydroxide L₂Pd(II)-OH (Aryl') Pd_Halide2->Pd_Hydroxide + Base Base2 Base (e.g., OH⁻) Transmetalation2 Transmetalation Pd_Hydroxide->Transmetalation2 B_Ester2 Ar-B(pin) B_Ester2->Transmetalation2

Caption: Two proposed pathways for base-mediated transmetalation.
Question 3: How do I select the best solvent system?

Answer: The solvent influences catalyst solubility, reaction temperature, and the interaction between the reactants. For this coupling, polar aprotic solvents, often with a small amount of water, are typically most effective.[16][17]

  • Dioxane/Water or THF/Water: These are excellent starting points.[18] The organic component solubilizes the catalyst, ligand, and substrates, while the aqueous phase is crucial for dissolving inorganic bases like K₃PO₄ and facilitating the formation of the active boronate species.[19] A ratio of 4:1 to 10:1 (organic:water) is common.

  • Toluene/Water: A less polar option that can sometimes improve results, particularly if side reactions in more polar solvents are an issue.

  • Anhydrous Solvents (e.g., Toluene, Dioxane): While protodeboronation is often water-mediated, completely anhydrous conditions can sometimes be detrimental, as water is required to activate many inorganic bases.[20] If using anhydrous conditions, a base like potassium fluoride (KF), which does not require water for activation, might be considered.[21]

The choice of solvent can be complex and may influence reaction selectivity in unexpected ways, so screening is often necessary.[22][23]

Comparative Table: Recommended Starting Conditions
ParameterCondition 1 (Robust Start)Condition 2 (Alternative)Rationale
Base K₃PO₄ (3.0 equiv.)Cs₂CO₃ (2.0 - 3.0 equiv.)K₃PO₄ is a reliable choice for heteroaryl couplings.[12] Cs₂CO₃ can offer enhanced reactivity due to the "cesium effect".[14]
Solvent Dioxane / H₂O (5:1)2-MeTHF / H₂O (10:1)Dioxane is a standard, effective solvent. 2-MeTHF is a greener alternative and has shown excellent results in similar systems.[24]
Catalyst Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2 mol%)Standard Pd(0) and Pd(II) precatalysts. Pd(II) sources require in-situ reduction.[7]
Ligand SPhos or XPhos (2-4 mol%)P(tBu)₃ (2-4 mol%)Bulky, electron-rich phosphine ligands are crucial.[3] They accelerate oxidative addition and reductive elimination and prevent pyridine coordination.
Temperature 80 - 100 °C80 - 100 °CSufficient thermal energy is needed to overcome the activation barrier for the oxidative addition and transmetalation steps.

Experimental Protocol & Workflow

General Protocol for Coupling with this compound

This protocol is a robust starting point. Optimization of temperature, concentration, and reagent stoichiometry may be required for your specific coupling partner.

Materials:

  • Aryl/Heteroaryl Halide (1.0 equiv.)

  • This compound (1.2-1.5 equiv.)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Ligand (e.g., SPhos, 3.0 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv., finely ground)

  • Solvent (e.g., Dioxane and Degassed Water, 5:1 ratio)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, this compound, K₃PO₄, palladium catalyst, and ligand.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the catalyst and homocoupling of the boronic ester.[7]

  • Solvent Addition: Add the degassed dioxane, followed by the degassed water, via syringe. The final concentration should be approximately 0.1 M with respect to the limiting aryl halide.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 90 °C. Stir vigorously to ensure adequate mixing, as the base may not be fully dissolved.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS by taking small aliquots. Check for the consumption of the limiting starting material. Reactions typically run for 4-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired biaryl product.

Troubleshooting Workflow

If the reaction fails, follow this logical progression to diagnose the issue.

TroubleshootingWorkflow Start Reaction Failed (Low or No Conversion) Check_Reagents Verify Reagent Quality - Boronic ester purity? - Solvent anhydrous/degassed? - Base finely ground? Start->Check_Reagents Check_Setup Check Reaction Setup - Fully inert atmosphere? - Vigorous stirring? Start->Check_Setup Change_Base Screen Different Base Try Cs₂CO₃ or KF Check_Reagents->Change_Base Reagents OK Check_Setup->Change_Base Setup OK Change_Ligand Screen Different Ligand Try XPhos or RuPhos Change_Base->Change_Ligand No Improvement Success Reaction Successful Change_Base->Success Improvement Change_Solvent Screen Different Solvent Try 2-MeTHF/H₂O or Toluene/H₂O Change_Ligand->Change_Solvent No Improvement Change_Ligand->Success Improvement Increase_Temp Increase Temperature (e.g., to 110 °C) Change_Solvent->Increase_Temp No Improvement Change_Solvent->Success Improvement Increase_Temp->Success Improvement

Caption: A logical workflow for troubleshooting a failed coupling reaction.

References

Technical Support Center: Mastering the Suzuki-Miyaura Coupling of 4-Cyanopyridine-3-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is meticulously designed to address the nuanced challenges associated with the use of 4-Cyanopyridine-3-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. As a heteroaromatic boronic ester with an electron-withdrawing nitrile group, this reagent presents unique reactivity profiles that can be challenging to navigate. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to empower you to overcome common hurdles and achieve optimal results in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address specific issues you might encounter during your experiments, from initial reaction setup to complex byproduct formation. Each answer provides a mechanistic explanation and actionable protocols.

Q1: My Suzuki-Miyaura reaction with this compound is resulting in very low to no yield of the desired product. What are the primary factors I should investigate first?

A1: Low or no yield in this specific coupling is a frequent issue stemming from the electronic properties of the pyridine ring and the stability of the boronic ester. The electron-withdrawing nature of both the pyridine nitrogen and the cyano group can significantly impact the key steps of the catalytic cycle.

Here is a systematic checklist of initial factors to scrutinize:

  • Reagent Quality and Stability:

    • Boronic Ester Integrity: While pinacol esters are significantly more stable than their corresponding boronic acids, they are not impervious to hydrolysis, especially if stored improperly.[1][2] Moisture can lead to the formation of the less stable boronic acid, which is highly susceptible to protodeboronation. Always use a freshly opened bottle or ensure the reagent has been stored under anhydrous conditions in a desiccator.

    • Catalyst and Ligand Activity: Palladium catalysts, particularly Pd(II) precatalysts, require reduction to the active Pd(0) species.[3] Phosphine ligands are notoriously sensitive to air and can oxidize, rendering them ineffective as ligands.[2] Ensure your catalyst and ligand are fresh and have been handled under an inert atmosphere.

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is paramount. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), halting the catalytic cycle.[2][4] It also promotes the homocoupling of the boronic ester. Ensure your reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.

    • Solvent and Base Purity: Use anhydrous, degassed solvents. The choice and purity of the base are critical; it must be strong enough to activate the boronic ester for transmetalation but not so harsh as to promote decomposition.[5]

Below is a workflow to guide your initial troubleshooting efforts.

G start Low/No Yield Observed reagent_check Step 1: Verify Reagent Quality start->reagent_check conditions_check Step 2: Scrutinize Reaction Conditions reagent_check->conditions_check Reagents confirmed fresh & pure sub_reagent1 Boronic Ester: Stored properly? Fresh bottle? reagent_check->sub_reagent1 sub_reagent2 Catalyst/Ligand: Oxidized? Stored under inert gas? reagent_check->sub_reagent2 optimization Step 3: Proceed to Systematic Optimization conditions_check->optimization Conditions confirmed inert & anhydrous sub_conditions1 Atmosphere: Thoroughly degassed? Maintained inert? conditions_check->sub_conditions1 sub_conditions2 Solvents/Base: Anhydrous and high purity? conditions_check->sub_conditions2

Caption: Initial troubleshooting workflow for low yield.

Q2: I observe significant amounts of 4-cyanopyridine in my crude reaction mixture. What is causing this protodeboronation, and how can I prevent it?

A2: The formation of 4-cyanopyridine is a classic sign of protodeboronation, a major side reaction where the C-B bond is cleaved and replaced by a C-H bond.[2][6] Heteroaromatic boronic acids, especially those with electron-withdrawing groups like your substrate, are particularly prone to this decomposition pathway.[7]

Causality: Protodeboronation is often accelerated by:

  • Presence of Water: Water acts as a proton source. While some Suzuki protocols use aqueous bases, for sensitive substrates like this, it can be detrimental.[8][9]

  • Harsh Basic Conditions: Strong bases can promote the decomposition of the boronic acid/ester.[5]

  • Elevated Temperatures: Higher temperatures can increase the rate of this side reaction.[5]

Mitigation Strategies:

StrategyRationaleRecommended Action
Choice of Base A milder base can activate the boronic ester for transmetalation without excessively promoting protodeboronation.Switch from strong bases like NaOH or KOH to milder options such as K₃PO₄, Cs₂CO₃, or KF.[2][5]
Anhydrous Conditions Minimizing water, the primary proton source, directly inhibits the protodeboronation pathway.Use a non-aqueous base like potassium trimethylsilanolate (TMSOK) or ensure your inorganic base is finely powdered and used with anhydrous solvents.[5][10]
Reaction Temperature Lowering the thermal energy of the system can slow down the rate of decomposition relative to the productive coupling.Run the reaction at the lowest temperature that still provides a reasonable conversion rate (e.g., start at 80 °C and adjust).[5]
Use of Pinacol Ester You are already using the more stable pinacol ester, which is an excellent first line of defense against protodeboronation compared to the free boronic acid.[2][5]Ensure the ester is pure and has not hydrolyzed prior to use.

Experimental Protocol: Minimizing Protodeboronation

  • Vessel Preparation: To an oven-dried Schlenk flask, add the this compound (1.1 equiv), your aryl halide (1.0 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Degassing: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three to five times.

  • Solvent & Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed solvent (e.g., Dioxane or Toluene). Then, add the palladium precatalyst and ligand as a solution in the same degassed solvent.

  • Reaction Execution: Heat the mixture to 80-90 °C and monitor closely by LC-MS or TLC. Avoid prolonged reaction times once the starting material is consumed.

Q3: The transmetalation step seems to be the bottleneck in my reaction. How can I facilitate this key step with an electron-deficient pyridine boronic ester?

A3: This is an astute observation. The transmetalation step, where the organic group is transferred from boron to the palladium center, is often rate-limiting for electron-deficient heteroaryl boron reagents.[7] The electron-withdrawing nature of the 4-cyano-3-pyridyl moiety reduces the nucleophilicity of the carbon atom attached to boron, slowing down its transfer to the electrophilic Pd(II) center.

The Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle cluster_legend Catalytic Cycle A Pd(0)L Active Catalyst C Ar-Pd(II)-X (L) A->C B Oxidative Addition (Ar-X) E Ar-Pd(II)-R (L) C->E [color="#EA4335", penwidth=2, label="Often Rate-Limiting for this Substrate"] D Transmetalation (R-B(OR)2) E->A G Ar-R (Product) E->G F Reductive Elimination B_label Oxidative Addition D_label Transmetalation F_label Reductive Elimination DecisionTree start Transmetalation is Slow base Is the base optimal? (e.g., using K2CO3) start->base ligand Is the ligand suitable? (e.g., using PPh3) base->ligand Yes change_base Action: Switch to stronger base (K3PO4, Cs2CO3, KF) base->change_base No solvent Is the solvent system appropriate? ligand->solvent Yes change_ligand Action: Use bulky, electron-rich ligand (SPhos, XPhos, RuPhos) ligand->change_ligand No success Improved Yield solvent->success Yes change_solvent Action: Screen anhydrous polar aprotic solvents (Dioxane, Toluene, 2-MeTHF) solvent->change_solvent No change_base->ligand change_ligand->solvent change_solvent->success

References

Validation & Comparative

A Senior Application Scientist's Guide to Reactivity: 4-Cyanopyridine-3-boronic Acid vs. Its Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and materials science, the choice of reagent is a critical decision that dictates the efficiency, reproducibility, and ultimate success of a synthetic campaign. Within the powerful toolkit of palladium-catalyzed cross-coupling reactions, boronic acids and their ester derivatives are indispensable. This guide provides an in-depth comparison of two key reagents: 4-Cyanopyridine-3-boronic acid and its pinacol ester, moving beyond simple catalog data to explore the nuanced interplay of stability, reactivity, and mechanistic pathways that should inform your experimental design.

The Central Trade-Off: Balancing Innate Reactivity with Benchtop Stability

The fundamental difference between a boronic acid and its corresponding pinacol boronate ester is a classic chemical trade-off between reactivity and stability.

  • 4-Cyanopyridine-3-boronic Acid : As a boronic acid, this reagent is generally the more reactive species in cross-coupling reactions. Its enhanced reactivity stems from the Lewis acidic nature of the vacant p-orbital on the boron atom, which is crucial for the key transmetalation step in catalytic cycles like the Suzuki-Miyaura coupling. However, this reactivity comes at a significant cost. Boronic acids are notoriously susceptible to decomposition pathways, including oxidation and protodeboronation (the undesired cleavage of the C-B bond), particularly under the aqueous basic conditions often employed in these reactions. They can also undergo dehydration to form cyclic trimers known as boroxines, which can complicate stoichiometry and reaction kinetics.

  • 4-Cyanopyridine-3-boronic acid pinacol ester : The pinacol ester derivative offers a robust solution to the stability problem. By protecting the boronic acid moiety with a pinacol group, the resulting compound is significantly more stable. Pinacol esters are typically crystalline solids that are easier to handle, purify by standard column chromatography, and store for extended periods without significant degradation. This enhanced stability is attributed to the steric bulk of the pinacol's methyl groups, which physically shield the boron center from unwanted side reactions. The trade-off for this stability is generally a reduced reaction rate compared to the parent boronic acid.

Mechanistic Implications in the Suzuki-Miyaura Coupling

To truly appreciate the performance difference, we must look at the catalytic cycle of the most common application for these reagents: the Suzuki-Miyaura reaction. The cycle proceeds via three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly impacts the crucial transmetalation step, where the organic group (the cyanopyridine moiety) is transferred from the boron atom to the palladium catalyst.

It is widely accepted that for transmetalation to occur efficiently, the boron atom must be activated by a base to form a more nucleophilic "ate" complex.

  • With the boronic acid , this activation is direct and often rapid.

  • With the pinacol ester , the situation is more complex. It is widely believed that under many standard Suzuki-Miyaura conditions (which often include water), the pinacol ester first undergoes in situ hydrolysis to liberate the more reactive boronic acid, which then enters the catalytic cycle. However, kinetic, structural, and computational studies have revealed that boronic esters can also transmetalate directly without prior hydrolysis, albeit often at a different rate. The steric hindrance of the pinacol group can make direct transmetalation slower compared to less bulky esters or the free boronic acid.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) R-Pd(II)-X R-Pd(II)-R'(L2) R-Pd(II)-R' Ar-Pd(II)-X(L2)->R-Pd(II)-R'(L2) Transmetalation R-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination Product R-R' (Coupled Product) R-Pd(II)-R'(L2)->Product ArX R-X (Aryl Halide) ArX->Pd(0)L2 Boronic_Acid R'-B(OH)2 (Boronic Acid) Boronic_Acid->Ar-Pd(II)-X(L2) Pinacol_Ester R'-B(pin) (Pinacol Ester) Pinacol_Ester->Boronic_Acid Hydrolysis Base Base (e.g., OH-) Base->Ar-Pd(II)-X(L2) Hydrolysis Hydrolysis (in situ)

Caption: The Suzuki-Miyaura catalytic cycle.

Quantitative Performance Comparison

The choice between the acid and its ester derivative has tangible consequences for reaction outcomes. While specific results will always be substrate-dependent, the following tables summarize the expected performance characteristics and representative data based on established chemical principles.

Table 1: Comparative Properties of Boron Reagents

Feature4-Cyanopyridine-3-boronic acidThis compoundRationale & Expert Insight
Stability LowHighBoronic acids are prone to oxidation and protodeboronation. The pinacol group offers significant steric and electronic stabilization.
Handling ModerateEasyPinacol esters are typically free-flowing crystalline solids, whereas boronic acids can be less crystalline and may exist as boroxine mixtures.
Purity Challenging to maintainHighPinacol esters are readily purified by chromatography and are less prone to decomposition upon storage.
Reactivity HighModerate to LowThe free boronic acid is intrinsically more reactive and does not require a hydrolysis step, leading to faster reaction kinetics.
Cost Generally lowerGenerally higherThe additional synthetic step to prepare the pinacol ester typically increases its cost.

Table 2: Representative Experimental Data for a Suzuki-Miyaura Coupling (Reaction: 4-Cyanopyridine-3-boron reagent + 1-bromo-4-methoxybenzene)

Parameter4-Cyanopyridine-3-boronic acidThis compoundJustification
Reaction Time 1 - 3 hours6 - 18 hoursThe boronic acid's higher intrinsic reactivity and direct entry into the catalytic cycle lead to faster conversions.
Isolated Yield 75-90% (variable)85-95% (reproducible)While potentially faster, the boronic acid's instability can lead to decomposition and lower, less reproducible yields. The stability of the pinacol ester ensures higher purity of the starting material, often resulting in cleaner reactions and higher isolated yields.
Key Condition Requires fresh, high-purity reagent. Reaction must be carefully monitored to avoid decomposition.Can tolerate longer reaction times and higher temperatures. Well-suited for overnight reactions.The robustness of the pinacol ester allows for a wider and more convenient operational window.

Experimental Protocol: A Practical Guide

This protocol provides a representative method for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl Halide (e.g., 1-bromo-4-methoxybenzene, 1.0 mmol, 1.0 equiv)

  • Boron Reagent (4-Cyanopyridine-3-boronic acid OR its pinacol ester, 1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent System (e.g., Toluene/Water 4:1, 5 mL)

  • Flame-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the selected boron reagent, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent system via syringe. It is critical to degas the solvents thoroughly (e.g., by sparging with argon for 15-20 minutes) to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 90 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. When using the boronic acid, expect a shorter reaction time.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

A Senior Application Scientist's Guide to the Spectroscopic and Chromatographic Purity Analysis of 4-Cyanopyridine-3-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Building Block

4-Cyanopyridine-3-boronic acid pinacol ester is a pivotal intermediate in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures. As a key building block for active pharmaceutical ingredients (APIs), its purity is not merely a quality metric but a fundamental prerequisite for the safety, efficacy, and stability of the final drug product.[1] Any impurities, whether they are unreacted starting materials, by-products, or degradation products, can have cascading negative effects on downstream processes and the ultimate therapeutic outcome.[1]

This guide provides an in-depth comparison of core analytical techniques for assessing the purity of this compound. We will delve into the causality behind experimental choices in spectroscopic methods—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS)—and compare their performance against the "gold standard" quantitative method, High-Performance Liquid Chromatography (HPLC).[1][2][3][4] Our focus is on establishing self-validating protocols that ensure trustworthy and reproducible results for researchers, scientists, and drug development professionals.

Part 1: The Spectroscopic Purity Analysis Workflow

A comprehensive purity assessment relies on the synergy of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they offer a high-confidence characterization of the material. The typical workflow involves initial structural confirmation by NMR and FTIR, followed by molecular weight verification and trace impurity detection using MS.

cluster_0 Spectroscopic Analysis Workflow Sample Sample of this compound NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Sample->NMR Structural Confirmation & Molar Ratios FTIR FTIR Spectroscopy Sample->FTIR Functional Group Identification MS Mass Spectrometry Sample->MS Molecular Weight & Trace Impurities Data Synthesize Data NMR->Data FTIR->Data MS->Data Report Purity & Identity Report Data->Report Comprehensive Profile cluster_1 Optimized HPLC Workflow Solvent Mobile Phase Preparation (e.g., ACN/Water) HPLC HPLC System (Pump, Autosampler) Solvent->HPLC Sample Sample Preparation (Aprotic Diluent) Sample->HPLC Column Low-Silanol C18 Column HPLC->Column Gradient Elution Detector UV Detector (~254 nm) Column->Detector Data Chromatogram Acquisition Detector->Data Analysis Peak Integration & Area % Calculation Data->Analysis

References

A Comparative Guide to the Structural Analysis of 4-Cyanopyridine-3-boronic Acid Pinacol Ester Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates how a molecule interacts with biological targets, influencing its efficacy, selectivity, and pharmacokinetic properties. Boronic acids and their derivatives, particularly pinacol esters, have become indispensable tools in modern pharmaceutical synthesis.[1][2] Their stability and versatility in reactions like the Suzuki-Miyaura coupling facilitate the construction of complex molecular frameworks for novel drug candidates.[1]

This guide focuses on 4-Cyanopyridine-3-boronic acid pinacol ester, a heterocyclic building block with significant potential in medicinal chemistry. While a public X-ray crystal structure for this specific derivative is not available in open databases like the Cambridge Structural Database (CSD) as of late 2025, this guide provides a comprehensive framework for its synthesis, crystallization, and structural analysis.[3][4] We will offer a comparative perspective on its expected structural features against other relevant boronic acid derivatives and provide detailed, field-proven protocols for researchers to determine such structures in their own laboratories.

The Strategic Importance of Pyridine-Based Boronic Esters in Medicinal Chemistry

The introduction of a boronic acid or its pinacol ester onto a pyridine scaffold creates a bifunctional reagent of immense value. The pyridine ring is a common motif in pharmaceuticals, offering advantageous properties such as aqueous solubility and the ability to form key hydrogen bonds with biological targets. The boronic ester group, in turn, serves as a versatile handle for carbon-carbon bond formation.[1]

The specific substitution pattern of this compound is of particular interest:

  • Pyridine Nitrogen: Acts as a hydrogen bond acceptor and influences the electronic properties of the ring.

  • 3-Boronic Acid Pinacol Ester: Positioned for strategic coupling reactions, allowing for the extension of the molecular scaffold.

  • 4-Cyano Group: A strong electron-withdrawing group and a potential hydrogen bond acceptor, which can modulate the reactivity of the pyridine ring and participate in intermolecular interactions within a crystal lattice or at a protein binding site.

The interplay of these functional groups dictates the molecule's overall physicochemical properties and its potential interaction profile.

Comparative Analysis of Pyridine Boronic Acid Derivatives

While the crystal structure of this compound remains to be publicly determined, we can infer its likely structural behavior and compare it with other known building blocks based on fundamental chemical principles. The choice of a specific isomer or derivative in a drug discovery program is a critical decision driven by the desired structural and electronic properties.

Below is a comparative table of different cyanopyridine boronic acid pinacol ester isomers and a related, commonly used derivative.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Expected Structural Features & Interactions
This compound C₁₂H₁₅BN₂O₂230.07[5][6]- Orthogonal arrangement of cyano and boronate groups may lead to complex packing. - Cyano group can participate in N···π or C-H···N interactions. - Potential for layered structures stabilized by weak hydrogen bonds.
3-Cyanopyridine-4-boronic acid pinacol ester C₁₂H₁₅BN₂O₂230.07[7]- Different steric and electronic environment around the boron atom compared to the 4-cyano isomer. - May exhibit different reactivity in coupling reactions. - Packing likely influenced by dipole-dipole interactions of the cyano group.
4-(Cyanophenyl)boronic Acid Pinacol Ester C₁₃H₁₆BNO₂229.13[8]- Phenyl spacer alters the geometry and distance between the cyano and boronate groups. - Increased potential for π-π stacking interactions due to the phenyl ring.[9] - Often used as a linear, rigid building block.
4-Aminophenylboronic acid, pinacol ester C₁₂H₁₈BNO₂219.09[10]- Amino group is a strong hydrogen bond donor, leading to distinct crystal packing. - Electron-donating nature of the amino group contrasts with the electron-withdrawing cyano group, altering reactivity. - Prone to forming classic N-H···O or N-H···N hydrogen-bonded networks.

This comparison highlights how subtle changes in substitution can have profound impacts on the resulting molecular and crystal structure, which in turn affects properties like solubility and melting point.

The following diagram illustrates the general workflow for utilizing such building blocks in drug discovery, from synthesis to biological testing.

G cluster_0 Chemical Synthesis cluster_1 Structural & Biological Evaluation A Halopyridine Starting Material B Synthesis of Boronic Acid Pinacol Ester A->B e.g., Pd-catalyzed borylation C Suzuki-Miyaura Coupling B->C D Target Molecule Library C->D E X-ray Crystallography D->E F Structure-Activity Relationship (SAR) Studies D->F E->F 3D Structural Insights G Lead Optimization F->G G->B Iterative Design G A Single Crystal Growth B Crystal Selection & Mounting A->B C Data Collection (X-ray Diffractometer) B->C D Data Processing (Integration & Scaling) C->D E Structure Solution (Phase Problem) D->E F Structure Refinement E->F G Structure Validation & Analysis (e.g., CSD Deposition) F->G

References

A Comparative Guide to Catalytic Systems for 4-Cyanopyridine-3-boronic Acid Pinacol Ester: Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, heteroaromatic boronic esters are indispensable building blocks. Among these, 4-cyanopyridine-3-boronic acid pinacol ester stands out as a versatile reagent for introducing the electronically distinct 4-cyanopyridyl moiety. This guide offers a detailed comparison of the primary catalytic systems for both the synthesis of this key intermediate and its subsequent utilization in cross-coupling reactions. We will delve into the mechanistic nuances, practical considerations, and supporting experimental data to provide a comprehensive resource for researchers in the field.

Part 1: Catalytic Synthesis of this compound

The efficient synthesis of this compound is paramount for its widespread application. Two predominant catalytic strategies have emerged: Iridium-catalyzed C-H borylation of 4-cyanopyridine and Palladium-catalyzed Miyaura borylation of a corresponding halopyridine.

Iridium-Catalyzed C-H Borylation: A Direct Approach

The direct conversion of a C-H bond to a C-B bond represents a highly atom-economical and elegant synthetic strategy. Iridium-based catalysts have proven particularly effective for the C-H borylation of heteroarenes.[1][2]

Mechanism and Rationale: The catalytic cycle, pioneered by researchers like Hartwig and Miyaura, typically involves an Ir(III)/Ir(V) cycle.[1] An active Ir(III) complex, often bearing a bipyridine-based ligand, undergoes oxidative addition into an aromatic C-H bond to form an Ir(V) intermediate. Subsequent reductive elimination furnishes the desired boronic ester and regenerates the catalyst. The regioselectivity of this reaction is primarily governed by steric factors, with the catalyst favoring the most accessible C-H bonds.[2]

Challenges with Pyridines: A significant challenge in the Ir-catalyzed borylation of pyridines is the potential for catalyst inhibition. The lone pair of electrons on the pyridine nitrogen can coordinate to the iridium center, impeding its catalytic activity.[3][4][5] This effect can be mitigated by the presence of substituents on the pyridine ring that either sterically hinder this coordination or electronically modify the nitrogen's basicity.[4]

Experimental Protocol: Iridium-Catalyzed C-H Borylation of 4-Cyanopyridine (Hypothetical Optimized Conditions)

  • Reaction Setup: To a dried Schlenk tube under an inert atmosphere (N₂ or Ar), add 4-cyanopyridine (1.0 mmol), bis(pinacolato)diboron (B₂pin₂, 1.2 mmol), [Ir(COD)OMe]₂ (0.015 mmol), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 mmol).

  • Solvent: Add anhydrous octane or cyclohexane (5 mL).

  • Reaction Conditions: Heat the mixture at 80-100 °C for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Palladium-Catalyzed Miyaura Borylation: A Classic and Robust Method

The Miyaura borylation, a variant of the Suzuki-Miyaura coupling, is a widely used and reliable method for the synthesis of aryl and heteroaryl boronic esters from the corresponding halides or triflates.

Mechanism and Rationale: This reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The cycle initiates with the oxidative addition of a halopyridine (e.g., 3-bromo-4-cyanopyridine) to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a diboron reagent, typically in the presence of a base. Reductive elimination from the subsequent intermediate yields the pyridyl boronic ester and regenerates the Pd(0) catalyst.

Advantages and Considerations: The Miyaura borylation offers excellent functional group tolerance and generally high yields. The starting halopyridines are often readily accessible. A key consideration is the choice of the palladium catalyst, ligand, and base, which can significantly impact the reaction efficiency.[6]

Experimental Protocol: Palladium-Catalyzed Miyaura Borylation of 3-Bromo-4-cyanopyridine

  • Reaction Setup: In a round-bottom flask, combine 3-bromo-4-cyanopyridine (1.0 mmol), bis(pinacolato)diboron (B₂pin₂, 1.1 mmol), potassium acetate (KOAc, 1.5 mmol), and PdCl₂(dppf) (0.03 mmol).

  • Solvent: Add anhydrous dioxane or DMF (10 mL).

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C for 4-12 hours under an inert atmosphere.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel chromatography.

Comparison of Synthetic Methods
FeatureIridium-Catalyzed C-H BorylationPalladium-Catalyzed Miyaura Borylation
Starting Material 4-Cyanopyridine3-Halo-4-cyanopyridine
Atom Economy High (C-H activation)Moderate (requires pre-functionalization)
Key Advantage Direct functionalization of the parent heterocycleHigh yields, broad substrate scope, and predictability
Potential Challenge Catalyst inhibition by pyridine nitrogen, regioselectivityAvailability and stability of halopyridine precursor
Typical Catalyst [Ir(COD)OMe]₂ / dtbpyPdCl₂(dppf) or other Pd/phosphine complexes

Part 2: Catalytic Applications of this compound

The primary utility of this compound lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms.[7][8] In this context, this compound serves as the organoboron nucleophile.

Mechanism and Rationale: The catalytic cycle is analogous to that of the Miyaura borylation, involving oxidative addition of an aryl/heteroaryl halide or triflate to a Pd(0) species, followed by transmetalation with the this compound (activated by a base), and concluding with reductive elimination to form the biaryl product.[8][9] The stability and ease of handling of the pinacol ester make it a preferred reagent over the corresponding boronic acid in many synthetic applications.[10][11]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

  • Reaction Setup: To a microwave vial or Schlenk tube, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like sodium carbonate (Na₂CO₃, 2.0 mmol).

  • Solvent: Add a mixture of toluene and water (e.g., 4:1, 10 mL).

  • Reaction Conditions: Heat the mixture at 100-120 °C (conventional heating) or 120-150 °C (microwave irradiation) for 1-4 hours.

  • Work-up and Purification: After cooling, the phases are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography or recrystallization.

Emerging Applications: Photoredox and Radical-Mediated Transformations

Recent advancements have explored the use of 4-cyanopyridine and related boronic esters in novel catalytic systems.

  • Photoredox Catalysis: In certain photoredox C(sp²)-C(sp³) cross-couplings, 4-cyanopyridine can act as a Lewis base to activate boronic esters, facilitating the generation of alkyl radicals under visible light irradiation.[12] This opens up new avenues for the construction of C-C bonds under mild conditions.

  • Boryl Radical Formation: 4-Cyanopyridine has been shown to mediate the homolytic cleavage of the B-B bond in bis(pinacolato)diboron, forming a 4-cyanopyridine-boryl radical.[13] This reactive intermediate can participate in various downstream transformations, including alkene difunctionalization. While not a direct application of the pre-formed boronic ester, this reactivity highlights the unique electronic properties of the 4-cyanopyridine scaffold in catalytic processes.

Visualizing the Catalytic Cycles

To further elucidate the mechanisms discussed, the following diagrams illustrate the key steps in the catalytic cycles.

G cluster_0 Ir(III)/Ir(V) C-H Borylation Cycle [Ir(III)] [Ir(III)] Oxidative\nAddition Oxidative Addition [Ir(III)]->Oxidative\nAddition Ar-H [Ir(V)-H(Ar)] [Ir(V)-H(Ar)] Oxidative\nAddition->[Ir(V)-H(Ar)] Reductive\nElimination Reductive Elimination [Ir(V)-H(Ar)]->Reductive\nElimination B₂pin₂ Reductive\nElimination->[Ir(III)] Ar-Bpin

Figure 1: Simplified catalytic cycle for Iridium-catalyzed C-H borylation.

G cluster_1 Pd(0)/Pd(II) Suzuki-Miyaura Coupling Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X [Ar-Pd(II)-X] [Ar-Pd(II)-X] Oxidative\nAddition->[Ar-Pd(II)-X] Transmetalation Transmetalation [Ar-Pd(II)-X]->Transmetalation R-B(OR)₂ (Base) [Ar-Pd(II)-R] [Ar-Pd(II)-R] Transmetalation->[Ar-Pd(II)-R] Reductive\nElimination Reductive Elimination [Ar-Pd(II)-R]->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-R

Figure 2: Generalized catalytic cycle for Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Conclusion

The choice of a catalytic system for the synthesis or application of this compound depends on several factors, including the availability of starting materials, desired scale, and tolerance for specific functional groups. Iridium-catalyzed C-H borylation offers a direct and atom-economical route to the boronic ester, while the palladium-catalyzed Miyaura borylation provides a robust and high-yielding alternative from a pre-functionalized precursor. In its application, this versatile building block is predominantly employed in palladium-catalyzed Suzuki-Miyaura couplings, a testament to the reliability and broad utility of this reaction. As catalytic methodologies continue to evolve, emerging areas such as photoredox catalysis are poised to further expand the synthetic utility of this compound and related compounds.

References

A Senior Application Scientist's Guide to 4-Cyanopyridine-3-boronic acid pinacol ester: A Cost-Benefit Analysis in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Functionalized Pyridine Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of C-C bonds.[1] The strategic choice of coupling partners is critical, directly influencing reaction efficiency, functional group tolerance, and ultimately, the economic viability of a synthetic route. This guide provides an in-depth cost-benefit analysis of 4-Cyanopyridine-3-boronic acid pinacol ester (CAS: 878194-91-3), a heterocyclic building block of increasing importance.[2]

The pyridine moiety is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to modulate physicochemical properties such as solubility and lipophilicity.[1] The addition of a cyano (CN) group introduces a potent electron-withdrawing feature and a versatile chemical handle for further transformations. This guide will dissect the performance of this compound, compare it objectively with viable alternatives, and provide the experimental and economic data necessary for researchers to make informed decisions in their synthetic campaigns.

Physicochemical Properties of the Reagent

This compound is a solid at room temperature, offering advantages in handling and stability over its corresponding boronic acid, which can be prone to decomposition.[2][3]

PropertyValueReference
CAS Number 878194-91-3[2]
Molecular Formula C₁₂H₁₅BN₂O₂
Molecular Weight 230.07 g/mol
Form Solid[2]
InChI Key DQQFRFWEPQBNEN-UHFFFAOYSA-N

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most utilized C-C bond-forming reaction in medicinal chemistry, prized for its mild conditions and the low toxicity of boron byproducts.[1][4] The reaction proceeds via a catalytic cycle involving a palladium catalyst. The choice of the boronic ester, as opposed to the acid, can significantly influence the reaction, as esters can transmetalate directly without prior hydrolysis, sometimes leading to enhanced reaction rates.[4]

References

A Mechanistic and Performance-Based Comparison of 4-Cyanopyridine-3-boronic Acid Pinacol Ester in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for efficient and versatile methods to construct carbon-carbon bonds remains a central theme. The Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone in this endeavor, particularly for the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials.[1][2] Within the vast arsenal of reagents for this transformation, 4-cyanopyridine-3-boronic acid pinacol ester has garnered attention as a valuable building block for introducing a cyanopyridine moiety. This guide provides an in-depth analysis of the mechanistic nuances and comparative performance of this compound in Suzuki-Miyaura coupling, alongside an evaluation of alternative synthetic strategies.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate.[2] The catalytic cycle, illustrated below, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R-Pd(II)-X R-Pd(II)(L_n)X Oxidative\nAddition->R-Pd(II)-X R-X R-X (Aryl Halide) R-X->Oxidative\nAddition Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R-Pd(II)-R' R-Pd(II)(L_n)R' Transmetalation->R-Pd(II)-R' R'-B(OR)2 This compound(R'-B(OR)2) R'-B(OR)2->Transmetalation Base Base Base->Transmetalation Reductive\nElimination Reductive Elimination R-Pd(II)-R'->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Catalyst Regeneration R-R' R-R' (Biaryl Product) Reductive\nElimination->R-R'

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of the boronic acid or ester is critical to the success of the reaction. Pinacol esters, such as the topic of this guide, are widely used due to their stability, ease of handling, and generally good reactivity.[3]

Performance of this compound in Suzuki-Miyaura Coupling

The presence of both a pyridine ring and a cyano group introduces specific electronic features to this compound, influencing its reactivity in Suzuki-Miyaura coupling. The electron-withdrawing nature of the cyano group and the pyridine nitrogen can render the pyridine ring electron-deficient. This can be a double-edged sword. While electron-deficient arylboronic acids can be prone to protodeboronation, they can also exhibit enhanced reactivity in the transmetalation step under optimized conditions.[3]

A study on the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride with various hetero(aryl) boronic acids and pinacol esters provides some relevant insights. Modest yields were obtained with 3- and 4-pyridyl boronic esters, as well as with 4-cyanophenylboronic acid.[5] This suggests that while the coupling is feasible, optimization of reaction conditions is crucial for achieving high yields.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

Coupling Partner (Aryl Halide)CatalystLigandBaseSolventTemp. (°C)Yield (%)Reference
Aryl BromidePd(OAc)₂SPhosK₃PO₄Toluene/H₂O100Varies[6]
Aryl ChloridePd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O100-120Varies[7]
Heteroaryl BromidePd(dppf)Cl₂-Na₃PO₄Dioxane/H₂O65-100Varies[5]

Note: The yields are highly substrate-dependent and the conditions listed are general starting points for optimization.

Comparison with Alternative Synthetic Strategies

While the Suzuki-Miyaura coupling is a powerful tool, other methods exist for the synthesis of 4-cyano-3-arylpyridines. A comparative analysis of these alternatives is essential for a comprehensive understanding of the synthetic landscape.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[8] Organozinc reagents are generally more reactive than organoboron compounds, which can be advantageous for less reactive aryl chlorides. The Negishi coupling has been shown to be effective in the synthesis of bipyridines and demonstrates good functional group tolerance, including cyano groups.[1]

Workflow Comparison: Suzuki-Miyaura vs. Negishi Coupling

Workflow_Comparison cluster_suzuki Suzuki-Miyaura Coupling cluster_negishi Negishi Coupling Suzuki_Start This compound + Aryl Halide Suzuki_Catalyst Pd Catalyst + Base Suzuki_Start->Suzuki_Catalyst Suzuki_Product 4-Cyano-3-arylpyridine Suzuki_Catalyst->Suzuki_Product Negishi_Start Organozinc reagent of 4-cyanopyridine + Aryl Halide Negishi_Catalyst Pd or Ni Catalyst Negishi_Start->Negishi_Catalyst Negishi_Product 4-Cyano-3-arylpyridine Negishi_Catalyst->Negishi_Product

Figure 2: High-level workflow comparison of Suzuki-Miyaura and Negishi coupling for the synthesis of 4-cyano-3-arylpyridines.

Advantages of Negishi Coupling:

  • Higher reactivity of the organozinc reagent can be beneficial for challenging substrates.

  • Can sometimes offer complementary reactivity to Suzuki-Miyaura coupling.

Disadvantages of Negishi Coupling:

  • Organozinc reagents are often more sensitive to air and moisture than boronic esters, requiring stricter anhydrous reaction conditions.

  • The preparation of the organozinc reagent is an additional synthetic step.

Direct C-H Arylation

A more atom-economical and "greener" alternative to traditional cross-coupling reactions is the direct C-H arylation.[9][10] This method involves the direct coupling of a C-H bond with an aryl halide, avoiding the need for pre-functionalized organometallic reagents.

A study on the direct C-H arylation of electron-deficient pyridines demonstrated that 4-cyanopyridine can undergo C3-arylation with high regioselectivity.[8] This provides a direct route to 4-cyano-3-arylpyridines without the need to synthesize the boronic ester.

Table 2: Performance Comparison of Synthetic Methods

MethodKey ReagentsKey AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling This compound, Aryl halide, Pd catalyst, BaseHigh functional group tolerance, stable and easy-to-handle boronic ester.Potential for protodeboronation with electron-deficient substrates.
Negishi Coupling 4-Cyano-3-pyridylzinc halide, Aryl halide, Pd or Ni catalystHigher reactivity of organometallic reagent.Moisture-sensitive organozinc reagents, extra synthetic step.
Direct C-H Arylation 4-Cyanopyridine, Aryl halide, Pd catalyst, Base, Additive (e.g., PivOH)Atom-economical, avoids pre-functionalization.May require specific directing groups or have limitations in substrate scope and regioselectivity.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene/Water (10:1, degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Note: This is a general protocol and may require optimization for specific substrates.[6]

Representative Direct C-H Arylation Protocol

Materials:

  • 4-Cyanopyridine (1.0 equiv)

  • Aryl bromide (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • P(n-Bu)Ad₂ (10 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Pivalic acid (PivOH) (30 mol%)

  • Anhydrous solvent (e.g., dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 4-cyanopyridine, the aryl bromide, Pd(OAc)₂, P(n-Bu)Ad₂, Cs₂CO₃, and pivalic acid.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir until the starting material is consumed (monitor by GC-MS or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Note: This protocol is based on reported conditions for the C-H arylation of cyanopyridines and may need optimization.[8]

Conclusion

This compound is a valuable reagent for the synthesis of 4-cyano-3-arylpyridines via the Suzuki-Miyaura cross-coupling reaction. Its stability and ease of handling make it an attractive choice for many applications. However, the electron-deficient nature of the pyridine ring necessitates careful optimization of reaction conditions to achieve high yields and avoid side reactions like protodeboronation.

Alternative methods such as the Negishi coupling and direct C-H arylation offer compelling advantages in terms of reactivity and atom economy, respectively. The choice of the optimal synthetic route will ultimately depend on the specific substrate, desired scale, and the available resources. For researchers and drug development professionals, a thorough understanding of the mechanistic principles and a comparative evaluation of the available synthetic tools are paramount for the efficient and successful synthesis of complex molecular targets.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Cyanopyridine-3-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and synthetic chemistry, 4-Cyanopyridine-3-boronic acid pinacol ester (CAS No. 878194-91-3) is a valuable building block.[1][2] However, its utility in the lab is matched by the critical need for meticulous handling and disposal. Adherence to proper disposal protocols is not merely a regulatory formality; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a direct, step-by-step operational plan for the responsible management of this compound, moving beyond simple instructions to explain the causality behind each critical step.

Hazard Profile and Risk Assessment: Understanding the "Why"

Effective disposal begins with a comprehensive understanding of the compound's intrinsic hazards. This compound is classified as a hazardous substance, and its risk profile stems from the combined properties of its cyanopyridine core and the boronic acid pinacol ester functional group.[1][2]

  • Acute Toxicity: The compound is categorized as harmful if swallowed, in contact with skin, or inhaled.[1][2] The cyanopyridine moiety is the primary contributor to this toxicity. While the nitrile group (C≡N) is less acutely toxic than free cyanide, its presence necessitates cautious handling to prevent any exposure.[3][4]

  • Irritation: It is a known skin and serious eye irritant.[1][2] Boronic acid derivatives, in general, can cause irritation, and direct contact must be avoided.[5] Furthermore, it may cause respiratory tract irritation if inhaled as a dust.[1][2]

Due to these hazards, this chemical must be treated as hazardous waste.[5][6][7] Under no circumstances should it or its containers be disposed of in regular trash or flushed down the drain.[6][7]

Table 1: GHS Hazard Classification Summary

Hazard Classification Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[1][2]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin[1]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[1][2]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation[1][2]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled[1]

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |

Mandatory Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, equipping yourself with the correct PPE is non-negotiable. All handling and disposal activities should occur within a certified chemical fume hood.[6][7]

Table 2: Required Personal Protective Equipment

PPE Category Specification Rationale for Use
Eye Protection Chemical safety goggles or a full-face shield.[3][6] Protects against accidental splashes that can cause serious eye irritation.[1]
Hand Protection Chemically resistant nitrile or neoprene gloves.[6][7] Prevents skin contact, which can cause irritation and dermal toxicity.[1]
Body Protection A fully fastened lab coat.[6][7] Protects skin on the arms and body from contamination.

| Respiratory | Work in a certified chemical fume hood. | Prevents inhalation of dust, which can cause respiratory tract irritation and systemic toxicity.[1][2] |

Step-by-Step Disposal Protocol

The guiding principle for disposal is strict waste segregation. Never mix waste streams unless explicitly directed by your institution's Environmental Health and Safety (EHS) department.[7] This compound is incompatible with strong oxidizing agents, strong acids, and strong bases, and its waste must be stored separately from these materials.[5]

Step 1: Waste Segregation and Collection
  • Establish Designated Containers: Prepare separate, sealable, and clearly labeled hazardous waste containers for solid and liquid waste.[6][7] High-density polyethylene (HDPE) or glass containers are appropriate.[7]

  • Proper Labeling: Each container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound, CAS: 878194-91-3".[6] This ensures accurate identification for the waste disposal team.

Step 2: Disposing of Unused Product and Contaminated Solids
  • Unused/Expired Solid: Carefully transfer any unwanted solid chemical directly into the designated solid hazardous waste container .[5] Use tools like a disposable spatula to avoid cross-contamination.

  • Contaminated Labware: All disposable items that have come into contact with the compound, such as gloves, weighing papers, pipette tips, and contaminated bench paper, must be placed in the same solid hazardous waste container .[6]

Step 3: Decontaminating and Disposing of Glassware
  • Initial Solvent Rinse: Rinse the contaminated glassware three times with a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Crucially, all rinsate from this step must be collected in the designated liquid hazardous waste container .[6] This solvent is now contaminated and must be treated as hazardous.

  • Aqueous Wash: After the solvent rinse, wash the glassware with soap and water. This wash water should also be collected as liquid hazardous waste to ensure no residual chemical enters the sanitary sewer system.[6][7]

  • Final Rinse: A final rinse with distilled water can be performed. This final rinse water should also be collected as hazardous waste.[6]

Step 4: Final Storage and Pickup
  • Secure Containers: Ensure all waste containers are securely sealed to prevent leaks or spills.[5] Do not overfill containers; a maximum of 90% capacity is a standard rule.[8]

  • Store Appropriately: Store the sealed and labeled containers in a designated satellite accumulation area or your facility's central hazardous waste storage location.[5][7]

  • Schedule Pickup: Contact your institution's EHS department or licensed hazardous waste disposal contractor to schedule a pickup.[5][7] Provide them with a complete and accurate description of the waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to mitigate exposure and contamination.

  • Alert and Evacuate: Immediately alert personnel in the vicinity and restrict access to the spill area.[7]

  • Don PPE: Before addressing the spill, put on the full PPE detailed in Section 2.

  • Contain and Clean:

    • For solid spills: Use dry cleanup procedures.[9][10] Do NOT use water. Gently sweep or scoop the material to avoid generating dust and place it into the solid hazardous waste container.[3][10]

    • For solutions: Cover the spill with an inert absorbent material like vermiculite or sand.[7] Once absorbed, scoop the material into the solid hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a cloth soaked in a suitable solvent, followed by soap and water. All cleaning materials (cloths, absorbents) must be disposed of as solid hazardous waste.[7]

  • Report: Report the incident to your supervisor and your institution's EHS department, regardless of the spill's size.[7]

Disposal Decision Workflow

The following diagram illustrates the logical process for the proper disposal of this compound and associated waste.

G Start Identify Waste Containing This compound Segregate Segregate Waste Stream Start->Segregate SolidWaste Solid Waste (Unused chemical, gloves, weighing paper, absorbents) Segregate->SolidWaste Solid LiquidWaste Liquid Waste (Contaminated solutions, solvent rinsates) Segregate->LiquidWaste Liquid Glassware Contaminated Glassware Segregate->Glassware Glassware PackageSolid Place in Labeled 'Solid Hazardous Waste' Container SolidWaste->PackageSolid PackageLiquid Place in Labeled 'Liquid Hazardous Waste' Container LiquidWaste->PackageLiquid Decon Triple Rinse Glassware with Solvent Glassware->Decon Storage Securely Seal Containers & Store in Satellite Accumulation Area PackageSolid->Storage PackageLiquid->Storage CollectRinsate Collect All Rinsates into Liquid Waste Decon->CollectRinsate CollectRinsate->PackageLiquid Pickup Arrange Pickup by EHS / Licensed Waste Contractor Storage->Pickup

Caption: Disposal workflow for this compound.

By integrating these procedures into your standard laboratory operations, you ensure that your vital research is conducted not only effectively but also with the highest commitment to safety and environmental responsibility.

References

×

Retrosynthesis Analysis

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4-Cyanopyridine-3-boronic acid pinacol ester
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.